molecular formula C10H10N2O2 B577692 methyl 2-(1H-indazol-4-yl)acetate CAS No. 1357945-60-8

methyl 2-(1H-indazol-4-yl)acetate

カタログ番号: B577692
CAS番号: 1357945-60-8
分子量: 190.202
InChIキー: VVYMLZJXRNDPKW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-(1H-indazol-4-yl)acetate (CAS 1357945-60-8) is a high-purity biochemical building block exclusively for Research Use Only. This compound is valued in medicinal chemistry and pharmaceutical research for its role as a key synthetic intermediate. It is primarily used in the development of biologically active compounds, particularly in the synthesis of kinase inhibitors . The indazole core of the molecule has a known affinity for enzyme targets involved in cell proliferation, making it a relevant scaffold in the discovery and production of potential anticancer agents . Furthermore, its ester functionality allows for straightforward chemical modification, rendering it a versatile starting point for creating derivative libraries used in high-throughput screening and structure-activity relationship (SAR) studies aimed at optimizing drug candidates for inflammatory and neurological disorders . Chemical Specifications: • CAS Number: 1357945-60-8 • Molecular Formula: C 10 H 10 N 2 O 2 • Molecular Weight: 190.20 g/mol • Purity: ≥95% Handling and Safety: This compound is not for diagnostic or human use. Please consult the Safety Data Sheet (SDS) prior to use. Hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Recommended storage is in a sealed container at room temperature .

特性

IUPAC Name

methyl 2-(1H-indazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)5-7-3-2-4-9-8(7)6-11-12-9/h2-4,6H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYMLZJXRNDPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C2C=NNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"methyl 2-(1H-indazol-4-yl)acetate" basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-(1H-indazol-4-yl)acetate

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Possessing the privileged indazole scaffold, this compound serves as a versatile intermediate in the synthesis of a multitude of biologically active molecules. Its strategic importance is most pronounced in the development of kinase inhibitors for oncology, where the indazole core demonstrates a high affinity for enzyme targets crucial to cell proliferation.[1][2] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, offering researchers and drug development professionals a technical resource for leveraging this compound in their scientific endeavors.

Core Physicochemical and Structural Properties

This compound is a reagent-grade compound typically supplied as a solid with high purity.[1][2] Its core structure consists of a bicyclic indazole ring system substituted at the 4-position with a methyl acetate group. This combination of an aromatic, electron-rich heterocycle and a reactive ester functionality underpins its utility in synthetic chemistry.

Key Properties
PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 1357945-60-8[1][2][3]
Molecular Formula C₁₀H₁₀N₂O₂[1][2][3]
Molecular Weight 190.20 g/mol [1][2][3]
Purity Typically ≥95%[1][2]
MDL Number MFCD22376776[1][3]
Storage Room Temperature, in a sealed container[1][2]
Chemical Structure

The structure features two key reactive centers: the indazole ring and the methyl ester group. The N-H of the pyrazole portion of the indazole can be alkylated or arylated, while the ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing multiple avenues for derivatization.

synthesis_workflow start 2-(1H-Indazol-4-yl)acetic Acid reagents Methanol (Solvent/Reagent) + Catalytic Acid (H₂SO₄ or HCl) start->reagents 1. Dissolve process Fischer Esterification (Reflux) reagents->process 2. Heat product This compound process->product 3. Isolate

Caption: General workflow for the synthesis via Fischer Esterification.

Example Laboratory Protocol: Fischer Esterification

This protocol is adapted from a standard procedure for the esterification of a similar indazole acetic acid derivative. [4]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(1H-indazol-4-yl)acetic acid in an excess of methanol.

  • Catalysis: Add a catalytic amount (e.g., 5-10 drops) of concentrated sulfuric acid to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and reduce the volume of methanol under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by silica gel column chromatography if necessary.

Role in Medicinal Chemistry and Drug Discovery

The indazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. [5][6]this compound is a key intermediate that leverages the therapeutic potential of this core.

Intermediate for Kinase Inhibitors

Its primary application is in the synthesis of kinase inhibitors, which are crucial in modern cancer therapy. [1][2]The indazole nucleus can act as a surrogate for the adenine of ATP, allowing it to bind competitively to the ATP-binding site of various kinases. [5]This compound provides a synthetic handle to build more complex molecules targeting specific kinases involved in oncogenic signaling pathways.

Scaffold for Anticancer Agents

The indazole core has a demonstrated affinity for enzyme targets involved in cell proliferation, making it a relevant scaffold for discovering and producing potential anticancer agents. [1][2]Compounds derived from this intermediate have been investigated for activity against various cancer cell lines. [7]A notable example of an indazole-containing drug is Niraparib, a PARP inhibitor used in the treatment of ovarian cancer. [5][8][9]While not directly synthesized from this specific isomer, its success highlights the value of the indazole scaffold in oncology.

applications_diagram cluster_modification Chemical Derivatization cluster_applications Therapeutic Targets start This compound hydrolysis Ester Hydrolysis (to Carboxylic Acid) start->hydrolysis amidation Amidation (with Amines) start->amidation n_alkylation N-Alkylation (at Indazole N-H) start->n_alkylation kinase Kinase Inhibitors (e.g., for Cancer) hydrolysis->kinase parp PARP Inhibitors (e.g., for Cancer) hydrolysis->parp other Other Bioactive Agents (Inflammatory, Neurological) hydrolysis->other amidation->kinase amidation->parp amidation->other n_alkylation->kinase n_alkylation->parp n_alkylation->other

Caption: Role as a versatile intermediate in drug discovery pathways.

Utility in SAR Studies

The ester functionality allows for straightforward chemical modification. [1][2]This makes it an exceptionally valuable starting point for creating derivative libraries used in high-throughput screening and for conducting detailed Structure-Activity Relationship (SAR) studies aimed at optimizing drug candidates. [1][2]

Spectroscopic Profile (Anticipated)

While a specific, published spectrum for this compound was not retrieved, its ¹H NMR, ¹³C NMR, and mass spectra can be predicted based on its structure and data from analogous compounds. [10][11]

  • ¹H NMR: Expected signals would include a singlet for the methyl ester protons (-OCH₃) around 3.7 ppm, a singlet for the methylene protons (-CH₂-) slightly downfield, and a complex multiplet pattern in the aromatic region (7.0-8.5 ppm) for the four protons on the indazole ring system. A broad singlet for the N-H proton is also expected.

  • ¹³C NMR: The spectrum would show distinct signals for the methyl ester carbon, the methylene carbon, the ester carbonyl carbon (~170 ppm), and the eight carbons of the indazole ring.

  • Mass Spectrometry (MS): The nominal mass of the molecular ion [M]⁺ would be 190, with the exact mass confirming the elemental composition of C₁₀H₁₀N₂O₂.

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care.

  • General Handling: Use in a well-ventilated area or under a chemical fume hood. [12]Avoid breathing dust, fumes, or vapors. [12]Avoid contact with skin and eyes. [12][13]* Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. [12]* Potential Hazards: The compound may be harmful if swallowed and may cause skin, eye, and respiratory irritation. [2]It is crucial to consult the material safety data sheet (SDS) provided by the supplier before use. [2]* Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature. [1][2][12]

Conclusion

This compound stands out as a high-value synthetic intermediate for pharmaceutical research and drug development. Its structural features—a privileged indazole core and a modifiable ester group—provide a robust platform for the synthesis of targeted therapies, particularly kinase inhibitors for oncology. Its accessibility through straightforward synthetic routes further enhances its utility. For scientists working at the forefront of medicinal chemistry, this compound represents a key building block for the discovery of next-generation therapeutics.

References

  • MySkinRecipes. This compound.
  • Skillinghaug, B. et al. (2024). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. DiVA portal.
  • Skillinghaug, B. et al. (2025). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Wiley Online Library.
  • Benchchem. This compound|CAS 1357945-60-8.
  • Penta Chemicals. (2025). Methyl acetate Safety Data Sheet.
  • ChemicalBook. METHYL 2-(1H-IMIDAZOL-4-YL)ACETATE HYDROCHLORIDE synthesis.
  • ChemScene. (2024). Safety Data Sheet.
  • Sigma-Aldrich. (2024). Methyl acetate SAFETY DATA SHEET.
  • ResearchGate. (2024). 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. Available from: [Link]

  • Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. Available from: [Link]

  • PrepChem.com. Synthesis of I. Methyl 1H-Indazole-3-ylacetate. Available from: [Link]

  • MySkinRecipes. This compound (Thai Language).
  • Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available from: [Link]

  • Antonov, L. et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available from: [Link]

  • Mittica, G. et al. (2022). PARP Inhibitors in the Treatment of Ovarian Cancer: a review of the latest research. Available from: [Link]

  • European Open Science. PARP Inhibitor for Ovarian Cancer Therapy. Available from: [Link]

Sources

"methyl 2-(1H-indazol-4-yl)acetate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-(1H-indazol-4-yl)acetate for Advanced Research

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in contemporary medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's core physicochemical properties, a validated synthetic approach, and its strategic applications in the synthesis of pharmacologically active agents.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in drug discovery, renowned for its ability to mimic the purine base and interact with a wide array of biological targets.[1][2] Indazoles are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring.[2] This structure is a cornerstone in the development of numerous therapeutic agents, particularly in oncology, due to the indazole core's affinity for enzyme targets involved in cell proliferation.[3] this compound emerges as a critical building block in this context. Its ester functionality provides a versatile chemical handle for facile modification, making it an invaluable precursor for constructing compound libraries for high-throughput screening and advancing structure-activity relationship (SAR) studies.[3] This guide delves into the essential technical data and methodologies associated with this key research compound.

Physicochemical and Structural Data

The fundamental identity and characteristics of a research chemical are paramount for its effective application. All quantitative data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀N₂O₂[3][4]
Molecular Weight 190.20 g/mol [3][4]
CAS Number 1357945-60-8[3][4]
MDL Number MFCD22376776[3][4]
Purity ≥95%[3][4]
Storage Room temperature[3][4]

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, (1H-indazol-4-yl)acetic acid. The Fischer esterification method is a classic and reliable choice for this transformation, utilizing an acid catalyst in an excess of the alcohol (methanol), which also serves as the solvent.

Experimental Protocol: Fischer Esterification

This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC), and product purity is confirmed by standard analytical techniques.

Materials:

  • (1H-indazol-4-yl)acetic acid

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve (1H-indazol-4-yl)acetic acid (1.0 eq) in anhydrous methanol (20-30 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the solution. The addition is exothermic and should be performed with caution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-8 hours.

    • Causality Insight: Refluxing in an excess of methanol drives the equilibrium of the esterification reaction towards the product side, ensuring a high yield, in accordance with Le Châtelier's principle.

  • Reaction Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The product, being less polar than the carboxylic acid, will have a higher Rf value.

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Reduce the volume of methanol under reduced pressure.

    • Partition the residue between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Start 1. Dissolve (1H-indazol-4-yl)acetic acid in Methanol Catalyst 2. Add H₂SO₄ Catalyst Start->Catalyst Reflux 3. Reflux for 4-8h Catalyst->Reflux Quench 4. Neutralize with NaHCO₃ Reflux->Quench Monitor by TLC Extract 5. Ethyl Acetate Extraction Quench->Extract Dry 6. Dry with MgSO₄ Extract->Dry Purify 7. Concentrate & Purify Dry->Purify End End Purify->End Final Product: This compound Drug_Discovery_Pipeline Intermediate This compound (Key Intermediate) Library Derivative Library Synthesis (Amidation, etc.) Intermediate->Library Versatile Precursor Screening High-Throughput Screening (HTS) Library->Screening Test for Activity Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Refine Structure Candidate Preclinical Candidate LeadOpt->Candidate

Caption: Role of the intermediate in the early drug discovery process.

References

  • MySkinRecipes. This compound. [Link]

  • MySkinRecipes. This compound. [Link]

  • ChemBK. methyl 2-(1H-imidazol-4-yl)acetate hydrochloride. [Link]

  • IRIS. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. [Link]

  • PubChem. (1H-indazol-4-yl)methanol. [Link]

  • PubChem. ethyl 2-(1-methyl-1H-indazol-6-yl)-2-oxoacetate. [Link]

  • National Institutes of Health. Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. [Link]

  • PrepChem.com. Synthesis of I. Methyl 1H-Indazole-3-ylacetate. [Link]

  • PubChem. methyl 2-hydroxy-2-(1H-indazol-3-yl)acetate. [Link]

  • Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • ChemSynthesis. (1-methyl-1H-indazol-3-yl)methyl acetate. [Link]

  • Assiut University. Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 2-(1H-indazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectroscopic analysis of methyl 2-(1H-indazol-4-yl)acetate, a key intermediate in pharmaceutical research. Leveraging fundamental principles and comparative data from analogous indazole derivatives, this document offers predicted ¹H NMR, ¹³C NMR, and mass spectrometry data. It serves as a practical resource for the identification and characterization of this compound, detailing experimental protocols and the rationale behind spectral interpretations. This guide is intended to support researchers in medicinal chemistry and drug development by providing a robust framework for the structural elucidation of this important heterocyclic compound.

Introduction

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] The indazole core is a key pharmacophore in numerous therapeutic agents, exhibiting anti-inflammatory, anti-tumor, and analgesic properties. This compound is a valuable building block in the synthesis of more complex, biologically active molecules, particularly kinase inhibitors for cancer therapy.[3] Its ester functionality provides a convenient handle for further chemical modifications, making it a versatile intermediate in the creation of compound libraries for high-throughput screening.[3]

Accurate structural characterization is paramount in drug discovery and development to ensure the identity and purity of synthesized compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide presents a comprehensive overview of the expected spectroscopic data for this compound, based on established principles and data from structurally related analogs.

Molecular Structure

The structural framework of this compound is foundational to understanding its spectroscopic properties. The molecule consists of an indazole ring system substituted at the 4-position with a methyl acetate group.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.1br s1HNH
~8.0s1HH-3
~7.5d1HH-7
~7.2t1HH-6
~7.0d1HH-5
~3.9s2HCH₂
~3.6s3HOCH₃

Rationale for Assignments:

  • N-H Proton: The proton on the nitrogen of the indazole ring is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

  • Aromatic Protons: The protons on the benzene ring of the indazole will appear in the aromatic region (δ 7.0-8.0 ppm). The specific substitution pattern will lead to distinct multiplicities (doublet, triplet) based on spin-spin coupling with neighboring protons.

  • Methylene Protons: The two protons of the methylene group (CH₂) adjacent to the indazole ring and the carbonyl group are chemically equivalent and will therefore appear as a singlet.

  • Methyl Protons: The three protons of the methyl ester group (OCH₃) are also chemically equivalent and will appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~172C =O
~141C-7a
~134C-3
~128C-3a
~126C-6
~122C-4
~121C-5
~110C-7
~52OC H₃
~35C H₂

Rationale for Assignments:

  • Carbonyl Carbon: The carbonyl carbon of the ester group is the most deshielded and will appear at the lowest field (~172 ppm).

  • Aromatic Carbons: The carbons of the indazole ring will resonate in the aromatic region (~110-141 ppm). The chemical shifts are influenced by the nitrogen atoms and the substituent.

  • Aliphatic Carbons: The methyl ester carbon (OCH₃) and the methylene carbon (CH₂) will appear at higher fields (upfield) in the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): m/z = 190.07

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₀H₁₀N₂O₂ [M+H]⁺: 191.0764, Found: [Value to be determined experimentally].

Hypothetical Fragmentation Pathway:

The fragmentation of this compound upon electron ionization would likely involve the loss of the methoxy group or the entire methyl acetate moiety.

MS_Fragmentation A [M]⁺˙ m/z = 190 B [M - OCH₃]⁺ m/z = 159 A->B - •OCH₃ C [M - COOCH₃]⁺ m/z = 131 A->C - •COOCH₃

Sources

"methyl 2-(1H-indazol-4-yl)acetate" solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Topic: Methyl 2-(1H-indazol-4-yl)acetate: A Comprehensive Guide to Solubility and Stability Profiling Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (CAS No. 1357945-60-8) is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and potential anticancer agents.[1][2] Its physicochemical properties, specifically aqueous and organic solubility, as well as its chemical stability, are paramount for its effective use in drug discovery workflows, including reaction chemistry, purification, formulation, and high-throughput screening. This guide provides a comprehensive framework for characterizing the solubility and stability of this molecule. It outlines detailed, field-proven protocols designed to generate robust and reliable data, explains the scientific rationale behind methodological choices, and establishes a self-validating system for analysis.

Introduction: The Role of Physicochemical Characterization

This compound is a heterocyclic compound featuring an indazole core and a methyl ester functional group.[1] This structure is of significant interest in pharmaceutical research due to the indazole moiety's proven affinity for various enzyme targets.[1] Before a compound can be advanced in a discovery pipeline, a thorough understanding of its fundamental properties is non-negotiable.

  • Solubility directly impacts reaction kinetics, purification efficiency, and, for active compounds, the ability to formulate it for biological assays and eventual in vivo administration.

  • Stability determines viable storage conditions, shelf-life, and potential degradation pathways that could lead to impurities affecting experimental outcomes or product safety.[3][4]

This document serves as a Senior Application Scientist's guide to systematically determining these critical parameters for this compound.

Compound Profile:

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂[1][2]
Molecular Weight 190.20 g/mol [1][2]
CAS Number 1357945-60-8[1][2]
Appearance Solid (Assumed)N/A
Storage Room Temperature[1][2]

Solubility Profiling: A Quantitative Approach

Determining the solubility profile is essential for predicting the behavior of the compound in various experimental and physiological environments. We will employ the isothermal shake-flask method, a gold-standard technique for solubility measurement.

Causality Behind Solvent Selection

The choice of solvents is designed to cover a range of polarities and pH values relevant to both chemical synthesis and biological testing:

  • Aqueous Buffers (pH 4.0, 7.4, 9.0): These mimic physiological conditions (e.g., stomach, blood, intestine) and reveal pH-dependent solubility, which is critical for a molecule with a potentially ionizable indazole ring system.

  • Polar Aprotic Solvents (DMSO, DMF): These are common solvents for creating stock solutions for high-throughput screening and biological assays. Data on similar indazole derivatives suggest solubility in these solvents.[5][6]

  • Polar Protic Solvents (Ethanol, Methanol): Frequently used in synthesis, purification (crystallization), and formulation.

  • Non-Polar Solvent (Acetonitrile): Often used as a component of the mobile phase in reversed-phase HPLC, making its solubility data valuable for analytical method development.

Experimental Protocol: Isothermal Shake-Flask Method

This protocol is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is specific for the analyte.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound (e.g., ~10 mg) to a series of 2 mL glass vials. The excess solid is critical to ensure a saturated solution is formed.

  • Solvent Addition: Add 1 mL of each selected solvent to the respective vials.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C) for 24 hours. This duration is typically sufficient to reach thermodynamic equilibrium. A preliminary time-point study (e.g., sampling at 4, 8, 16, and 24 hours) can be performed to confirm equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for low analyte binding) to remove all particulate matter.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method (as described in Section 4.0). Calculate the concentration based on a standard curve.

Data Presentation: Solubility Summary

The results should be compiled into a clear, comparative table.

Solvent/Buffer SystemTemperature (°C)Solubility (mg/mL)Solubility (mM)
Phosphate Buffer, pH 4.025[Experimental Value][Calculated Value]
Phosphate Buffer, pH 7.425[Experimental Value][Calculated Value]
Borate Buffer, pH 9.025[Experimental Value][Calculated Value]
Dimethyl Sulfoxide (DMSO)25[Experimental Value][Calculated Value]
N,N-Dimethylformamide (DMF)25[Experimental Value][Calculated Value]
Ethanol (EtOH)25[Experimental Value][Calculated Value]
Methanol (MeOH)25[Experimental Value][Calculated Value]
Acetonitrile (ACN)25[Experimental Value][Calculated Value]
Visualization: Solubility Determination Workflow

G start Start: Weigh Excess Compound add_solvent Add 1 mL of Test Solvent start->add_solvent equilibrate Equilibrate at 25°C for 24h (Shake-Flask) add_solvent->equilibrate settle Settle Undissolved Solid (2 hours) equilibrate->settle filter Filter Supernatant (0.22 µm Syringe Filter) settle->filter dilute Dilute Sample into Calibrated Range filter->dilute analyze Quantify via Validated HPLC-UV Method dilute->analyze end_node End: Report Solubility (mg/mL & mM) analyze->end_node

Caption: Workflow for the isothermal shake-flask solubility protocol.

Stability Profiling and Forced Degradation

Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify potential degradation products and establish degradation pathways.[4][7] This information is critical for developing stability-indicating analytical methods and defining appropriate storage and handling conditions.[3][8]

Rationale for Stress Conditions

The conditions are selected based on ICH guidelines to cover the most common degradation routes for small molecules.[9]

  • Acid/Base Hydrolysis: The methyl ester functionality is a primary target for hydrolysis. Testing at low and high pH will reveal the susceptibility of this ester bond to cleavage, which would yield the corresponding carboxylic acid and methanol.

  • Oxidative Degradation: Simulates exposure to atmospheric oxygen or residual peroxides. The electron-rich indazole ring system could be susceptible to oxidation.

  • Thermal Degradation: Evaluates the intrinsic stability of the molecule at elevated temperatures, which can accelerate otherwise slow degradation processes.

  • Photostability: Assesses degradation upon exposure to light, a requirement for any compound that may be handled or stored under ambient light. Heterocyclic aromatic systems are often photosensitive.

Experimental Protocol: Forced Degradation Studies

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.[9]

Step-by-Step Stress Testing:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Rationale: Base-catalyzed ester hydrolysis is typically much faster than acid-catalyzed hydrolysis, hence the milder conditions.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[8]

  • Thermal Degradation: Store a vial of the stock solution in an oven at 60°C for 7 days. Also, evaluate the solid compound under the same conditions.

  • Photolytic Degradation: Expose a vial of the stock solution (in a quartz cuvette or other UV-transparent container) to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

Control Samples: For each condition, prepare a corresponding control sample (e.g., stock solution with 0.1 M HCl stored at 5°C) and a blank (stress agent in solvent without the compound) to identify any artifacts.

Analysis: At designated time points, withdraw samples, neutralize if necessary (e.g., add an equimolar amount of base to the acid hydrolysis sample), dilute, and analyze using the stability-indicating HPLC method. The goal is to achieve 5-20% degradation; if degradation is minimal or excessive, the stress conditions (time, temperature, reagent concentration) should be adjusted.[9]

Data Presentation: Forced Degradation Summary
Stress ConditionParameters% Assay Remaining% DegradationNo. of DegradantsRRT of Major Degradant
Acid Hydrolysis 0.1 M HCl, 60°C, 24h[Value][Value][Value][Value]
Base Hydrolysis 0.1 M NaOH, RT, 4h[Value][Value][Value][Value]
Oxidation 3% H₂O₂, RT, 24h[Value][Value][Value][Value]
Thermal (Solution) 60°C, 7 days[Value][Value][Value][Value]
Thermal (Solid) 60°C, 7 days[Value][Value][Value][Value]
Photolytic ICH Q1B[Value][Value][Value][Value]

*RRT = Relative Retention Time

Visualization: Stability Study Decision Logic

G cluster_stress Forced Degradation Stress Conditions Acid Acidic (0.1M HCl, 60°C) Analysis Analyze via Stability-Indicating HPLC-DAD/MS Method Acid->Analysis Base Basic (0.1M NaOH, RT) Base->Analysis Oxidative Oxidative (3% H₂O₂, RT) Oxidative->Analysis Thermal Thermal (60°C, Solid & Soln) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Compound This compound (1 mg/mL Stock) Compound->Acid Compound->Base Compound->Oxidative Compound->Thermal Compound->Photo Outcome Assess Degradation (5-20% Target) Identify Degradation Pathway Establish Intrinsic Stability Analysis->Outcome

Caption: Logical framework for conducting forced degradation studies.

Core Requirement: Stability-Indicating Analytical Method

A robust analytical method is the foundation of both solubility and stability studies. A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the standard approach.[10]

Key Attributes of a Stability-Indicating Method:

  • Specificity: The method must be able to produce a peak for the parent compound that is free from interference from any degradation products, impurities, or excipients.[11] This is validated using the samples from the forced degradation study. Peak purity analysis using a Diode Array Detector (DAD) is essential.

  • Linearity: The detector response must be linear over a defined concentration range.

  • Accuracy & Precision: The method must be accurate (close to the true value) and precise (reproducible).[10][12]

  • Robustness: The method should be insensitive to small, deliberate changes in parameters like mobile phase composition, pH, and column temperature.[13]

Proposed Starting HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for retaining moderately polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for nitrogen-containing heterocycles.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for RP-HPLC.
Gradient 5% to 95% B over 20 minEnsures elution of the parent compound and any potential degradants with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV Diode Array Detector (DAD)Allows for peak purity assessment and selection of an optimal detection wavelength (e.g., 254 nm or λmax).
Injection Vol. 10 µLStandard volume.

Conclusion

This guide provides a comprehensive, scientifically-grounded strategy for the essential characterization of this compound. By systematically evaluating its solubility across a range of relevant solvents and its stability under ICH-prescribed stress conditions, researchers can generate the critical data needed to support its use in drug discovery and development. The protocols herein are designed to be robust and self-validating, ensuring the integrity of the data. This foundational knowledge is indispensable for making informed decisions in synthesis, purification, formulation, and screening, ultimately accelerating the path from a chemical intermediate to a potential therapeutic candidate.

References

  • MySkinRecipes. This compound.
  • Research Journal of Pharmacy and Technology. Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection.
  • MedCrave online. Forced Degradation Studies. Available at: [Link]

  • Cayman Chemical. Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate.
  • Cayman Chemical. MDMB-INACA (Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate).
  • MySkinRecipes. This compound (Thai Language).
  • National Institutes of Health (NIH). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Available at: [Link]

  • PubChem. (1H-indazol-4-yl)methanol. Available at: [Link]

  • National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • LCGC International. Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach. Available at: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • PubChem. ethyl 2-(1-methyl-1H-indazol-6-yl)-2-oxoacetate. Available at: [Link]

  • Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Synthesis and Characterization of Novel 1‐Methyl‐3‐(4‐phenyl‐4H‐1,2,4‐triazol‐3‐yl)‐1H‐indazole Derivative. Available at: [Link]

  • YouTube. Forced Degradation Studies in Pharmaceutical Industry. Available at: [Link]

  • Pharmaceutical Technology. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Available at: [Link]

  • IRIS. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. Available at: [Link]

  • Chemsrc. Methyl 2-(1-methyl-1H-imidazol-5-yl)acetate. Available at: [Link]

  • PubMed. Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. Available at: [Link]

  • ChemSynthesis. (1-methyl-1H-indazol-3-yl)methyl acetate. Available at: [Link]

  • Assiut University. Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Available at: [Link]

  • Scholars Middle East Publishers. Novel Stability indicating Rp-HPLC Method for the Determination of Assay of Voriconazole in Pharmaceutical Products. Available at: [Link]

  • Journal of Food and Drug Analysis. Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Available at: [Link]

  • ResearchGate. 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. Available at: [Link]

Sources

An In-Depth Technical Guide to Methyl 2-(1H-indazol-4-yl)acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(1H-indazol-4-yl)acetate is a pivotal molecular building block in contemporary medicinal chemistry, particularly in the discovery and development of novel kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, an analysis of commercial suppliers and pricing, and its critical role as a synthetic intermediate in the generation of targeted therapeutics. The discussion is tailored for researchers, medicinal chemists, and professionals in the drug development sector, offering actionable insights and methodologies.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and engage in critical hydrogen bonding interactions within the hinge region of kinase active sites.[1] This bioisosteric relationship has rendered indazole-containing compounds highly effective as kinase inhibitors. This compound, in particular, serves as a versatile starting material, offering a reactive handle for the elaboration of more complex molecular architectures. Its ester functionality allows for straightforward modification, making it invaluable for the creation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.[2]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 1357945-60-8[2]
Molecular Formula C₁₀H₁₀N₂O₂[2]
Molecular Weight 190.20 g/mol [2]
Appearance Off-white to light yellow solidSupplier Data
Purity Typically ≥95%[2]
Storage Room temperature, in a sealed container[2]

Safety and Handling: this compound should be handled in a well-ventilated area, and personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Commercial Availability and Procurement

The accessibility of starting materials is a critical consideration in any research or development program. This compound is available from a number of specialized chemical suppliers.

SupplierProduct NumberPurityQuantityPrice (USD, Approx.)
MySkinRecipes205454≥95%100 mg~$650
500 mg~$1900
BenchChemBCC7945>95%100 mgInquiry
250 mgInquiry
1 gInquiry
AlchimicaR00A05RNot specified250 mgInquiry
BLD PharmBD01391696≥95%1 gInquiry
5 gInquiry

Pricing is subject to change and may not include shipping and handling fees. It is recommended to contact suppliers directly for the most current pricing and availability.

Synthesis Protocol: A Step-by-Step Guide

While several synthetic routes to the indazole core exist, a common and effective strategy for the preparation of this compound involves a multi-step sequence starting from readily available precursors. The following protocol is a representative synthesis.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Palladium-Catalyzed Cross-Coupling A 1H-Indazole B 4-Bromo-1H-indazole A->B NBS, MeCN D This compound B->D Pd(OAc)₂, Ligand, Base, Solvent C Methyl bromoacetate C->D

Caption: Synthetic route to this compound.

Part 1: Synthesis of 4-Bromo-1H-indazole

This initial step introduces a halogen at the 4-position of the indazole ring, which is crucial for the subsequent cross-coupling reaction.

Materials:

  • 1H-Indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Sodium bisulfite

  • Sodium hydroxide

  • Ethyl acetate

  • Cyclohexane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1H-indazole in acetonitrile in a reaction vessel.

  • Cool the solution to between -10°C and 10°C.

  • Slowly add N-bromosuccinimide (NBS) to the cooled solution while maintaining the temperature.

  • Allow the reaction to proceed for 1-2 hours, monitoring for completion by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench by adding sodium bisulfite.

  • Adjust the pH to 9-10 with sodium hydroxide.

  • Extract the product into ethyl acetate.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from cyclohexane to yield 4-bromo-1H-indazole.[3]

Part 2: Palladium-Catalyzed Cross-Coupling

The second stage involves a Suzuki-Miyaura cross-coupling reaction to introduce the methyl acetate moiety at the 4-position.

Materials:

  • 4-Bromo-1H-indazole

  • Methyl bromoacetate

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., Xantphos)

  • A suitable base (e.g., potassium carbonate)

  • A suitable solvent (e.g., 1,4-dioxane/water)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 4-bromo-1H-indazole, palladium(II) acetate, the phosphine ligand, and the base.

  • Add the solvent system (e.g., 1,4-dioxane and water).

  • Add methyl bromoacetate to the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and stir for several hours, monitoring for completion by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors

This compound is a valuable precursor in the synthesis of numerous kinase inhibitors. The indazole core often serves as the hinge-binding motif, while the acetate group provides a convenient point for the attachment of various side chains that can occupy other pockets of the kinase active site, thereby conferring potency and selectivity.

A notable example of a drug synthesized using an indazole scaffold is Axitinib (Inlyta®), a potent tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma.[4] While the synthesis of Axitinib itself does not directly start from this compound, the principles of using a functionalized indazole core are central to its construction.[1][4]

Conceptual Workflow for Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis A This compound B Hydrolysis A->B C 2-(1H-indazol-4-yl)acetic acid B->C D Amide Coupling C->D F Library of Indazole-based Kinase Inhibitors D->F E Diverse Amine Building Blocks E->D

Caption: General workflow for generating a library of kinase inhibitors.

This workflow illustrates how the ester of this compound can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse range of amines to generate a library of potential kinase inhibitors for screening.

Conclusion

This compound is a strategically important building block for the synthesis of kinase inhibitors and other biologically active molecules. Its commercial availability, coupled with well-established synthetic routes, makes it an accessible and valuable tool for researchers in medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will empower scientists to leverage this versatile compound in their pursuit of novel therapeutics.

References

  • MySkinRecipes. This compound. (n.d.). Retrieved from [Link]

  • Zama, S., Bouraiou, A., Bouacida, S., Roisnel, T., & Belfaitah, A. (2013). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1037.
  • IRIS. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. (n.d.). Retrieved from [Link]

  • ResearchGate. Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284) as a Novel Orally Available Type II TRK Kinase Inhibitor Capable of Overcoming Multiple Resistant Mutants. (2022). Retrieved from [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.).
  • RSC Publishing. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). Retrieved from [Link]

  • PMC. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2022). Retrieved from [Link]

  • New Drug Approvals. AXITINIB. (2015). Retrieved from [Link]

  • PMC. N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway. (2022). Retrieved from [Link]

  • PubMed. Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. (2024). Retrieved from [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][5][6] OXAZIN-4-YL) ACETATE DERIV. (2021). Retrieved from [Link]

  • PrepChem.com. Synthesis of I. Methyl 1H-Indazole-3-ylacetate. (n.d.). Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Retrieved from [Link]

  • Google Patents. CN103570696A - Method for preparing intermediate of axitinib and application of .... (n.d.).
  • PMC. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

  • Controlled Substances - Alphabetical Order. (2026). Retrieved from [Link]

Sources

The Indazole Acetic Acid Scaffold: A Technical Guide to its Biological Significance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2][3] When coupled with the versatile acetic acid moiety—a key pharmacophore in its own right—it creates a molecular framework with significant therapeutic potential, particularly in the realm of anti-inflammatory and analgesic agents. This technical guide provides an in-depth analysis of the biological significance of the indazole-4-ylacetic acid moiety. We will deconstruct the contributions of both the indazole core and the acetic acid group, explore the validated and putative biological targets, and present detailed methodologies for the synthesis and biological characterization of these promising compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

Part 1: The Indazole Core - A Privileged Scaffold in Medicinal Chemistry

The indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a structure of immense interest in drug discovery.[2] Its stability, synthetic tractability, and unique electronic properties allow it to engage in various non-covalent interactions with biological macromolecules.

  • Structural Features and Tautomerism: Indazole exists primarily in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant isomer.[4] This dual nature, with both a pyridine-like and a pyrrole-like nitrogen atom, allows it to act as both a hydrogen bond donor and acceptor, facilitating robust interactions with protein active sites.[5]

  • Bioisosteric Replacement: Medicinal chemists frequently employ the indazole nucleus as a bioisostere for other common bicyclic systems like indole and benzimidazole.[5] This strategy, known as scaffold hopping, is used to modulate physicochemical properties such as solubility and metabolic stability, or to explore novel intellectual property space while retaining the key binding interactions of a parent molecule. A notable example is the replacement of the catechol moiety with an indazole group, which can maintain or enhance biological activity while improving pharmacokinetic profiles.[1]

  • Broad Pharmacological Profile: The indazole scaffold is a key component in a wide array of approved therapeutics, demonstrating its versatility. Notable examples include:

    • Pazopanib & Axitinib: Tyrosine kinase inhibitors used in oncology.[6]

    • Granisetron: A selective 5-HT3 receptor antagonist used as an antiemetic in chemotherapy.[1][6]

    • Benzydamine & Bendazac: Nonsteroidal anti-inflammatory drugs (NSAIDs).[1][5]

This proven clinical success underscores the value of the indazole core as a starting point for designing novel therapeutics.

Part 2: The Acetic Acid Moiety - A Versatile Pharmacophore

The acetic acid functional group (-CH₂COOH) is far more than a simple solubilizing handle. Its acidic proton and potential for ionic interactions make it a crucial pharmacophoric element in many drug classes, most famously the NSAIDs.

The carboxylate group can form strong ionic bonds, or salt bridges, with positively charged residues like arginine and lysine in a protein's active site. This high-energy interaction can be a primary driver of binding affinity and selectivity. For instance, in the cyclooxygenase (COX) enzymes, the carboxylate of many NSAIDs forms a critical salt bridge with a conserved arginine residue (Arg120 in COX-1, Arg513 in COX-2), anchoring the inhibitor within the active site channel. This mechanism is foundational to the anti-inflammatory and analgesic effects of drugs like ibuprofen and diclofenac.

Part 3: Synergy and Significance - The Indazole-Acetic Acid Moiety

The combination of the indazole scaffold and the acetic acid moiety creates a powerful synergy, leading to compounds with potent and well-defined biological activities. While research on the 4-ylacetic acid isomer is specific, examining its related isomers provides a comprehensive understanding of the scaffold's potential.

Focus on Indazole-4-ylacetic Acid

The direct attachment of the acetic acid group at the 4-position of the indazole ring has been shown to produce significant biological effects. Specifically, (1-phenyl-1H-indazol-4-yl)acetic acid has demonstrated potent anti-inflammatory and analgesic activity in preclinical animal models, with efficacy comparable to the well-established NSAID, indomethacin.[7] This strongly suggests that the indazole-4-ylacetic acid scaffold is a potent inhibitor of the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Isomeric and Analog-Based Insights

The therapeutic relevance of the indazole-acetic acid combination is further validated by examining its isomers and related analogs:

  • Indazole-1-ylacetic Acid Derivatives: A series of 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole-1-acetic acid derivatives were designed as selective COX-2 inhibitors.[8] The most potent compound from this series exhibited an IC₅₀ value of 150 nM for COX-2 with a remarkable selectivity index of over 570, highlighting the scaffold's tuneability for isoform-specific enzyme inhibition.[8]

  • Indazole-3-yloxy-acetic Acid (Bendazac): Bendazac is a clinically approved NSAID, structurally defined as (1-Benzyl-1H-indazole-3-yloxy)-acetic acid.[9] Its market approval provides definitive validation for the therapeutic utility of combining the indazole core with an acetic acid moiety for treating inflammation.

Comparative Activity Data

The following table summarizes the known biological activities of various indazole acetic acid isomers, underscoring their primary role as anti-inflammatory agents targeting the COX pathway.

MoietyDerivative ExampleTarget(s)Reported Activity/SignificanceReference
Indazole-4-ylacetic acid (1-phenyl-1H-indazol-4-yl)acetic acidCOX (putative)Potent anti-inflammatory and analgesic activity, comparable to indomethacin.[7]
Indazole-1-ylacetic acid 2-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazol-1-yl)acetic acidCOX-2IC₅₀ = 150 nM; High selectivity over COX-1 (SI > 570).[8]
Indazole-3-yloxy-acetic acid BendazacCOXClinically approved NSAID for muscular and joint pain.[2][9]

Part 4: Key Biological Targets and Signaling Pathways

The primary and most validated biological target for the indazole acetic acid scaffold is the cyclooxygenase (COX) enzyme system.

The Cyclooxygenase (COX) Pathway

COX enzymes (with COX-1 and COX-2 being the most studied isoforms) are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are lipid signaling molecules that mediate a wide range of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.

  • COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of pro-inflammatory prostaglandins at the site of injury or infection.

Inhibitors based on the indazole acetic acid scaffold function by blocking the active site of these enzymes, thereby preventing prostaglandin synthesis and reducing inflammation and pain. The development of COX-2 selective inhibitors is a key goal in medicinal chemistry to minimize the gastrointestinal side effects associated with non-selective COX-1 inhibition.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Lipids Membrane Phospholipids AA Arachidonic Acid Membrane_Lipids->AA PLA₂ COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases COX1->PGH2 COX2->PGH2 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Indazole-4-ylacetic acid Inhibitor->COX1 Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX pathway by indazole acetic acid derivatives.

Part 5: Methodologies for Characterization and Validation

A critical aspect of drug discovery is the robust and reproducible validation of a compound's biological activity. The following protocols represent self-validating systems for characterizing inhibitors of the COX pathway.

Workflow: Synthesis of Indazole-4-ylacetic Acid

The synthesis of the core scaffold can be achieved through established organic chemistry reactions. The diagram below outlines a representative workflow for producing the target moiety, which typically involves building the indazole core followed by functionalization with the acetic acid side chain.

Synthesis_Workflow Start Substituted o-Nitrotoluene Derivative Step1 Cyclization Reaction (e.g., Cadogan or Davis-Beirut Reaction) Start->Step1 IndazoleCore Functionalized Indazole Core Step1->IndazoleCore Step2 Side-chain Addition (e.g., Alkylation with an α-haloacetate ester) IndazoleCore->Step2 EsterIntermediate Indazole-4-ylacetic Acid Ester Step2->EsterIntermediate Step3 Ester Hydrolysis (e.g., LiOH or NaOH) EsterIntermediate->Step3 FinalProduct Indazole-4-ylacetic Acid Step3->FinalProduct

Caption: A generalized synthetic workflow for indazole-4-ylacetic acid.

Experimental Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol determines the concentration of the test compound required to inhibit 50% of the enzyme activity (IC₅₀), providing a direct measure of potency and selectivity.

Objective: To quantify the inhibitory activity of indazole-4-ylacetic acid derivatives against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Amplexi Red reagent (or similar colorimetric/fluorometric probe)

  • Heme cofactor

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Plate reader (fluorometric or colorimetric)

Methodology:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in cold assay buffer containing the heme cofactor.

  • Compound Plating: Serially dilute the test compounds in DMSO and then into assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM). Add these dilutions to the 96-well plate. Include controls for 100% activity (DMSO vehicle only) and 0% activity (no enzyme).

  • Enzyme Addition: Add the prepared COX-1 or COX-2 enzyme solution to the appropriate wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the arachidonic acid substrate to all wells to initiate the enzymatic reaction.

  • Detection: Immediately following substrate addition, add the detection reagent (e.g., Amplexi Red). The peroxidase activity of COX will convert the reagent into a fluorescent or colored product.

  • Data Acquisition: Measure the fluorescence or absorbance over time using a plate reader. The rate of signal increase is proportional to the enzyme activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The selectivity index is calculated as IC₅₀(COX-1) / IC₅₀(COX-2).

Experimental Protocol 2: Cell-Based PGE₂ Production Assay

This protocol validates the anti-inflammatory activity of the compounds in a more physiologically relevant cellular context.

Objective: To measure the ability of test compounds to inhibit the production of prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • PGE₂ ELISA kit

  • Cell culture plates (24-well)

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce the expression of COX-2 and stimulate a pro-inflammatory response. Include an unstimulated control (no LPS).

  • Incubation: Incubate the plates for 18-24 hours to allow for PGE₂ production and secretion into the cell culture supernatant.

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • PGE₂ Quantification: Quantify the concentration of PGE₂ in the supernatant using a commercial ELISA kit, following the manufacturer's instructions precisely.

  • Data Analysis: Calculate the percent inhibition of PGE₂ production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value by plotting percent inhibition against compound concentration.

Part 6: Future Directions and Conclusion

The indazole-4-ylacetic acid moiety and its related isomers represent a highly validated and promising scaffold for the development of anti-inflammatory and analgesic drugs. The clear mechanism of action via inhibition of the COX enzymes provides a solid foundation for rational drug design.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the indazole ring (e.g., at the 1, 3, 5, 6, and 7 positions) to optimize potency, selectivity, and pharmacokinetic properties.

  • Exploration of Other Targets: While COX inhibition is the primary mode of action, the privileged nature of the indazole scaffold suggests it may have activity against other targets. Kinase profiling and broader pharmacological screening could uncover novel applications.

  • In Vivo Efficacy and Safety: Promising lead compounds must be advanced into in vivo models of pain and inflammation (e.g., carrageenan-induced paw edema, complete Freund's adjuvant model of arthritis) to confirm efficacy and establish a therapeutic window.

References

  • Skillinghaug, B., et al. (2024). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. DiVA portal.
  • Yadav, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information (NCBI).
  • Tunnicliff, G. (1998). Pharmacology and function of imidazole 4-acetic acid in brain. PubMed.
  • Odell, L. R., et al. (2021). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Wiley Online Library.
  • Wang, S., et al. (2020). The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. PubMed.
  • PubChem. 1H-Imidazole-5-acetic acid. National Center for Biotechnology Information.
  • Shaik, A. B., & Al-Amiery, A. A. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
  • Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC).
  • Various Authors. (2023). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate.
  • Odell, L. R., et al. (2021). Synthesis of Substituted Indazole Acetic Acids by N N Bond Forming Reactions. Diva-Portal.org.
  • Odell, L. R., et al. (2021). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online.
  • Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • Singh, R., et al. (2014). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
  • Various Authors. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.
  • Roberts, E., & Simonsen, D. G. (1971). Neuropharmacological studies of imidazole-4-acetic acid actions in the mouse and rat. PubMed.
  • CymitQuimica. CAS 902131-33-3: 2-(1H-indazol-4-yl)acetic acid. CymitQuimica.
  • Marastoni, M., et al. (1988). Acetic Acids Bearing the 1-phenyl-1H-indazole Nucleus With Analgesic and Antiinflammatory Activity. PubMed.
  • Gokhale, N., et al. (2012). Trimethyl-4-oxo-4,5,6,7-tetrahydroindazole-1-acetic Acid: A New Lead Compound With Selective COX-2 Inhibitory Activity. PubMed.

Sources

discovery and history of "methyl 2-(1H-indazol-4-yl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Significance of Methyl 2-(1H-indazol-4-yl)acetate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will explore the historical context of its core indazole scaffold, delve into the evolution of its synthesis, present detailed experimental protocols, and discuss its critical role in the development of therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of the Indazole Scaffold

This compound is a synthetic intermediate valued for its versatile role in constructing more complex, biologically active molecules.[1][2] Its structure consists of a bicyclic indazole core—a fusion of benzene and pyrazole rings—with a methyl acetate group at the 4-position. This arrangement provides a strategic scaffold for developing novel therapeutics.

The indazole nucleus itself is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs, including the anticancer agents Axitinib and Niraparib.[3][4][5] The scaffold's unique physicochemical properties and hydrogen bonding capabilities make it a frequent choice for medicinal chemists.[5] this compound serves as a crucial starting point for exploring structure-activity relationships (SAR), particularly in the synthesis of kinase inhibitors, potential anticancer agents, and compounds targeting inflammatory and neurological disorders.[1][2] The ester functionality allows for facile modification, making it ideal for creating derivative libraries for high-throughput screening.[1]

Key Properties of this compound
PropertyValueReference(s)
CAS Number 1357945-60-8[1][2]
Molecular Formula C₁₀H₁₀N₂O₂[1][2]
Molecular Weight 190.20 g/mol [1][2]
Primary Application Synthetic Intermediate in Pharmaceutical Research[1][2]

Historical Context: The Genesis of Indazole Chemistry

The journey of this compound is built upon a long history of indazole chemistry. The parent indazole ring system was first synthesized in the 1880s by the Nobel laureate Emil Fischer, who prepared it via the thermal cyclization of o-hydrazino cinnamic acid.[6][7] This foundational work opened the door to a vast class of nitrogen-containing heterocycles.

Indazoles exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form in unsubstituted systems.[4][8] The development of synthetic methods over the subsequent century has been critical, evolving from harsh thermal cyclizations to sophisticated, metal-catalyzed, and cascade reactions that allow for precise control over substitution patterns.

The Evolution of Synthesis: From Precursors to the Final Ester

While there is no singular "discovery" event for this compound, its history is intertwined with the development of synthetic routes to its parent carboxylic acid, (1H-indazol-4-yl)acetic acid. The final esterification is a standard chemical transformation. A significant modern advancement in accessing this scaffold is the use of cascade N-N bond-forming reactions.

Core Synthesis: A Modern Cascade Approach to (1H-Indazol-4-yl)acetic Acid Derivatives

A novel and efficient strategy involves the base-mediated cyclization of 3-amino-3-(2-nitroaryl)propanoic acids.[3][9][10] This method is advantageous as it avoids expensive transition metal catalysts and proceeds from readily available starting materials.[5] The reaction cleverly forms the requisite N-N bond and the heterocyclic ring in a cascade process.

The general pathway involves heating the 2-nitroaryl precursor with a suitable nucleophile, such as an alcohol, in the presence of a strong base like sodium hydroxide.[3][5] This approach can be used to synthesize a variety of indazole acetic acid derivatives.[9]

Synthesis_Pathway start 3-amino-3-(2-nitroaryl)propanoic acid intermediate (1H-Indazol-4-yl)acetic acid start->intermediate  NaOH, Nucleophile/Solvent (e.g., Ethanolamine) Microwave, 150°C product This compound intermediate->product  Methanol (CH3OH) Conc. H2SO4 (cat.) Reflux

Caption: Overall synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of (1H-Indazol-4-yl)acetic Acid

This protocol is adapted from methodologies reported for the synthesis of substituted indazole acetic acids via N-N bond formation.[3][5] The use of ethanolamine as the solvent and nucleophile leads to the formation of the unsubstituted indazole acetic acid.[5]

Objective: To synthesize (1H-Indazol-4-yl)acetic acid from 3-amino-3-(2-nitrophenyl)propanoic acid.

Materials:

  • 3-Amino-3-(2-nitrophenyl)propanoic acid

  • Ethanolamine

  • Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Microwave synthesis vial (2–5 mL)

Procedure:

  • Add 3-amino-3-(2-nitrophenyl)propanoic acid (e.g., 50 mg, 0.23 mmol) to a 2–5 mL microwave vial.

  • Prepare a 10% w/v solution of NaOH in ethanolamine. Add this solution (2.5 mL) to the microwave vial.

  • Seal the vial under air with a Teflon-coated septum.

  • Place the vial in a microwave reactor and irradiate for 30 minutes at 150°C with a fixed hold time.

  • After the reaction, allow the solution to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel. Add ethyl acetate (20 mL) and 1 M HCl (10 mL) to partition the mixture and neutralize the base.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude (1H-Indazol-4-yl)acetic acid via column chromatography or recrystallization as necessary.

Workflow_Cyclization cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification A Weigh Starting Material (3-amino-3-(2-nitrophenyl)propanoic acid) C Combine Reagents in Microwave Vial A->C B Prepare 10% NaOH in Ethanolamine B->C D Seal Vial & Irradiate (150°C, 30 min) C->D E Cool & Partition (EtOAc / 1M HCl) D->E F Extract & Dry Organic Phase E->F G Concentrate & Purify F->G Esterification Reactants (1H-Indazol-4-yl)acetic acid + Methanol (excess) Product this compound + Water Reactants->Product H+ (H2SO4 cat.) Reflux

Sources

Methyl 2-(1H-Indazol-4-yl)acetate: A Versatile Synthetic Building Block for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1] Its unique electronic properties and ability to form key hydrogen bond interactions with enzyme active sites have cemented its role in the design of targeted therapies.[2] Among the various indazole isomers, the 4-substituted pattern has emerged as a critical motif in a new generation of kinase inhibitors. This guide focuses on methyl 2-(1H-indazol-4-yl)acetate , a highly versatile building block that provides a direct and adaptable entry point into this valuable chemical space. We will explore its synthesis, delineate its key reactive handles, and demonstrate its strategic application in the synthesis of complex pharmaceutical agents, such as the potent PI3K inhibitor, GDC-0941 (Pictilisib).[3][4] This document serves as a technical resource for researchers and drug development professionals aiming to leverage this powerful synthetic intermediate.

Core Characteristics and Handling

This compound is a stable, crystalline solid at ambient temperature. Its structure features two primary points for chemical modification: the indazole nitrogen atoms and the methyl ester, making it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies.[5]

Property Value Reference
CAS Number 1357945-60-8[5]
Molecular Formula C₁₀H₁₀N₂O₂[5]
Molecular Weight 190.20 g/mol [5]
Typical Purity ≥95%[5]
Storage Room Temperature, store in a sealed container[5]
MDL Number MFCD22376776[5]

Recommended Synthesis of the Building Block

While various methods exist for the construction of the indazole core, a reliable and scalable route to this compound can be proposed starting from the commercially available 2-methyl-3-nitroaniline. This multi-step synthesis ensures the correct regiochemistry of the 4-substituent.

Synthesis_Workflow A 2-Methyl-3-nitroaniline B 4-Nitro-1H-indazole A->B  NaNO₂, Acetic Acid C 4-Amino-1H-indazole B->C  H₂, Pd/C or SnCl₂ D 4-Cyano-1H-indazole C->D  1. NaNO₂, H₂SO₄  2. CuCN, KCN E 2-(1H-Indazol-4-yl)acetic acid D->E  Aq. H₂SO₄, Heat F This compound E->F  MeOH, H₂SO₄ (cat.)

Caption: Proposed synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of 4-Nitro-1H-indazole This protocol is adapted from established procedures for the diazotization and cyclization of substituted anilines.[6]

  • In a reaction vessel equipped for cooling and stirring, dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • Prepare a concentrated aqueous solution of sodium nitrite (NaNO₂) (2.2 eq).

  • Add the sodium nitrite solution dropwise to the stirred aniline solution, maintaining the internal temperature below 10 °C. An immediate precipitate may form.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • The reaction mixture is then poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 4-nitro-1H-indazole.

Causality: The reaction proceeds via in situ diazotization of the aniline by nitrous acid (formed from NaNO₂ and acetic acid). The resulting diazonium salt is unstable and undergoes intramolecular cyclization, driven by the nucleophilicity of the adjacent methyl group, which subsequently aromatizes to form the indazole ring.

Step 2-5: Conversion to the Final Product The subsequent steps involve standard, high-yielding transformations:

  • Reduction (B→C): The nitro group is readily reduced to the corresponding aniline using catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or a chemical reductant like tin(II) chloride (SnCl₂) in HCl.

  • Sandmeyer Reaction (C→D): The 4-amino-1H-indazole is converted to its diazonium salt with NaNO₂ in a strong mineral acid (e.g., H₂SO₄) at 0 °C, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst to install the nitrile group.

  • Nitrile Hydrolysis (D→E): The cyano group is hydrolyzed to the carboxylic acid by heating in a strong aqueous acid (e.g., 50% H₂SO₄). This is a robust and often quantitative transformation.

  • Fischer Esterification (E→F): The final building block is obtained by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid like sulfuric acid. The equilibrium is driven towards the ester product by using methanol as the solvent.

Chemical Reactivity and Key Transformations for Drug Discovery

The utility of this compound stems from its two orthogonal reactive sites, which can be manipulated selectively to build molecular complexity.

Reactions at the Ester Moiety: Building Amide Libraries

The ester serves as a versatile handle for introducing diversity, most commonly through the formation of amides.

Ester_Reactions A This compound B 2-(1H-Indazol-4-yl)acetic acid A->B  LiOH or NaOH  (Saponification) C Amide Derivatives (R-NH₂) B->C  Amine (R-NH₂)  Coupling Agent (HATU)

Caption: Key transformations of the methyl ester functionality.

Protocol: Saponification to 2-(1H-Indazol-4-yl)acetic acid (A→B)

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq).

  • Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Acidify the mixture to pH ~3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the carboxylic acid.

Protocol: Amide Coupling (B→C)

  • Dissolve 2-(1H-indazol-4-yl)acetic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF.

  • Add the desired amine (1.1 eq), a coupling agent such as HATU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS. Upon completion, dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to afford the target amide.

Expert Insight: The conversion of the ester to the carboxylic acid is the pivotal first step for nearly all SAR campaigns using this building block. The resulting acid is the immediate precursor for amide library synthesis, which is a cornerstone of modern lead optimization for kinase inhibitors, allowing for the systematic probing of interactions within the enzyme's active site.

Reactions at the Indazole Core: N-Alkylation and Regioselectivity

Alkylation of the indazole NH is a common strategy to modulate physicochemical properties or to occupy additional pockets in a binding site. However, this reaction presents a classic regioselectivity challenge, as it can occur at either the N1 or N2 position.

N_Alkylation Indazole This compound N1_Product N1-Alkylated Indazole (Kinetic/Thermodynamic Product) Indazole->N1_Product  NaH, THF  then R-X N2_Product N2-Alkylated Indazole Indazole->N2_Product  Cs₂CO₃, DMF  or Mitsunobu  (Conditions Dependent)

Caption: Regioselective N-Alkylation of the indazole core.

Authoritative Insight: The outcome of N-alkylation is highly dependent on the reaction conditions (base, solvent) and the substitution pattern of the indazole ring.[7][8] For many indazoles, the use of a strong, non-coordinating base like sodium hydride (NaH) in a solvent like THF favors the formation of the more thermodynamically stable N1-alkylated product.[9] Conversely, conditions involving polar aprotic solvents like DMF with bases such as cesium carbonate can often lead to mixtures or favor the N2 isomer.[9][10]

Protocol: Regioselective N1-Alkylation (Favored)

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete.

  • Carefully quench the reaction by the slow addition of water. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography to separate any minor N2 isomer.

Application in Drug Discovery: The Case of GDC-0941 (Pictilisib)

The strategic value of this compound is perfectly illustrated by its relationship to GDC-0941 (Pictilisib), a potent, orally bioavailable pan-Class I PI3K inhibitor that has undergone extensive clinical investigation.[3][4]

The structure of GDC-0941 is 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine.[4] The 2-(1H-indazol-4-yl) moiety is a key pharmacophore, responsible for critical binding interactions within the ATP pocket of the PI3K enzyme.

GDC_0941 cluster_0 Retrosynthesis of GDC-0941 GDC GDC-0941 (Target Molecule) Fragments Key Fragments GDC->Fragments C-C bond disconnection Indazole 2-(1H-Indazol-4-yl) fragment Fragments->Indazole Core Thienopyrimidine Core Fragments->Core

Caption: Retrosynthetic analysis highlighting the indazole building block in GDC-0941.

A plausible synthetic strategy to access the core of GDC-0941 would involve a cross-coupling reaction between a functionalized indazole and the thienopyrimidine core. Our building block, this compound, can be readily converted into a suitable coupling partner, such as a 4-boronic ester or 4-stannane derivative, for use in Suzuki or Stille couplings, respectively. Alternatively, the acetic acid side chain can be transformed into other functional groups as required by the specific synthetic route. This highlights the building block's role as a versatile platform for accessing the crucial 4-substituted indazole pharmacophore.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. It provides efficient access to the 4-substituted indazole scaffold, a motif of increasing importance in the development of targeted cancer therapies.[5][11] Its dual reactivity at the ester and the indazole nitrogen allows for the rapid generation of diverse chemical libraries, accelerating the identification and optimization of lead compounds. As the landscape of kinase inhibitor research continues to evolve, the utility of well-designed, versatile building blocks like this compound will remain paramount to the success of drug discovery programs.

References

  • This compound Product Page. MySkinRecipes. [Online]. Available: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Online]. Available: [Link]

  • He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(46), 6429-6432. [Online]. Available: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Online]. Available: [Link]

  • Jiang, Y., et al. (2020). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. International Journal of Molecular Sciences, 21(21), 8295. [Online]. Available: [Link]

  • Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1898-1913. [Online]. Available: [Link]

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. ProQuest. [Online]. Available: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Online]. Available: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Online]. Available: [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC - NIH. [Online]. Available: [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate. [Online]. Available: [Link]

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. [Online]. Available: [Link]

  • Fischer indole synthesis. Wikipedia. [Online]. Available: [Link]

  • The Fischer Indole Synthesis. ACS Publications. [Online]. Available: [Link]

  • Process for the preparation of substituted indazoles. Google Patents. [Online].
  • Skillinghaug, B., et al. (2020). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. DiVA portal. [Online]. Available: [Link]

  • 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. PMC - NIH. [Online]. Available: [Link]

  • Skillinghaug, B., et al. (2020). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Chemistry – A European Journal, 26(40), 8730-8734. [Online]. Available: [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Online]. Available: [Link]

  • The AZD8055 and GDC-0941 oral administration suppresses PI3K downstream signalling within the tumours. ResearchGate. [Online]. Available: [Link]

  • Boulouard, M., et al. (2007). 4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 17(11), 3177-3180. [Online]. Available: [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Online]. Available: [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC - PubMed Central. [Online]. Available: [Link]

Sources

Unlocking New Therapeutic Avenues: A Guide to the Potential Targets of Methyl 2-(1H-indazol-4-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged scaffolds" serve as versatile foundations for developing drugs across various disease areas. The indazole nucleus, a bicyclic aromatic heterocycle, is a prime example of such a scaffold.[1][2] Comprised of a benzene ring fused to a pyrazole ring, indazoles exist in two primary tautomeric forms, with the 1H-indazole being the more thermodynamically stable and predominant isomer.[1][3]

The significance of the indazole core is underscored by its presence in numerous marketed drugs, such as the anti-cancer agent Axitinib, the antiemetic Granisetron, and the non-steroidal anti-inflammatory drug (NSAID) Benzydamine.[3][4] Its utility stems from its ability to act as a bioisostere for structures like indoles and phenols, while offering unique hydrogen bond donor and acceptor capabilities that facilitate crucial interactions with biological targets.[2] This makes the indazole scaffold particularly effective in the design of inhibitors for enzymes like protein kinases.[2][5]

This guide focuses on methyl 2-(1H-indazol-4-yl)acetate , a key chemical intermediate used in pharmaceutical research.[6] Its structure is notable for two key features: the 1H-indazole core, which provides the foundation for target affinity, and the methyl acetate group at the 4-position. This ester functionality is readily modified, making it an invaluable starting point for creating diverse chemical libraries through various synthetic transformations. This guide will explore the potential therapeutic targets of derivatives synthesized from this versatile building block, providing a technical roadmap for researchers aiming to leverage its potential in drug development.

Strategic Derivatization: The Role of the 4-yl-Acetate Moiety

The power of this compound as a starting material lies in the reactivity of its ester group. This functionality serves as a synthetic handle for introducing a wide array of chemical moieties, enabling extensive Structure-Activity Relationship (SAR) studies.[6] The goal of these studies is to optimize drug candidates for potency, selectivity, and favorable pharmacokinetic properties.

Below is a workflow illustrating the journey from the initial scaffold to a validated lead compound, a process underpinned by iterative chemical synthesis and biological testing.

G A This compound (Starting Scaffold) B Chemical Library Synthesis (Amidation, etc.) A->B Derivatization C High-Throughput Screening (HTS) (Primary Assay) B->C Screening D Hit Identification C->D Data Analysis E Hit-to-Lead Optimization (SAR Studies) D->E F Target Identification & Validation (Biochemical & Cellular Assays) E->F Validation G In Vivo Efficacy & Safety (Animal Models) F->G Preclinical Testing H Validated Lead Compound G->H Selection

Caption: Drug discovery workflow from starting material to validated lead.

Potential Therapeutic Target Classes for Indazole-4-yl-Acetate Derivatives

Based on extensive research into the broader class of indazole-containing compounds, derivatives of this compound are poised to target a range of critical proteins implicated in major diseases.

Protein Kinases: The Dominant Target in Oncology

The indazole ring is a well-established "hinge-binding" fragment, capable of forming key hydrogen bonds with the backbone of the ATP-binding pocket in many protein kinases.[2][7] This makes kinase inhibition the most prominent therapeutic area for indazole derivatives.

Key Kinase Targets:

  • VEGFR/PDGFR: Vascular Endothelial Growth Factor Receptors and Platelet-Derived Growth Factor Receptors are crucial for tumor angiogenesis. Axitinib and Pazopanib are indazole-based drugs that inhibit these receptor tyrosine kinases.[4]

  • PI3K (Phosphatidylinositol 3-kinase): The PI3K/Akt signaling pathway is frequently deregulated in cancer.[8] GDC-0941, a potent pan-PI3K inhibitor containing a 2-(1H-indazol-4-yl) moiety, has been evaluated in clinical trials.[8]

  • Pim Kinases: These serine/threonine kinases are involved in cell survival and proliferation. Indazole derivatives have been developed as potent pan-Pim inhibitors.[1][9]

  • Anaplastic Lymphoma Kinase (ALK): Entrectinib is an ALK inhibitor with an indazole core, used for treating ALK-positive non-small cell lung cancer (NSCLC).[1]

  • Epidermal Growth Factor Receptor (EGFR): Derivatives have shown strong potency against EGFR, including mutant forms like T790M that confer resistance to other therapies.[1]

  • Fibroblast Growth Factor Receptors (FGFRs): Indazole-based compounds have been identified as inhibitors of FGFR1-3.[1]

The diagram below illustrates the central role of the PI3K/Akt pathway in cell signaling and how an indazole-based inhibitor can block its activity.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation Downstream Downstream Effectors (mTOR, etc.) Akt->Downstream Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation Inhibitor Indazole-based Inhibitor (e.g., GDC-0941) Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by an indazole derivative.

Indazole Derivative Class Target Kinase Reported IC₅₀ Values Therapeutic Area Reference
Pazopanib HybridsHDACs0.0033 - 4.6 µMCancer[1]
3-(pyrrolopyridin-2-yl)indazoles(Cell-based)1.3 nM (HCT116)Cancer[1]
3-aminoindazole derivativesALK12 nMCancer[1]
1H-indazole derivativesEGFR (T790M)5.3 nMCancer[1]
1H-indazole derivativesPan-Pim Kinases0.4 - 1.1 nMCancer[1]
GDC-0941PI3Kα~3 nMCancer[8]

Table 1: Examples of Indazole Derivatives and their Potency Against Kinase Targets.

Immuno-Oncology Targets

Beyond direct cytotoxicity, modulating the tumor microenvironment is a leading cancer therapy strategy.

  • Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme that suppresses T-cell function, allowing tumors to evade the immune system. The 1H-indazole scaffold has been identified as a novel pharmacophore for potent IDO1 inhibition, with structure-activity relationship studies highlighting the importance of substituents at the 4- and 6-positions.[1][9]

Inflammatory and Cardiovascular Targets

The indazole core is present in established anti-inflammatory drugs and shows potential for cardiovascular applications.

  • p38 MAPK: This kinase is a key mediator of inflammatory responses. Inhibition of p38 with indazole derivatives may have beneficial effects in cardiac diseases.[10]

  • Neuronal Nitric Oxide Synthase (nNOS): 7-Nitroindazole is a selective inhibitor of nNOS, which has shown effects on cardiac hypertrophy, though long-term use may have adverse effects.[10]

Bacterial Targets

With rising antibiotic resistance, novel antibacterial agents are urgently needed.

  • Bacterial DNA Gyrase (GyrB): Through structure-based drug design, indazole derivatives have been discovered as a novel class of GyrB inhibitors with excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including MRSA.[11]

Experimental Protocols for Target Validation

The following section provides standardized, self-validating protocols for assessing the therapeutic potential of novel indazole derivatives synthesized from this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. It is a crucial first step to confirm on-target activity and determine potency (IC₅₀). HTRF is chosen for its high sensitivity, low background, and robustness in a high-throughput format.

Materials:

  • Purified recombinant kinase (e.g., PI3K, EGFR).

  • Specific substrate peptide (e.g., ULight™-labeled peptide).

  • Europium-cryptate labeled anti-phospho-antibody (detects phosphorylated substrate).

  • ATP solution.

  • Test compounds (indazole derivatives) dissolved in DMSO.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • 384-well low-volume white plates.

  • HTRF-compatible microplate reader.

Methodology:

  • Compound Plating: Serially dilute test compounds in DMSO, then dilute into assay buffer. Dispense 2 µL of diluted compounds into the 384-well plate. Use DMSO-only wells as negative controls (0% inhibition) and a known potent inhibitor as a positive control.

  • Enzyme/Substrate Addition: Prepare a mix of the kinase and the ULight™-labeled substrate in assay buffer. Add 4 µL of this mix to each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate Reaction: Prepare a mix of ATP and the Eu³⁺-cryptate labeled antibody in assay buffer. Add 4 µL of this mix to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection: Read the plate on an HTRF reader, measuring emission at 620 nm (cryptate) and 665 nm (ULight™).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the log of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

Causality: After confirming enzymatic inhibition, it is essential to determine if the compound can inhibit the growth of cancer cells, which validates its potential as an anti-proliferative agent. The MTT assay measures metabolic activity, which is a proxy for cell viability and proliferation.

Materials:

  • Human cancer cell line relevant to the target (e.g., K562 for leukemia, A549 for lung cancer).[7]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well clear tissue culture plates.

  • Multichannel pipette and incubator (37°C, 5% CO₂).

  • Microplate reader (570 nm).

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log of compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

This compound stands as a highly valuable starting block for the synthesis of novel therapeutic agents.[6][12] The robust body of literature on indazole derivatives provides a clear and compelling roadmap for future research. The primary opportunities lie in the continued exploration of kinase inhibitors for oncology, where the indazole scaffold has a proven track record of success.[13] Furthermore, expanding into immuno-oncology targets like IDO1 and exploring novel antibacterial agents targeting DNA gyrase represent exciting and less saturated avenues for discovery.[1][11]

The key to success will be the application of rational, structure-based drug design, coupled with efficient synthetic strategies to modify the 4-yl-acetate sidechain. By leveraging the established biological importance of the indazole core and employing the systematic validation protocols outlined in this guide, researchers can efficiently translate this promising chemical starting point into next-generation therapeutics.

References

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. (n.d.). PMC.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). PubMed Central.
  • Indazole Derivatives: Promising Anti-tumor Agents. (n.d.). PubMed.
  • Unlocking Therapeutic Potential: The Role of Indazole Derivatives in Pharmaceuticals. (2026). NINGBO INNO PHARMCHEM CO., LTD.
  • Methyl 2-(1H-indazol-4-yl)
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Indazoles in Drug Discovery. (n.d.). PharmaBlock.
  • Methyl 2-(1H-indazol-4-yl)
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). NIH.
  • 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Sciences and Technology.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). NIH.
  • Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. (n.d.). IRIS.

Sources

Methodological & Application

Application Note: A Robust Two-Step Synthesis of Methyl 2-(1H-indazol-4-yl)acetate from 4-Bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(1H-indazol-4-yl)acetate is a key heterocyclic building block in contemporary drug discovery and materials science, with the indazole scaffold being a prominent feature in several FDA-approved pharmaceuticals.[1][2][3] This application note provides a comprehensive, field-proven guide for the synthesis of this valuable compound, starting from the commercially available 4-bromo-1H-indazole. The described two-step synthetic route involves a palladium-catalyzed Heck-Mizoroki coupling reaction followed by a catalytic hydrogenation. This guide is designed for researchers in organic synthesis and drug development, offering detailed protocols, mechanistic insights, and justifications for experimental choices to ensure reliable and reproducible outcomes.

Introduction and Synthetic Strategy

The indazole ring system is a "privileged scaffold" in medicinal chemistry, valued for its diverse biological activities.[2] The functionalization of the indazole core is crucial for modulating its pharmacological properties. The title compound, this compound, introduces an acetic acid ester moiety at the C4 position, a common motif for engaging with biological targets.

Our objective is to develop a clear and efficient synthesis from 4-bromo-1H-indazole. A direct, one-step α-arylation of a methyl acetate equivalent is possible but can be challenging to optimize. A more robust and modular approach involves a two-step sequence:

  • Heck-Mizoroki Reaction: A palladium-catalyzed cross-coupling of 4-bromo-1H-indazole with methyl acrylate. This reaction is one of the most powerful methods for forming carbon-carbon bonds by vinylating aryl halides.[4][5] It exhibits excellent functional group tolerance and is well-suited for heteroaromatic substrates.[6][7][8]

  • Catalytic Hydrogenation: Selective reduction of the newly formed carbon-carbon double bond in the acrylate intermediate to yield the desired saturated acetate side chain.

This strategy was chosen for its reliability, high anticipated yields, and the use of well-understood, widely practiced transformations in synthetic organic chemistry.

G cluster_workflow Synthetic Workflow Overview SM 4-Bromo-1H-indazole (Starting Material) INT Methyl (E)-3-(1H-indazol-4-yl)acrylate (Intermediate) SM->INT Step 1: Heck-Mizoroki Coupling Pd(OAc)₂, PPh₃, Base Methyl Acrylate FP This compound (Final Product) INT->FP Step 2: Catalytic Hydrogenation H₂, Pd/C

Diagram 1: Overall two-step synthetic workflow.

Part I: Heck-Mizoroki Coupling

The first stage of the synthesis involves the formation of a C-C bond between the sp² carbon of the indazole ring and an alkene.

Mechanistic Rationale

The Heck-Mizoroki reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) species.[4][5] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-1H-indazole, forming a Pd(II)-aryl complex. This is typically the rate-determining step. Aryl bromides are generally less reactive than iodides but more reactive than chlorides.[9][10]

  • Migratory Insertion (Carbopalladation): The alkene (methyl acrylate) coordinates to the palladium center, followed by insertion of the alkene into the palladium-aryl bond. This step forms a new carbon-carbon bond and a σ-alkylpalladium(II) complex.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, re-forming the double bond in a new position and generating a palladium-hydride species. This step establishes the trans stereochemistry of the product.

  • Reductive Elimination & Catalyst Regeneration: The base (e.g., triethylamine) reacts with the palladium-hydride species to regenerate the Pd(0) catalyst and form a triethylammonium salt, thus completing the cycle.

G cluster_cycle Heck-Mizoroki Catalytic Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Oxidative Addition (+ Ar-Br) pd2_alkene Alkene Complex pd2_aryl->pd2_alkene Alkene Coordination pd2_alkyl σ-Alkyl Pd(II) pd2_alkene->pd2_alkyl Migratory Insertion pd2_hydride H-Pd(II)L₂-Br pd2_alkyl->pd2_hydride β-Hydride Elimination (- Product) pd2_hydride->pd0 Reductive Elimination (+ Base)

Diagram 2: Simplified Heck-Mizoroki catalytic cycle.

Detailed Experimental Protocol: Methyl (E)-3-(1H-indazol-4-yl)acrylate

This protocol is adapted from established procedures for Heck couplings on related heterocyclic systems.[6][7][8]

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
4-Bromo-1H-indazole197.025.00 g25.41.0
Methyl Acrylate86.093.28 g (3.45 mL)38.11.5
Palladium(II) Acetate224.500.285 g1.270.05
Triphenylphosphine (PPh₃)262.290.666 g2.540.10
Triethylamine (TEA)101.195.14 g (7.08 mL)50.82.0
N,N-Dimethylformamide (DMF)-100 mL--

Procedure

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-bromo-1H-indazole (5.00 g, 25.4 mmol), palladium(II) acetate (0.285 g, 1.27 mmol), and triphenylphosphine (0.666 g, 2.54 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (100 mL) via syringe, followed by triethylamine (7.08 mL, 50.8 mmol) and methyl acrylate (3.45 mL, 38.1 mmol).

  • Reaction: Heat the reaction mixture to 100 °C using an oil bath and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 8-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the dark mixture into a separatory funnel containing 200 mL of water and 150 mL of ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine) (2 x 100 mL), then dry over anhydrous sodium sulfate.[11]

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure to yield a crude solid. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to afford the title intermediate as a white to off-white solid.

Expected Yield: 75-85%.

Part II: Catalytic Hydrogenation

The second step reduces the α,β-unsaturated ester to the corresponding saturated ester without affecting the aromatic indazole ring or the ester functionality.

Method Selection Rationale

Catalytic hydrogenation using palladium on carbon (Pd/C) is the gold standard for this transformation. It is highly efficient, selective, and the work-up is straightforward (simple filtration). The reaction proceeds under mild pressure and temperature, preventing over-reduction or degradation of the heterocyclic core.

Detailed Experimental Protocol: this compound

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
Methyl (E)-3-(1H-indazol-4-yl)acrylate216.224.00 g18.51.0
Palladium on Carbon (10 wt%)-0.400 g-10% w/w
Methanol (MeOH)-150 mL--
Hydrogen Gas (H₂)2.02>1.1 eq--

Procedure

  • Reaction Setup: To a heavy-walled hydrogenation flask or a Parr shaker vessel, add methyl (E)-3-(1H-indazol-4-yl)acrylate (4.00 g, 18.5 mmol) and methanol (150 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (0.400 g) to the solution under a stream of nitrogen. Caution: Pd/C can be pyrophoric and should be handled with care.

  • Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas three times. Pressurize the vessel to 50 psi (or use a hydrogen-filled balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2 x 25 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting solid is often pure enough for subsequent use. If necessary, it can be recrystallized from an ethyl acetate/hexanes mixture to yield the final product, this compound, as a crystalline solid.

Expected Yield: 90-98%.

Data and Safety

Summary of Results
StepStarting MaterialProductTypical Yield (%)
1. Heck Coupling4-Bromo-1H-indazoleMethyl (E)-3-(1H-indazol-4-yl)acrylate75-85%
2. HydrogenationMethyl (E)-3-(1H-indazol-4-yl)acrylateThis compound90-98%
Overall 4-Bromo-1H-indazole This compound 67-83%
Safety Precautions
  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Reagents: Palladium catalysts are toxic and should be handled with care. DMF is a reproductive toxin. Triethylamine is corrosive and flammable. Methyl acrylate is a lachrymator.

  • Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Ensure the equipment is properly rated and maintained. The palladium catalyst is pyrophoric, especially after the reaction; do not allow the Celite® filter cake to dry completely in the air. Quench the filter cake with water before disposal.

Conclusion

This application note details a reliable and high-yielding two-step synthesis of this compound from 4-bromo-1H-indazole. The sequence, employing a palladium-catalyzed Heck-Mizoroki coupling and subsequent catalytic hydrogenation, utilizes standard organic chemistry techniques to provide a scalable route to this important heterocyclic intermediate. The provided protocols and mechanistic discussions serve as a valuable resource for researchers in synthetic and medicinal chemistry.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling. [Link]

  • Del Valle, L., Stille, J. K., & Hegedus, L. S. (1990). Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes. The Journal of Organic Chemistry, 55(10), 3019–3023. [Link]

  • Wang, Z., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 786-795. [Link]

  • Dey, R., Chattopadhyay, K., & Ranu, B. C. (2008). Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes. The Journal of Organic Chemistry, 73(23), 9461–9464. [Link]

  • Bhaumik, A., et al. (2016). Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. ResearchGate. [Link]

  • Unknown. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of Allyl Acetates with Pinacol Aryl- and Vinylboronates. CNR-IRIS. [Link]

  • Shang, R., et al. (2009). Palladium-Catalyzed Decarboxylative Couplings of 2-(2-Azaaryl)acetates with Aryl Halides and Triflates. Journal of the American Chemical Society, 131(16), 5738-5739. [Link]

  • Wang, Z., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals. [Link]

  • Wang, Z., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. PubMed. [Link]

  • Dey, R., Chattopadhyay, K., & Ranu, B. C. (2008). Palladium(0) nanoparticle catalyzed cross-coupling of allyl acetates and aryl and vinyl siloxanes. Semantic Scholar. [Link]

  • Unknown. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. IJCRT.org. [Link]

  • Cuny, G. D., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(05), 771-780. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Sapeta, K., & Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Lee, A. F., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(8), 9036-9042. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Wang, X., et al. (2013). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 15(18), 4850–4853. [Link]

  • Al-Soud, Y. A., et al. (2017). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2017(4), M961. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • Bartolini, M., et al. (2021). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. IRIS. [Link]

  • CN112321510A. (n.d.). Preparation method of 4-bromo-5-methyl-1H-indazole.
  • CN110452177A. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]

  • Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Sawant, A., et al. (2021). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. [Link]

  • Unknown. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • CN106316958A. (n.d.). Preparation method of indazole and application of indazole in medicine synthesis.

Sources

Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl 2-(1H-indazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 2-(1H-indazol-4-yl)acetate in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds. This privileged structure is integral to a range of therapeutics, from the anti-inflammatory drug bendazac to the potent anticancer agent axitinib. This compound, in particular, serves as a crucial intermediate in the synthesis of novel therapeutics. Its utility is especially prominent in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy. The indazole core provides a versatile framework for interacting with enzyme active sites, and the methyl acetate side chain at the 4-position offers a convenient handle for further chemical modification and elaboration. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates.

This comprehensive guide provides a detailed, two-step synthesis protocol for this compound, designed for researchers and scientists in the field of drug development. The protocol is grounded in established chemical principles, beginning with the synthesis of the precursor, 2-(1H-indazol-4-yl)acetic acid, followed by its esterification. The causality behind each experimental choice is explained to ensure both reproducibility and a deeper understanding of the synthetic strategy.

Overall Synthetic Scheme

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of the indazole acetic acid core, followed by a classical Fischer-Speier esterification.

G A Starting Materials (e.g., 3-amino-3-(2-nitrophenyl)propanoic acid derivatives) B Step 1: Indazole Ring Formation (Base-mediated cyclization) A->B C 2-(1H-indazol-4-yl)acetic acid (Carboxylic Acid Intermediate) B->C D Step 2: Fischer-Speier Esterification (Methanol, Acid Catalyst) C->D E This compound (Final Product) D->E

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 2-(1H-indazol-4-yl)acetic acid

The synthesis of the indazole acetic acid scaffold can be achieved through a novel cascade N-N bond-forming reaction. This method involves the base-mediated cyclization of a substituted 3-amino-3-(2-nitroaryl)propanoic acid.[1][2] This approach is advantageous as it avoids the use of expensive transition metal catalysts and often proceeds with high efficiency.

Experimental Protocol: Synthesis of 2-(1H-indazol-4-yl)acetic acid

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
3-amino-3-(2-nitrophenyl)propanoic acid210.182.10 g10Starting material
Sodium Hydroxide (NaOH)40.000.80 g20Base catalyst
Ethanolamine61.0820 mL-Solvent and nucleophile
Hydrochloric Acid (HCl), 1M aqueous solution36.46As needed-For acidification
Ethyl Acetate88.11100 mL-For extraction
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying agent

Procedure:

  • Reaction Setup: In a microwave synthesis vial equipped with a magnetic stir bar, combine 3-amino-3-(2-nitrophenyl)propanoic acid (2.10 g, 10 mmol) and sodium hydroxide (0.80 g, 20 mmol).

  • Solvent Addition: Add ethanolamine (20 mL) to the vial. The use of ethanolamine as the solvent has been shown to favor the formation of the unsubstituted indazole acetic acid.[3]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 150°C and maintain this temperature for 30 minutes. The high temperature facilitates the intramolecular cyclization and N-N bond formation.

  • Work-up and Acidification: After cooling the reaction mixture to room temperature, transfer it to a beaker containing 100 mL of water. Acidify the aqueous solution to a pH of approximately 3-4 by the dropwise addition of 1M hydrochloric acid. This step protonates the carboxylate to precipitate the desired carboxylic acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers contain the desired product.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(1H-indazol-4-yl)acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure carboxylic acid.

Part 2: Synthesis of this compound via Fischer-Speier Esterification

The final step in the synthesis is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer-Speier esterification is a classic and reliable method for this transformation, involving the reaction of the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst.[4][5]

Experimental Protocol: Fischer-Speier Esterification

G A Combine 2-(1H-indazol-4-yl)acetic acid and Methanol B Add Sulfuric Acid (catalyst) cautiously A->B C Reflux the reaction mixture (e.g., at 65°C) B->C D Monitor reaction completion (e.g., by TLC) C->D E Quench and Neutralize (add water and NaHCO₃ solution) D->E F Extract with Ethyl Acetate E->F G Wash organic layer (with brine) F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterize the final product (NMR, MS) I->J

Caption: Step-by-step workflow for the Fischer-Speier esterification.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
2-(1H-indazol-4-yl)acetic acid176.171.76 g10Starting material from Part 1
Methanol (MeOH)32.0450 mL-Reagent and solvent
Sulfuric Acid (H₂SO₄), concentrated98.080.5 mL-Acid catalyst
Saturated Sodium Bicarbonate (NaHCO₃) solution-50 mL-For neutralization
Ethyl Acetate88.11100 mL-For extraction
Brine (saturated NaCl solution)-30 mL-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-Drying agent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(1H-indazol-4-yl)acetic acid (1.76 g, 10 mmol) in methanol (50 mL). Using a large excess of the alcohol drives the equilibrium towards the formation of the ester product.[4][5]

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the solution while stirring. The addition of the strong acid catalyst is exothermic and should be done with caution. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[6][7]

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

  • Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of cold water. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (30 mL) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Microwave-assisted synthesis should be performed using appropriate, certified equipment.

  • Proper waste disposal procedures should be followed for all chemical waste.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following this two-step procedure, which combines a modern, base-mediated indazole synthesis with a classic Fischer-Speier esterification, researchers can reliably produce this valuable intermediate for their drug discovery programs. The explanations provided for each step aim to empower scientists with a thorough understanding of the underlying chemical principles, facilitating troubleshooting and potential adaptation for the synthesis of related analogues.

References

  • Skillinghaug, B., Matt, C., & Wu, P. (2024). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. DiVA portal. [Link]

  • LibreTexts. (2021). 22. The Fischer Esterification. Chemistry LibreTexts. [Link]

  • Skillinghaug, B., Matt, C., & Wu, P. (2024). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. Diva-Portal.org. [Link]

  • Huisgen, R., & Bast, K. (1962). Indazole. Organic Syntheses, 42, 69. [Link]

  • El-Sayed, N. N. E., et al. (2023). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 28(15), 5780. [Link]

  • Wikipedia contributors. (2023). Fischer–Speier esterification. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. [Link]

  • Skillinghaug, B., Matt, C., & Wu, P. (2024). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. Uppsala University. [Link]

  • Zimmermann, G., & Schmidt, U. (1982). Process for the preparation of imidazoleacetic acid derivatives. U.S.
  • The Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK!. YouTube. [Link]

  • Schunack, W. (1982). Process for the preparation of imidazoleacetic-acid derivatives.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(16), 253-261. [Link]

  • Michalczuk, L., & Ecker, A. (1975). Enzymatic Esterification of Indole-3-acetic Acid to myo-Inositol and Glucose. Journal of Biological Chemistry, 250(14), 5360-5365. [Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]

  • Adams, J. L., et al. (2005). Indane acetic acid derivatives and their use as pharmaceutical agents.

Sources

Application Notes & Protocols: The Strategic Use of Methyl 2-(1H-indazol-4-yl)acetate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold for its ability to form key interactions within the ATP-binding site of protein kinases.[1][2] Consequently, indazole-based compounds are prominent in the landscape of targeted cancer therapies, with several approved drugs like Axitinib and Pazopanib validating their clinical significance. This document provides a detailed guide on the application of Methyl 2-(1H-indazol-4-yl)acetate , a versatile chemical intermediate, in the synthesis of potent kinase inhibitors. We will explore its strategic importance, provide detailed, field-tested protocols for its conversion into advanced intermediates, and discuss the underlying principles of structure-activity relationships (SAR) that guide the design of next-generation therapeutics targeting critical signaling nodes like the PI3K/Akt pathway.

Introduction: The Indazole Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4] The development of small molecule inhibitors that target the ATP-binding pocket of specific kinases has revolutionized treatment paradigms. The indazole ring system, a bicyclic heterocycle, is particularly effective in this role. Its unique arrangement of hydrogen bond donors and acceptors allows it to mimic the adenine region of ATP, anchoring the inhibitor within the kinase hinge region—a critical interaction for potent inhibition.

This compound serves as a highly valuable starting material in this context.[5] The indazole core provides the essential kinase-binding motif, while the methyl acetate group at the 4-position offers a reactive handle for synthetic elaboration. This functional group can be readily converted into a carboxylic acid, which is then poised for amide coupling reactions—a workhorse transformation in drug synthesis. This strategy allows for the systematic introduction of diverse chemical functionalities to explore the solvent-exposed regions of the ATP pocket, thereby optimizing potency, selectivity, and pharmacokinetic properties. This document will focus on a representative workflow for the synthesis of an indazole-pyridine based inhibitor scaffold targeting the Akt kinase, a key node in cell survival signaling.[3][6]

The PI3K/Akt Signaling Pathway: A Prime Target

The Protein Kinase B (Akt) signaling pathway is a critical downstream effector of phosphoinositide 3-kinase (PI3K) and is central to regulating cell growth, proliferation, survival, and metabolism.[3][4] Aberrant activation of this pathway is a frequent event in human cancers, making Akt a high-priority target for drug development.[4] Inhibitors based on the indazole scaffold have demonstrated exceptional potency against Akt.[6] The synthesis of these inhibitors often leverages building blocks like this compound.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor Signal PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt (PKB) PIP3->Akt recruits PDK1->Akt phosphorylates & activates Downstream Downstream Effectors (mTOR, GSK3β, FOXO) Akt->Downstream phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: The PI3K/Akt signaling cascade.

Synthetic Protocol: From Building Block to Inhibitor Core

The following protocols describe a reliable, two-step synthesis to convert this compound into a core scaffold common to many potent kinase inhibitors. This process involves the initial hydrolysis of the ester followed by a robust amide coupling reaction.

Part A: Saponification to 2-(1H-indazol-4-yl)acetic acid

Rationale: The conversion of the methyl ester to a carboxylic acid is the essential activation step. The resulting carboxylate is a poor leaving group, but the acid can be readily activated by coupling reagents in the subsequent step to form a highly reactive intermediate for amidation. Lithium hydroxide (LiOH) is a preferred reagent for this saponification as it is highly effective at room temperature and minimizes the risk of side reactions compared to stronger bases or higher temperatures.

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide monohydrate (1.5 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in a 3:1 mixture of THF and water (approximately 10 mL per gram of starting material).

  • Add lithium hydroxide monohydrate to the solution and stir vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 2-4 hours).

  • Once complete, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1M HCl. A precipitate should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(1H-indazol-4-yl)acetic acid as a solid. The product is often of sufficient purity for the next step without further purification.

Part B: Amide Coupling with 4-Amino-2-methoxypyridine

Rationale: This step constructs the critical amide bond that links the indazole core to a secondary aromatic system, a common feature in Type I kinase inhibitors. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is highly efficient, fast, and known to suppress racemization and other side reactions, making it a gold standard for difficult amide couplings. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.

Materials:

  • 2-(1H-indazol-4-yl)acetic acid (1.0 eq)

  • 4-Amino-2-methoxypyridine (1.05 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a nitrogen-flushed flask, dissolve 2-(1H-indazol-4-yl)acetic acid in anhydrous DMF.

  • Add 4-Amino-2-methoxypyridine, followed by HATU.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add DIPEA to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (twice) and brine (twice).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-(2-methoxy-4-pyridinyl)-2-(1H-indazol-4-yl)acetamide.

Synthesis_Workflow Start This compound Step1 Step A: Saponification (LiOH, THF/H₂O) Start->Step1 Intermediate 2-(1H-indazol-4-yl)acetic acid Step1->Intermediate Step2 Step B: Amide Coupling (HATU, DIPEA, DMF) Intermediate->Step2 Product Final Inhibitor Scaffold (Indazole-Pyridine Core) Step2->Product Amine 4-Amino-2-methoxypyridine Amine->Step2

Caption: Synthetic workflow for an indazole-based inhibitor.

Structure-Activity Relationship (SAR) and Design Principles

The protocol above yields a core scaffold. The true power of this synthetic route lies in its adaptability for generating compound libraries to probe SAR.

  • Indazole Ring Substitution: The indazole core is not immutable. SAR studies have shown that substitution at various positions can dramatically influence potency and selectivity. For example, in the context of Akt inhibitors, methylation at the C3 position of the indazole can enhance potency, while substitution at the C7 position can be used to introduce steric bulk that clashes with the gatekeeper residue of off-target kinases, thereby improving selectivity.[3]

  • Amide Partner Variation: The choice of the amine coupling partner is a primary driver of inhibitor properties. By replacing 4-amino-2-methoxypyridine with other (hetero)aromatic amines, researchers can explore different pockets and interactions. This modularity allows for fine-tuning of the molecule's physical properties (like solubility and cell permeability) and its target engagement profile.

  • Hinge-Binding: The N1 and N2 atoms of the indazole ring are crucial for forming hydrogen bonds with the "hinge" region of the kinase, anchoring the molecule. The acetic acid linker provides the correct spacing and geometry for the rest of the molecule to occupy the ATP-binding site effectively.

Binding_Mode cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Inhibitor Hinge Hinge Region (Backbone NH) Pocket Hydrophobic Pocket Solvent Solvent-Exposed Region Indazole Indazole Core Indazole->Hinge H-Bonds (Key Interaction) Linker Amide Linker Linker->Pocket Occupies Pocket Pyridine Pyridine Moiety Pyridine->Solvent Extends into Solvent Front

Caption: Conceptual binding of an indazole inhibitor.

Summary and Quantitative Data

The described synthetic approach is robust and high-yielding. The following table summarizes the expected outcomes for the protocol.

StepReactionKey ReagentsSolventTypical TimeExpected YieldPurity
A SaponificationLiOH·H₂OTHF / H₂O2-4 h>95%>95% (by NMR)
B Amide CouplingHATU, DIPEADMF4-12 h70-90%>98% (post-chrom.)

Conclusion

This compound is a strategically important building block for the synthesis of indazole-based kinase inhibitors. Its functional handles are perfectly suited for established synthetic transformations, enabling the rapid and efficient construction of core scaffolds. The protocols provided herein represent a validated pathway to advanced intermediates that are precursors to potent inhibitors of therapeutically relevant kinases like Akt. By leveraging the modularity of this synthetic route, drug discovery teams can efficiently generate diverse chemical matter to optimize biological activity and develop novel targeted therapies.

References

  • Woods, K. W., et al. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6832-46. [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]

  • Protopopov, M. V., et al. (2021). Evaluation of in vitro activity and SAR study of the novel hetarylamino-3-aryl-1H-indazole derivatives as inhibitors of protein kinase CK2. Biopolymers and Cell. [Link]

  • ResearchGate. (n.d.). Pathways for the synthesis of indazole derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Describes the predicted SAR studies of indazole based derivatives. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Forrester, M. T., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. PubMed. [Link]

  • MDPI. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 186-199. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Singh, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics. [Link]

Sources

Application Note: Strategic Derivatization of Methyl 2-(1H-indazol-4-yl)acetate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Indazole Scaffold and Strategic Diversification

The indazole nucleus is a prominent privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, make it a versatile template for drug design.[3] The starting material, methyl 2-(1H-indazol-4-yl)acetate , presents a valuable platform for generating diverse chemical libraries for structure-activity relationship (SAR) studies. This guide details the strategic rationale and provides robust protocols for its derivatization at three key diversification points.

The primary sites for modification on the this compound core are:

  • Position A (N1-Indazole): The acidic proton on the indazole nitrogen (N1) is a prime site for alkylation or arylation. Modification here directly impacts the molecule's hydrogen bonding capacity, lipophilicity, and steric profile.

  • Position B (Ester Moiety): The methyl ester is a versatile handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a crucial intermediate for the synthesis of a vast array of amides.

  • Position C (Indazole Core): While not the focus of this initial guide, further functionalization of the benzene portion of the indazole ring (e.g., via halogenation followed by cross-coupling) represents a more advanced strategy for SAR exploration.

G cluster_0 This compound Core cluster_points Diversification Points Core      H      N     / \n  N=C   C4-CH2-COOCH3  |   /  // C7a==C3a-C5    /  /   C7===C6 A Position A (N1-Alkylation/ Arylation) Core->A N-H B Position B (Amide Formation) Core->B -COOCH3 C Position C (Ring Functionalization) Core->C C5,C6,C7

Caption: Key diversification points on the indazole scaffold.

Rationale and Strategic Workflow

A successful SAR campaign requires a logical and efficient synthetic strategy. For this scaffold, a divergent approach is highly effective. This involves first synthesizing key intermediates, which can then be used to generate a wide range of final analogues.

The Causality Behind Our Choices:

  • Ester Hydrolysis First: Converting the methyl ester to the carboxylic acid (2-(1H-indazol-4-yl)acetic acid) creates a stable, versatile intermediate. This acid is the linchpin for creating an amide library, which is a cornerstone of medicinal chemistry for probing interactions with biological targets.[4]

  • Parallel N1-Alkylation: In a parallel path, the starting ester can be functionalized at the N1-position. This allows for the exploration of how changes in the indazole's electronic and steric properties affect activity. Regioselectivity is a key consideration, as alkylation can occur at N1 or N2; however, N1 substitution is often the thermodynamically more stable outcome.[5][6]

  • Convergent Synthesis: These two sets of intermediates—the carboxylic acids and the N1-substituted esters—can be combined. The N1-substituted esters can also be hydrolyzed and subsequently converted to amides, allowing for the systematic and independent evaluation of substitutions at both positions.

G Start Starting Material This compound Acid Intermediate 1 2-(1H-indazol-4-yl)acetic acid Start->Acid Protocol 1: Ester Hydrolysis N1_Ester Intermediate 2 N1-Substituted Esters Start->N1_Ester Protocol 3: N1-Alkylation Amide_Lib Library A (Amide Analogues) Acid->Amide_Lib Protocol 2: Amide Coupling N1_Acid Intermediate 3 N1-Substituted Acids N1_Ester->N1_Acid Protocol 1: Ester Hydrolysis N1_Amide_Lib Library B (N1-Substituted Amide Analogues) N1_Acid->N1_Amide_Lib Protocol 2: Amide Coupling

Caption: Divergent synthetic workflow for library generation.

Core Synthetic Protocols

The following protocols are designed to be self-validating, with recommendations for reaction monitoring, purification, and characterization.

Protocol 1: Saponification of Methyl Ester to Carboxylic Acid

Principle: Base-catalyzed hydrolysis (saponification) is an effective and essentially irreversible method to convert an ester to a carboxylate salt.[7][8] The use of lithium hydroxide (LiOH) in a mixed solvent system like THF/water is a standard and reliable method that proceeds under mild conditions.[9] Subsequent acidification protonates the salt to yield the desired carboxylic acid.

Detailed Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 2:1 or 3:1 v/v ratio) to a concentration of approximately 0.1-0.2 M.

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) to the stirring solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The product, being a salt, will be significantly more polar than the starting ester. The reaction is typically complete within 2-4 hours.

  • Quenching & Acidification: Once the starting material is consumed, concentrate the reaction mixture in vacuo to remove the THF. Dilute the remaining aqueous solution with water and wash with an organic solvent like ethyl acetate to remove any non-polar impurities.

  • Product Isolation: Cool the aqueous layer in an ice bath and acidify slowly with 1 M HCl to a pH of ~2-3. A white precipitate of the carboxylic acid should form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum. The product is often pure enough for the next step, but can be recrystallized if necessary.

  • Characterization: Confirm the structure by ¹H NMR (disappearance of the methyl ester singlet at ~3.7 ppm and appearance of a broad carboxylic acid proton >10 ppm) and Mass Spectrometry (correct M-H or M+H peak).

Protocol 2: Amide Bond Formation via Amine Coupling

Principle: The direct reaction between a carboxylic acid and an amine is unfavorable. Therefore, a coupling reagent is required to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[10] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, modern coupling reagent that minimizes side reactions and racemization.[4][10]

Detailed Step-by-Step Protocol:

  • Pre-activation: To a stirring solution of 2-(1H-indazol-4-yl)acetic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), add HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0-3.0 eq). Stir this mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1-1.2 eq) to the pre-activated mixture.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The product amide will have a different polarity compared to the starting acid. Reactions are often complete within 1-3 hours at room temperature.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid or 1M HCl (to remove excess base and amine), saturated aqueous sodium bicarbonate (to remove unreacted acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

  • Characterization: Confirm the structure by ¹H NMR (presence of signals corresponding to the added amine fragment and an N-H proton signal for primary amine additions) and Mass Spectrometry (correct molecular ion peak).

Table 1: Representative Amine Building Blocks for Library Synthesis

Amine ClassExample StructureRationale for Inclusion
Aliphatic (Acyclic) CH₃CH₂CH₂NH₂ (Propylamine)Probes for small, flexible hydrophobic pockets.
Aliphatic (Cyclic) CyclohexylamineIntroduces conformational restriction and lipophilicity.
Benzylic BenzylamineIntroduces an aromatic ring with rotational flexibility.
Aromatic AnilineIntroduces a rigid aromatic moiety directly on the amide.
Heterocyclic 4-AminopyridineIntroduces basicity and hydrogen bond accepting capability.
Functionalized 2-AminoethanolIntroduces a hydroxyl group for potential H-bonding.
Protocol 3: Regioselective N1-Alkylation of the Indazole Ring

Principle: Direct alkylation of the indazole ring requires a base to deprotonate the N-H. The choice of base and solvent can influence the N1/N2 selectivity. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like THF or DMF generally favors the thermodynamically preferred N1-alkylation.[6]

Detailed Step-by-Step Protocol:

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF or THF under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise at 0 °C.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes. Effervescence (H₂ gas evolution) should be observed.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, methyl iodide, 1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (typically 2-16 hours), as monitored by LC-MS. Look for the disappearance of the starting material and the appearance of two product peaks (N1 and N2 isomers) with the same mass. The N1 isomer is typically the major product.

  • Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The N1 and N2 isomers can usually be separated by flash column chromatography on silica gel.

  • Characterization: Differentiate the N1 and N2 isomers using ¹H or ¹³C NMR spectroscopy, often with the aid of NOESY experiments or by comparison to literature data for similar indazole systems.

Conclusion and Outlook

The protocols outlined provide a robust and logical framework for the systematic derivatization of this compound. By creating libraries based on N1-substitution and amide formation, researchers can efficiently explore the chemical space around this privileged scaffold. The data generated from the biological screening of these analogues will enable the construction of a detailed structure-activity relationship, guiding the rational design of more potent and selective drug candidates.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

  • Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. ACS Publications. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. [Link]

  • Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. PubMed. [Link]

  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. Diva-Portal.org. [Link]

  • Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. DiVA portal. [Link]

  • Synthesis and structure–activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. ACS Publications. [Link]

  • Synthesis of N‐substituted 1H‐indazole derivatives. ResearchGate. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • What is a simple way to convert an ester into carboxylic acid?. ResearchGate. [Link]

  • hydrolysis of esters. Chemguide. [Link]

Sources

Application Notes & Protocols: Methyl 2-(1H-indazol-4-yl)acetate in the Synthesis of Potent Kinase Inhibitors for Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Oncology

The indazole core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically successful anti-cancer agents.[1] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, allows for critical interactions with the ATP-binding pocket of various protein kinases.[2][3] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Several FDA-approved kinase inhibitors, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Niraparib (PARP inhibitor), feature the indazole moiety, highlighting its importance in the development of targeted cancer therapies.[1][3][4]

Methyl 2-(1H-indazol-4-yl)acetate is a key building block for the synthesis of a diverse range of indazole-based kinase inhibitors.[5] The ester functionality provides a versatile handle for chemical modification, typically through hydrolysis to the corresponding carboxylic acid followed by amide coupling, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.[5] This document provides a detailed guide for researchers on the utilization of this compound in the synthesis of potent anti-cancer agents, including exemplary protocols, biological evaluation data, and an exploration of the targeted signaling pathways.

Synthetic Strategy: From Intermediate to Potent Kinase Inhibitor

The general synthetic approach to constructing kinase inhibitors from this compound involves a two-step sequence: hydrolysis of the methyl ester to the carboxylic acid, followed by amide bond formation with a suitable amine. This strategy allows for the introduction of various substituents to probe the binding pocket of the target kinase and optimize pharmacological properties.

Diagram of the General Synthetic Workflow

Synthetic_Workflow A This compound B 2-(1H-Indazol-4-yl)acetic Acid A->B Step 1: Hydrolysis (e.g., LiOH, NaOH) D Indazole-based Kinase Inhibitor Library B->D Step 2: Amide Coupling (e.g., HATU, HBTU, EDCI) C Diverse Amine Building Blocks C->D

Caption: General synthetic route from the starting ester to a library of potential kinase inhibitors.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

Rationale: The hydrolysis of the methyl ester to the corresponding carboxylic acid is a crucial first step to enable subsequent amide coupling. Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a miscible organic solvent (e.g., THF, methanol) is a standard and effective method. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed. Acidic workup is then performed to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield 2-(1H-indazol-4-yl)acetic acid as a solid, which can be used in the next step without further purification if of sufficient purity.

Protocol 2: Amide Coupling of 2-(1H-Indazol-4-yl)acetic Acid with an Exemplary Amine

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for this transformation, minimizing side reactions and racemization (if applicable).[6][7] A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is used to neutralize the acid and the hexafluorophosphate salt of HATU. The reaction is typically carried out in an aprotic polar solvent like N,N-dimethylformamide (DMF).

Materials:

  • 2-(1H-Indazol-4-yl)acetic acid (from Protocol 1)

  • An appropriate amine (e.g., a substituted aniline for SAR studies) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-(1H-indazol-4-yl)acetic acid (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq), followed by DIPEA (3.0 eq) to the solution.

  • Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired indazole-based amide.

Biological Activity and Data Presentation

Derivatives synthesized from this compound have shown potent inhibitory activity against a range of cancer-relevant kinases. The following table summarizes the in vitro anti-proliferative activity (IC₅₀ values) of exemplary indazole derivatives against various human cancer cell lines.

Compound IDR Group (Amide Component)Cancer Cell LineIC₅₀ (µM)Target Kinase(s)Reference
2a 4-(4-methylpiperazin-1-yl)phenylMCF-7 (Breast)1.15Tyrosine Kinases[8]
2f 2-(4-ethylpiperazin-1-yl)pyridin-4-yl4T1 (Breast)0.23Tyrosine Kinases[8]
4a Pyrimidine derivativeA549 (Lung)3.304Not specified[9]
4f Pyrimidine derivativeMCF-7 (Breast)1.629Not specified[9]
4i Pyrimidine derivativeA549 (Lung)2.305Not specified[9]
6o Piperazine-indazole derivativeK562 (Leukemia)5.15Bcl2, p53/MDM2 pathway[10]
C05 Indazole-based derivativeIMR-32 (Neuroblastoma)0.948PLK4[11][12]
K22 N-(1H-indazol-6-yl)benzenesulfonamide derivativeMCF-7 (Breast)1.3PLK4[6]

Targeted Signaling Pathways and Mechanism of Action

Indazole-based compounds synthesized from this compound often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][13] Inhibitors targeting VEGFR-2 can block the downstream signaling cascade, leading to a reduction in tumor vascularization.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras PLCg->Ras Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Indazole-based Inhibitor (e.g., Axitinib) Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole-based agent.[14][15]

PLK4 Signaling Pathway

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis in various cancers.[1][8] Inhibition of PLK4 leads to mitotic errors and ultimately, cancer cell death.

PLK4_Pathway PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Regulates Cell_Death Cell Death (Apoptosis) PLK4->Cell_Death Leads to mitotic errors Mitosis Proper Mitosis Centriole_Dup->Mitosis Inhibitor Indazole-based PLK4 Inhibitor Inhibitor->PLK4 Inhibits

Caption: PLK4 inhibition disrupts mitosis, leading to cancer cell death.[9]

Akt Signaling Pathway

The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism.[16][17] Its aberrant activation is a common feature in many cancers.

Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor Indazole-based Akt Inhibitor Inhibitor->Akt Inhibits

Caption: The PI3K/Akt pathway and its inhibition by an indazole-based compound.[11][16]

Conclusion and Future Perspectives

This compound serves as a valuable and versatile starting material for the synthesis of novel indazole-based anti-cancer agents. The straightforward conversion to the corresponding carboxylic acid allows for the facile generation of diverse amide libraries, which is essential for the exploration of structure-activity relationships and the development of potent and selective kinase inhibitors. The demonstrated efficacy of indazole-containing compounds against key oncogenic pathways such as VEGFR, PLK4, and Akt signaling underscores the continued importance of this scaffold in oncology drug discovery. Future work in this area will likely focus on the development of next-generation indazole derivatives with improved selectivity, reduced off-target effects, and the ability to overcome drug resistance.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., Yu, L., & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17270–17279. [Link]

  • Al-Ostath, A., Al-Ktaifani, M., Al-Sheikh, A., Al-Assar, L., Al-Masri, M., & Al-Halabi, R. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(14), 5364. [Link]

  • Li, M., Li, Y., Chen, Y., Liu, Y., Wang, Y., & Zhang, Y. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8683. [Link]

  • ResearchGate. (n.d.). IC 50 values of compound 6a-6u against four tumor cell lines in vitro. Retrieved January 15, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). A comprehensive review on the indazole based derivatives as targeted anticancer agents. Retrieved January 15, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved January 15, 2026, from [Link]

  • A comprehensive review of protein kinase inhibitors for cancer therapy - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Inhibitory activity of axitinib derivatives against VEGFR-2 kinase. Retrieved January 15, 2026, from [Link]

  • Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved January 15, 2026, from [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

  • Design, synthesis and biological evaluation of indazole-based PLK4 inhibitors - RSC Publishing. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 15, 2026, from [Link]

  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Reduced Immunosuppressive Properties of Axitinib in Comparison with Other Tyrosine Kinase Inhibitors - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved January 15, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF. Retrieved January 15, 2026, from [Link]

Sources

Application Notes and Protocols for Amide Coupling with Methyl 2-(1H-indazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a highly sought-after motif for designing potent and selective enzyme inhibitors and receptor modulators. The synthesis of indazole-containing molecules, particularly through the formation of robust amide linkages, is therefore a critical process in the development of novel pharmaceuticals.[3][4]

This application note provides a comprehensive guide to the amide coupling of methyl 2-(1H-indazol-4-yl)acetate, a key intermediate for the synthesis of a diverse array of biologically active compounds. We will delve into the mechanistic rationale behind reagent selection, provide detailed, field-proven protocols for two common coupling methods, and offer insights into troubleshooting and optimization.

Understanding the Amide Coupling Reaction: A Mechanistic Overview

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable carboxylate-ammonium salt.[5] Therefore, the carboxylic acid must first be activated to a more electrophilic species. This is typically achieved using a "coupling reagent."

The Role of Coupling Reagents

Coupling reagents facilitate amide bond formation by converting the carboxylic acid into a highly reactive intermediate, such as an active ester or an acylisourea, which is then readily attacked by the amine nucleophile.[5] The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, the desired reaction conditions, and the need to suppress side reactions like racemization.

Experimental Protocols

Herein, we present two robust and widely used protocols for the amide coupling of this compound with a representative primary amine.

Protocol 1: HATU-Mediated Amide Coupling

Introduction to HATU: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium-based coupling reagent known for its high efficiency, fast reaction rates, and ability to minimize racemization.[6] It activates the carboxylic acid by forming a highly reactive OAt-active ester.[7]

Workflow for HATU-Mediated Amide Coupling

G cluster_0 Pre-activation cluster_1 Coupling cluster_2 Work-up & Purification Carboxylic Acid Carboxylic Acid HATU HATU Carboxylic Acid->HATU 1. Dissolve Base (DIPEA) Base (DIPEA) HATU->Base (DIPEA) 2. Add Solvent (DMF/DCM) Solvent (DMF/DCM) Base (DIPEA)->Solvent (DMF/DCM) 3. Stir Amine Amine Reaction Mixture Reaction Mixture Amine->Reaction Mixture 4. Add Stir at RT Stir at RT Reaction Mixture->Stir at RT 5. Monitor Quench Quench Stir at RT->Quench 6. Upon completion Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification

Caption: Workflow for a typical HATU-mediated amide coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of this compound in anhydrous DMF (or DCM), add HATU and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the primary amine to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Introduction to EDC/HOBt: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate.[8] HOBt (Hydroxybenzotriazole) is often used as an additive to suppress racemization and improve coupling efficiency by forming a more reactive HOBt-ester.[8][9]

Workflow for EDC/HOBt-Mediated Amide Coupling

G cluster_0 Activation cluster_1 Coupling cluster_2 Work-up & Purification Carboxylic Acid Carboxylic Acid EDC EDC Carboxylic Acid->EDC 1. Combine HOBt HOBt EDC->HOBt Base (DIPEA/Et3N) Base (DIPEA/Et3N) HOBt->Base (DIPEA/Et3N) 2. Add Solvent (DMF/DCM) Solvent (DMF/DCM) Base (DIPEA/Et3N)->Solvent (DMF/DCM) 3. Stir Amine Amine Reaction Mixture Reaction Mixture Amine->Reaction Mixture 4. Add Stir at RT Stir at RT Reaction Mixture->Stir at RT 5. Monitor Quench Quench Stir at RT->Quench 6. Upon completion Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification

Sources

Application Notes & Protocols: Leveraging Methyl 2-(1H-indazol-4-yl)acetate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Value of the Indazole Scaffold in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] The core principle of FBDD is to screen low molecular weight compounds, or "fragments," which typically bind with low affinity but do so with high ligand efficiency.[3][4] These initial fragment hits then serve as starting points for a structure-guided elaboration into more potent, drug-like molecules.[1][5]

Within the vast chemical space available for fragment library design, certain scaffolds have emerged as "privileged" due to their recurring presence in bioactive molecules and their ability to form key interactions with a variety of protein targets. The indazole ring system is a quintessential example of such a privileged scaffold.[6] It is a versatile bioisostere of common motifs like phenol and indole and is frequently found in approved drugs, particularly protein kinase inhibitors.[6][7] The indazole core possesses a unique combination of a hydrogen bond donor (the ring NH) and a hydrogen bond acceptor (the pyrazolic nitrogen), enabling it to form critical, anchoring interactions within protein binding sites.[6] This makes indazole-containing fragments, such as methyl 2-(1H-indazol-4-yl)acetate, highly valuable starting points for FBDD campaigns.

Fragment Profile: this compound

The suitability of a compound for an FBDD library is often assessed using the "Rule of Three," which provides guidelines for key physicochemical properties to ensure fragments are small, soluble, and not overly complex.[1][2] this compound aligns well with these principles.

Chemical Structure:

Physicochemical Properties vs. "Rule of Three"

Property"Rule of Three" GuidelineThis compound (Calculated)Conformance
Molecular Weight (MW)< 300 Da~190.19 DaYes
ClogP< 3~1.5Yes
Hydrogen Bond Donors≤ 31 (Indazole NH)Yes
Hydrogen Bond Acceptors≤ 33 (Indazole N, Carbonyl O, Ester O)Yes
Rotatable Bonds≤ 33Yes

The fragment's structure presents several key features for target interaction and subsequent optimization:

  • Indazole NH Group: Acts as a crucial hydrogen bond donor, often anchoring the fragment to a protein backbone, such as the hinge region of a kinase.[6]

  • Pyrazolic Nitrogen: Provides a hydrogen bond acceptor site.

  • Aromatic System: Can engage in π-stacking or hydrophobic interactions within the binding pocket.

  • Acetate Side Chain: The ester group offers an additional hydrogen bond acceptor and, critically, provides a clear synthetic vector for "fragment growing" strategies without disturbing the core indazole interactions.[8]

Application Workflow: A Structure-Guided FBDD Campaign

The following sections outline a comprehensive, multi-stage workflow for utilizing this compound in a typical FBDD campaign against a protein kinase target. This workflow is designed to be self-validating by incorporating orthogonal screening methods and culminating in high-resolution structural analysis to guide lead optimization.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Structural Analysis cluster_2 Hit-to-Lead Optimization Screen Primary Screen (DSF) Validate Hit Validation (SPR) Screen->Validate Initial Hits (ΔTm) Xtal X-ray Crystallography Validate->Xtal Confirmed Binders (KD) Optimize Structure-Guided Chemistry Xtal->Optimize Fragment-Protein Co-crystal Structure Lead Lead Compound (Improved Potency & Properties) Optimize->Lead

Caption: A typical workflow for a fragment-based drug discovery campaign.

Protocol I: Primary Screening using Differential Scanning Fluorimetry (DSF)

Rationale: Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is an ideal primary screening technique for FBDD.[9] It is a biophysical method that measures the thermal stability of a target protein. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). The assay is high-throughput, requires low protein consumption, and is highly sensitive to the weak binding events characteristic of fragments.

Step-by-Step Protocol:

  • Reagents and Materials:

    • Purified target protein (e.g., protein kinase domain) at >95% purity, concentrated to 1-2 mg/mL.

    • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

    • SYPRO Orange dye (5000x stock in DMSO).

    • This compound stock solution (100 mM in 100% DMSO).

    • Positive control ligand (if available).

    • 96- or 384-well qPCR plates.

    • Real-time PCR instrument capable of thermal ramping.

  • Assay Preparation:

    • Prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer. The final concentration should be ~2 µM protein and 5x SYPRO Orange.

    • Aliquot 19.8 µL of the master mix into each well of the qPCR plate.

    • Add 0.2 µL of the fragment stock solution to the appropriate wells for a final fragment concentration of 1 mM (final DMSO concentration of 1%).

    • Include negative controls (1% DMSO, no fragment) and positive controls.

  • Instrument Settings and Data Collection:

    • Seal the plate securely.

    • Centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Collect fluorescence data at each temperature interval.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The resulting curve will show a sigmoidal transition.

    • Determine the Tm for each well by fitting the curve to a Boltzmann equation or by calculating the peak of the first derivative.

    • A "hit" is identified by a significant positive shift in the melting temperature (ΔTm) compared to the DMSO control (typically ΔTm ≥ 2 °C).

Protocol II: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

Rationale: It is crucial to validate hits from the primary screen using an orthogonal, label-free method to eliminate false positives and to quantify the binding affinity.[9][10] Surface Plasmon Resonance (SPR) is a powerful secondary screening technique that measures the direct binding of an analyte (fragment) to a ligand (protein) immobilized on a sensor surface, providing kinetic data (k_on, k_off) and the dissociation constant (K D).[11][12]

Step-by-Step Protocol:

  • Reagents and Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5 chip for amine coupling).

    • Amine coupling kit (EDC, NHS, ethanolamine).

    • Purified target protein.

    • SPR running buffer (e.g., PBS pH 7.4 with 0.05% Tween-20 and 1% DMSO).

    • This compound serial dilutions in running buffer.

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the target protein (diluted in a low ionic strength buffer, e.g., 10 mM Acetate pH 5.0) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

  • Binding Analysis:

    • Prepare a concentration series of the fragment in running buffer (e.g., from 1 mM down to ~1 µM).

    • Inject the fragment solutions over both the target and reference flow cells at a constant flow rate.

    • Include several buffer-only (blank) injections for double referencing.

  • Data Processing and Analysis:

    • Subtract the reference flow cell data and the blank injection data from the target flow cell sensorgrams.

    • Plot the steady-state response units (RU) against the fragment concentration.

    • Fit the resulting binding isotherm to a 1:1 steady-state affinity model to determine the dissociation constant (K D). A K D in the high micromolar to low millimolar range is expected for a fragment hit.

Hypothetical Screening & Validation Data

FragmentPrimary Screen (DSF)Secondary Screen (SPR)Hit Status
This compoundΔTm = +3.5 °CK D = 250 µMConfirmed Hit
Negative ControlΔTm = +0.1 °CNo Binding DetectedNot a Hit

Protocol III: Structural Characterization via X-ray Crystallography

Rationale: The ultimate advantage of FBDD is the ability to use structural information to guide the optimization process.[5] X-ray crystallography provides a high-resolution, three-dimensional snapshot of how the fragment binds to the target protein, revealing the key interactions and identifying nearby pockets that can be exploited for fragment elaboration.[13][14]

Step-by-Step Protocol (Crystal Soaking):

  • Protein Crystallization:

    • Generate high-quality, diffraction-grade crystals of the target protein using methods like vapor diffusion. This step is highly target-specific and requires extensive optimization.

  • Fragment Soaking:

    • Prepare a soaking solution containing a high concentration of the fragment (e.g., 10-50 mM) dissolved in a cryo-protectant compatible reservoir solution.

    • Carefully transfer a protein crystal into a drop of the soaking solution.

    • Allow the fragment to diffuse into the crystal over a period of minutes to hours.

  • Cryo-protection and Data Collection:

    • Loop the soaked crystal and flash-cool it in liquid nitrogen to prevent ice formation.

    • Collect X-ray diffraction data using a synchrotron beamline.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment.

    • Model the fragment into the density and refine the structure to obtain a high-resolution model of the protein-fragment complex.

From Hit to Lead: Strategies for Optimizing this compound

With a confirmed hit and a co-crystal structure in hand, the next phase is to evolve the low-affinity fragment into a high-potency lead compound.[4][15]

Optimization_Strategies cluster_0 Initial Hit cluster_1 Optimization Approaches cluster_2 Goal Start This compound KD = 250 µM Growing Fragment Growing Synthesize analogs by extending from the acetate group into an adjacent hydrophobic pocket identified by crystallography. Start->Growing Merging Fragment Merging Identify a second fragment binding nearby. Synthesize a single molecule incorporating both pharmacophores. Start->Merging Linking Fragment Linking Connect two distinct fragments with an appropriate chemical linker. Start->Linking End End Growing->End Merging->End Linking->End

Caption: Key strategies for hit-to-lead optimization in FBDD.

Fragment Growing: This is often the most direct optimization strategy.[3][8] The co-crystal structure of the target with this compound will reveal the orientation of the acetate side chain. If this vector points towards an unoccupied pocket, medicinal chemists can design and synthesize a small library of analogs where the methyl ester is replaced with larger groups designed to form new, favorable interactions (e.g., hydrophobic, hydrogen bonding) in that pocket.

Tracking Ligand Efficiency (LE): Throughout the optimization process, it is critical to monitor Ligand Efficiency (LE). LE normalizes binding affinity for the size of the molecule (number of heavy atoms). A successful optimization campaign will see potency increase without a significant drop in LE, ensuring that the added chemical complexity is translating efficiently into improved binding.[15]

Conclusion

This compound represents an exemplary starting fragment for a drug discovery campaign. Its adherence to the "Rule of Three" and its privileged indazole core make it a high-quality entry point for FBDD libraries. By employing a systematic and robust workflow encompassing sensitive primary screening, orthogonal validation, and high-resolution structural biology, researchers can effectively leverage this fragment's potential. The true power of this approach lies in the structure-guided optimization that follows, allowing for the rational design and evolution of a simple, weakly-binding fragment into a potent and selective lead compound.

References

  • Fragment-based lead discovery - Wikipedia. Available at: [Link]

  • Ciulli, A., & Williams, G. (2014). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 111(35), 12684-12689. Available at: [Link]

  • Creative Biostructure. Fragment Screening & Fragment-Based Drug Design. Available at: [Link]

  • Sygnature Discovery. Fragment Screening | Drug Discovery. Available at: [Link]

  • de Kloe, G. E., Bailey, J., & Leurs, R. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(1), 1-11. Available at: [Link]

  • Singampalli, A., Kumar, P., Rani, B., & Yaddanapudi, V. M. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 441-453. Available at: [Link]

  • ResearchGate. Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). Available at: [Link]

  • Sci-Hub. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Available at: [Link]

  • Vajda, S., & Kozakov, D. (2016). Hot spot analysis for driving the development of hits into leads in fragment based drug discovery. Biophysical Journal, 110(3), 505-515. Available at: [Link]

  • Renaud, J., & Gygax, D. (2012). Combining biophysical screening and X-ray crystallography for fragment-based drug discovery. Journal of Receptors and Signal Transduction, 32(1), 1-8. Available at: [Link]

  • Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole Derivatives and Their Therapeutic Applications: A Patent Review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 441-453. Available at: [Link]

  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • Ferreira, R. S., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Pharmacology, 11, 147. Available at: [Link]

  • ResearchGate. Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. Available at: [Link]

  • ResearchGate. Pharmacological Properties of Indazole Derivatives: Recent Developments. Available at: [Link]

  • Neumann, T., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 54-58. Available at: [Link]

  • Ng, S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. Available at: [Link]

  • SARomics Biostructures. Crystallographic Fragment Screening in Drug Discovery. Available at: [Link]

  • Barlaam, B., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 53(14), 5347-5359. Available at: [Link]

  • Buchstaller, H. P., et al. (2012). Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90. Bioorganic & Medicinal Chemistry Letters, 22(13), 4396-4403. Available at: [Link]

Sources

Application Note: High-Throughput Screening of Methyl 2-(1H-indazol-4-yl)acetate Derivatives for Novel Kinase and PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its unique structural and electronic properties allow for diverse interactions with various biological targets. Specifically, derivatives of methyl 2-(1H-indazol-4-yl)acetate are of considerable interest as they serve as versatile intermediates for creating extensive compound libraries.[1][2][3] The ester functionality provides a convenient handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize drug candidates targeting a range of diseases, including cancer, inflammatory conditions, and neurological disorders.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust high-throughput screening (HTS) campaign to identify and characterize novel inhibitors from a library of this compound derivatives. We will focus on two high-value target classes where indazole-based compounds have shown promise: protein kinases and Poly(ADP-ribose) polymerases (PARPs).[4][5][6]

Guiding Principles: A Strategy for Robust HTS

A successful HTS campaign is more than just a series of automated steps; it is a well-designed experiment aimed at identifying true hits from a large compound collection. Our approach is grounded in the principles outlined in the Assay Guidance Manual (AGM) from the National Center for Advancing Translational Sciences (NCATS), ensuring data quality, reproducibility, and statistical rigor.[7][8][9][10][11] The core tenets of our strategy are:

  • Target-Centric Assay Selection: The choice of assay technology is dictated by the biological nature of the target. For kinases and PARPs, we will employ homogenous, fluorescence-based assays that are amenable to automation and miniaturization.

  • Orthogonal Validation: Primary hits will be confirmed using a secondary, mechanistically distinct assay to eliminate false positives arising from assay-specific interference.

  • Data-Driven Decision Making: Rigorous statistical analysis, including the calculation of Z'-factor and signal-to-background ratios, will be used to monitor assay performance and guide hit selection.[12][13]

HTS Workflow for Indazole Derivatives

The overall workflow for the HTS campaign is depicted below. This multi-stage process is designed to efficiently identify and prioritize promising lead compounds.

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Identification & Confirmation cluster_3 Secondary & Orthogonal Screening cluster_4 Lead Optimization LibPrep Compound Library (Indazole Derivatives) PlatePrep Assay-Ready Plates LibPrep->PlatePrep Acoustic Dispensing PrimaryAssay Primary HTS Assay (e.g., TR-FRET Kinase Assay) PlatePrep->PrimaryAssay DataAcq1 Data Acquisition PrimaryAssay->DataAcq1 DataAnalysis Primary Data Analysis (Z', S/B, % Inhibition) DataAcq1->DataAnalysis HitSelection Hit Selection (Thresholding) DataAnalysis->HitSelection DoseResponse Dose-Response (IC50 Determination) HitSelection->DoseResponse SecondaryAssay Orthogonal Assay (e.g., FP Binding Assay) DoseResponse->SecondaryAssay CounterScreen Counter-Screening (Selectivity Profiling) SecondaryAssay->CounterScreen SAR Structure-Activity Relationship (SAR) CounterScreen->SAR ADMET In Vitro ADMET SAR->ADMET

Sources

Application Notes and Protocols: Synthesis of N-Substituted 2-(1H-Indazol-4-yl)acetamides via Amidation of Methyl 2-(1H-indazol-4-yl)acetate with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a privileged heterocyclic motif frequently incorporated into a diverse array of pharmacologically active compounds.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold in drug discovery, with indazole-containing molecules demonstrating a broad spectrum of therapeutic applications, including anti-inflammatory, anticancer, and anti-HIV activities.[1] Notably, several FDA-approved drugs, such as the tyrosine kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its clinical relevance. The synthesis of N-substituted 2-(1H-indazol-4-yl)acetamides, derived from the reaction of methyl 2-(1H-indazol-4-yl)acetate with primary amines, represents a key synthetic route to novel drug candidates. These acetamide derivatives are of significant interest as they can be further functionalized to explore structure-activity relationships (SAR) and optimize pharmacological profiles.[2][3][4]

This application note provides a comprehensive guide to the synthesis of N-substituted 2-(1H-indazol-4-yl)acetamides. We will delve into the mechanistic rationale behind the synthetic strategy, present a detailed, field-proven protocol, and offer insights into reaction optimization and troubleshooting.

Synthetic Strategy: From Ester to Amide

The conversion of this compound to its corresponding primary amine-derived amides can be approached in two primary ways:

  • Direct Aminolysis of the Ester: This method involves the direct reaction of the ester with a primary amine. While seemingly straightforward, this transformation often requires harsh reaction conditions, such as high temperatures, and may not be suitable for sensitive substrates.[5]

  • Two-Step Hydrolysis and Amide Coupling: A more robust and widely applicable strategy involves a two-step sequence. First, the methyl ester is hydrolyzed to the corresponding carboxylic acid, 2-(1H-indazol-4-yl)acetic acid. This intermediate is then coupled with a primary amine using a suitable coupling agent. This approach offers greater control over the reaction and generally proceeds under milder conditions with higher yields.

This guide will focus on the more reliable two-step approach, utilizing the highly efficient coupling reagent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) .

Mechanistic Insights: The Role of HATU in Amide Bond Formation

HATU is a third-generation coupling reagent renowned for its high efficiency and ability to minimize racemization, making it a preferred choice in peptide synthesis and medicinal chemistry.[6] The reaction proceeds through the formation of an active ester intermediate.

The key steps in the HATU-mediated coupling of 2-(1H-indazol-4-yl)acetic acid with a primary amine are as follows:

  • Activation of the Carboxylic Acid: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, the carboxylic acid is deprotonated to form a carboxylate anion.[7]

  • Formation of the Active Ester: The carboxylate anion attacks the guanidinium carbon of HATU, leading to the formation of a highly reactive OAt-active ester of 1-hydroxy-7-azabenzotriazole (HOAt).[7][8]

  • Nucleophilic Acyl Substitution: The primary amine then acts as a nucleophile, attacking the carbonyl carbon of the active ester. This step is facilitated by the pyridine nitrogen of the HOAt leaving group, which is thought to stabilize the transition state through a hydrogen-bonded cyclic intermediate.[8]

  • Product Formation: The tetrahedral intermediate collapses, releasing the desired N-substituted 2-(1H-indazol-4-yl)acetamide and the HOAt byproduct.[7]

The use of HATU ensures a rapid and efficient conversion under mild conditions, making it an ideal choice for this synthetic transformation.[9]

Experimental Protocols

Part 1: Hydrolysis of this compound

This protocol outlines the saponification of the starting ester to its corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).

  • Add LiOH (1.5 - 2.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(1H-indazol-4-yl)acetic acid as a solid. The product can be used in the next step without further purification if deemed sufficiently pure by TLC and/or ¹H NMR.

Part 2: HATU-Mediated Amidation with a Primary Amine

This protocol describes the coupling of 2-(1H-indazol-4-yl)acetic acid with a representative primary amine.

Materials:

  • 2-(1H-indazol-4-yl)acetic acid (from Part 1)

  • Primary amine (e.g., benzylamine, 1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Under an inert atmosphere, dissolve 2-(1H-indazol-4-yl)acetic acid (1.0 eq) in anhydrous DMF.

  • Add the primary amine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes.

  • In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting acid.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃ solution (3 x volumes) to remove unreacted acid and HOAt.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2-(1H-indazol-4-yl)acetamide.

Data Presentation

The following table provides representative reaction parameters for the amidation of 2-(1H-indazol-4-yl)acetic acid with various primary amines.

EntryPrimary AmineAmine (eq)HATU (eq)DIPEA (eq)SolventTime (h)Yield (%)
1Benzylamine1.11.22.5DMF385-95
2n-Butylamine1.11.22.5DMF480-90
3Aniline1.21.33.0DMF675-85
4Cyclohexylamine1.11.22.5DMF482-92

Yields are estimated based on typical outcomes for similar reactions and may vary depending on the specific substrate and reaction scale.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway from the starting ester to the final amide product.

Synthetic_Workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Amide Coupling Start_Ester This compound Carboxylic_Acid 2-(1H-indazol-4-yl)acetic acid Start_Ester->Carboxylic_Acid  LiOH, THF/MeOH/H₂O Final_Amide N-R-2-(1H-indazol-4-yl)acetamide Carboxylic_Acid->Final_Amide  HATU, DIPEA, DMF Primary_Amine R-NH₂ Primary_Amine->Final_Amide

Caption: Synthetic workflow for the preparation of N-substituted 2-(1H-indazol-4-yl)acetamides.

Troubleshooting and Optimization

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Hydrolysis (Step 1) Insufficient base or reaction time.Increase the equivalents of LiOH to 2.5 eq. and extend the reaction time. Monitor closely by TLC.
Low solubility of the ester.Increase the proportion of THF in the solvent mixture.
Low Yield in Amidation (Step 2) Incomplete activation of the carboxylic acid.Ensure HATU is of good quality and handled under anhydrous conditions. Increase equivalents of HATU to 1.5 eq.
Deactivated primary amine.For weakly nucleophilic amines (e.g., anilines), increase the reaction temperature to 40-50 °C and extend the reaction time.
Side reactions.Ensure slow addition of the HATU solution at 0 °C to control the reaction exotherm.
Difficulty in Purification Presence of tetramethylurea byproduct from HATU.The urea byproduct is water-soluble. Ensure thorough aqueous workup with multiple washes.
Co-elution of product and HOAt.Wash the organic layer with a dilute aqueous solution of sodium carbonate to remove the acidic HOAt byproduct before chromatography.

Conclusion

The two-step synthesis of N-substituted 2-(1H-indazol-4-yl)acetamides via hydrolysis of the corresponding methyl ester followed by HATU-mediated amidation is a robust and highly efficient method for accessing a diverse library of potential drug candidates. The mild reaction conditions and high yields make this protocol particularly attractive for medicinal chemistry applications. By understanding the underlying reaction mechanism and potential challenges, researchers can effectively apply and adapt this methodology to accelerate their drug discovery programs.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • HATU. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Gomez, S., et al. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 25(11), 2691. [Link]

  • Khattab, S. N., et al. (2021). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Current Organic Synthesis, 18(6), 633-642. [Link]

  • Slavchev, I., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Organic & Biomolecular Chemistry, 20(30), 5963-5970. [Link]

  • Wang, X., et al. (2014). Concerted Amidation of Activated Esters: Reaction Path and Origins of Selectivity in the Kinetic Resolution of Cyclic Amines via N-Heterocyclic Carbenes and Hydroxamic Acid Cocatalyzed Acyl Transfer. Journal of the American Chemical Society, 136(31), 11139–11146. [Link]

  • Ramachandran, P. V., et al. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry. [Link]

  • Singh, R. P., & Kumar, V. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega, 8(46), 43073–43088. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 213, 113192. [Link]

  • Reddit. (2024). r/Chempros - Esterification/Amidation Problems. [Link]

  • Organic Chemistry Portal. (2024). HATU Coupling in Amide Bond Formation. [Link]

  • Cossy, J., & Pale-Grosdemange, C. (1989). A convenient synthesis of amides from carboxylic acids and primary amines. Tetrahedron Letters, 30(21), 2771-2774. [Link]

  • Chhatwal, R., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Chemical Science, 11(23), 5915-5920. [Link]

  • D'yakonov, V. A., et al. (2024). Recent Advances in Direct Amidation Via Organocatalysis. ChemistrySelect, 9(1). [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2947. [Link]

  • Saadeh, H., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507. [Link]

  • Wang, Z., et al. (2020). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. The Journal of Organic Chemistry, 85(17), 11437–11448. [Link]

  • Hunt, J. T., et al. (2014). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 10, 1281–1297. [Link]

  • Özkay, Y., et al. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. European Journal of Medicinal Chemistry, 45(8), 3320-3328. [Link]

  • Nikolaou, I., et al. (2023). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Medicinal Chemistry Research, 33(2), 245-261. [Link]

  • Jagtap, A. D., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Chemical Biology & Drug Design, 78(5), 747-754. [Link]

Sources

Application Notes and Protocols for the Hydrolysis of Methyl 2-(1H-indazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The conversion of esters to carboxylic acids is a fundamental transformation in organic synthesis, pivotal in the development of new pharmaceuticals and functional materials. This document provides a detailed experimental guide for the hydrolysis of methyl 2-(1H-indazol-4-yl)acetate to its corresponding carboxylic acid, 2-(1H-indazol-4-yl)acetic acid. The indazole moiety is a privileged scaffold in medicinal chemistry, and the ability to manipulate its derivatives is crucial for structure-activity relationship (SAR) studies. This protocol is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible method for this key synthetic step. We will focus on a base-catalyzed hydrolysis using lithium hydroxide, a mild and efficient method for cleaving methyl esters.[1]

Chemical Principles and Mechanistic Overview

The hydrolysis of an ester is the cleavage of the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. For the purposes of this protocol, we will focus on base-catalyzed hydrolysis, also known as saponification.[1][2][3]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from LiOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a base (hydroxide or methoxide) to form a carboxylate salt. This deprotonation step is essentially irreversible and drives the reaction to completion.[2][3] An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid product.[1][3]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially availableStarting material
Lithium hydroxide monohydrate (LiOH·H₂O)ACS reagent gradeCommercially availableHydrolysis reagent
Tetrahydrofuran (THF)AnhydrousCommercially availableReaction solvent
Deionized waterHigh purityIn-houseReaction solvent
Hydrochloric acid (HCl)3 M aqueous solutionCommercially availableFor acidification
Ethyl acetate (EtOAc)ACS reagent gradeCommercially availableExtraction solvent
HexanesACS reagent gradeCommercially availableFor recrystallization
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)ACS reagent gradeCommercially availableDrying agent
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially availableFor reaction monitoring

Safety Precautions

  • Lithium hydroxide is corrosive and can cause severe skin and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrochloric acid is corrosive and can cause severe burns. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides upon storage. Use in a well-ventilated area away from ignition sources and ensure the use of freshly opened or properly stored solvent.

  • Ethyl acetate and hexanes are flammable liquids. Handle with care and away from open flames.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this procedure.

Experimental Workflow Diagram

hydrolysis_workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up cluster_purification Purification start Dissolve this compound in THF/H₂O add_base Add aqueous LiOH solution start->add_base Step 1 react Stir at room temperature add_base->react Step 2 tlc Monitor by TLC react->tlc Step 3 quench Acidify with 3 M HCl tlc->quench Upon completion extract Extract with Ethyl Acetate quench->extract Step 4 dry Dry organic layer (MgSO₄) extract->dry Step 5 concentrate Concentrate in vacuo dry->concentrate Step 6 recrystallize Recrystallize from EtOAc/Hexanes concentrate->recrystallize Step 7 isolate Isolate pure 2-(1H-indazol-4-yl)acetic acid recrystallize->isolate Step 8

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(1H-indazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 2-(1H-indazol-4-yl)acetate. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your yield and purity.

Introduction: The Significance of this compound

This compound is a key building block in pharmaceutical research and development. The indazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds investigated for their therapeutic potential, including kinase inhibitors for oncology.[1][2][3] The acetate side chain at the 4-position provides a versatile handle for further chemical modification, making this intermediate highly valuable for constructing libraries of potential drug candidates.[3] This guide addresses the common challenges encountered in its multi-step synthesis, offering solutions grounded in established chemical principles.

Synthetic Strategy Overview

A robust synthesis of this compound typically involves a multi-step sequence. The core logic is to first construct the indazole ring system and then introduce the acetate moiety at the C4 position, followed by esterification. While various specific routes exist, a common and logical pathway is outlined below.

Synthetic Workflow A Starting Material (e.g., 2-Methyl-3-nitroaniline) B Indazole Ring Formation (e.g., Diazotization & Cyclization) A->B C Functionalization Precursor (e.g., (1H-Indazol-4-yl)methanol) B->C D Side Chain Introduction (e.g., Halogenation & Cyanation) C->D E Intermediate ((1H-Indazol-4-yl)acetonitrile) D->E F Hydrolysis & Esterification E->F G Final Product (this compound) F->G

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical stage of this synthesis for maximizing overall yield?

A: The formation of the indazole ring is often the most challenging and yield-defining step. This transformation can be sensitive to reaction conditions, and side reactions can lead to difficult-to-remove impurities.[4] Careful control of temperature, stoichiometry, and reaction time during diazotization and intramolecular cyclization is paramount.

Q2: Why is regioselectivity an issue in reactions involving the indazole nucleus?

A: The indazole ring has two nitrogen atoms (N1 and N2), and both can act as nucleophiles.[4] During subsequent reactions like alkylation or acylation, a mixture of N1 and N2 substituted products can form. The ratio of these isomers is highly dependent on the solvent, base, and electrophile used. For this synthesis, subsequent reactions should be designed to favor functionalization on the carbon backbone rather than the ring nitrogens.

Q3: Are there alternative methods to the classic Fischer esterification for the final step?

A: Yes. While Fischer esterification is cost-effective, its equilibrium nature can lead to incomplete conversion.[5][6] If you face this issue, consider alternatives such as:

  • Reaction with an acid chloride: Convert the intermediate 2-(1H-indazol-4-yl)acetic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. This is generally a high-yield, irreversible reaction.[7]

  • Coupling Reagents: Use standard peptide coupling agents like EDCI or DCC to directly form the ester from the carboxylic acid and methanol.[8]

  • Reaction with Methylating Agents: Use reagents like methyl iodide (CH₃I) with a base or diazomethane (with appropriate safety precautions) to convert the carboxylic acid to its methyl ester.

Q4: What purity level should be targeted for this intermediate?

A: For use in pharmaceutical synthesis, a purity of >99% is typically required to ensure the final active pharmaceutical ingredient (API) meets stringent regulatory standards for safety and efficacy.[9]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Stage 1: Indazole Ring Formation

Problem: Low or no yield of the indazole product.

  • Possible Cause 1: Incomplete Diazotization. The conversion of the starting aniline to the diazonium salt is highly temperature-sensitive.

    • Solution: Maintain the reaction temperature strictly between 0-5 °C. Ensure slow, dropwise addition of sodium nitrite to prevent localized overheating, which can decompose the diazonium salt.

  • Possible Cause 2: Incorrect pH. The stability of the diazonium salt and the subsequent cyclization are pH-dependent.

    • Solution: Monitor the pH throughout the reaction. The initial diazotization is performed in strong acid, but the subsequent cyclization conditions may need adjustment depending on the specific literature procedure being followed.

  • Possible Cause 3: Inefficient Cyclization. The intramolecular reaction to form the N-N bond can be slow or compete with side reactions.

    • Solution: Some indazole syntheses are promoted by copper catalysts.[10] If your yield is poor, consider evaluating literature methods that employ a catalyst to facilitate the ring-closing step.[11]

Stage 2: Side Chain Introduction & Esterification

Problem: The Fischer esterification reaction stalls and does not go to completion.

  • Possible Cause: Equilibrium. The Fischer esterification is a reversible reaction where the carboxylic acid and alcohol are in equilibrium with the ester and water.[7]

    • Solution 1 (Le Châtelier's Principle): Use a large excess of methanol (e.g., 5-10 equivalents or using it as the solvent). This shifts the equilibrium towards the product side.[6]

    • Solution 2 (Water Removal): If the reaction setup allows, use a Dean-Stark apparatus to azeotropically remove the water as it is formed, driving the reaction to completion.

    • Solution 3 (Catalyst Deactivation): Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄, p-TsOH) is used. The recommended catalytic amount is typically 1-5 mol%.

Problem: The product hydrolyzes back to the carboxylic acid during aqueous workup.

  • Possible Cause: Residual Acid. The acid catalyst used for the esterification can catalyze the reverse hydrolysis reaction if the product is exposed to water for extended periods.

    • Solution: Perform the aqueous workup quickly and use a cold, dilute basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst promptly. Extract the ester into an organic solvent immediately after neutralization.

Stage 3: Purification & Analysis

Problem: Column chromatography fails to separate the product from a close-running impurity.

  • Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent may not be optimal to resolve the compounds.

    • Solution: Perform a systematic TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the one that provides the best separation (largest ΔRf). Consider using a shallow gradient during column chromatography.

  • Possible Cause 2: Co-eluting Isomer. A common impurity could be an isomer formed during the synthesis (e.g., a 2H-indazole derivative).

    • Solution: If solvent optimization fails, recrystallization is an excellent alternative for purifying solid compounds and can be highly effective at removing isomeric impurities.[9] Test various solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) to find conditions for selective crystallization.

Problem: HPLC analysis shows broad or split peaks for the purified product.

  • Possible Cause: Keto-Enol Tautomerism. While not directly applicable to the target molecule, related compounds with beta-keto ester functionalities are known to exhibit keto-enol tautomerism, leading to poor peak shapes in HPLC.[9] While less common for a simple acetate, peak broadening could be due to on-column interactions or instability.

    • Solution: Adjust the mobile phase. Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) can often suppress ionization and improve peak shape. Ensure the sample is fully dissolved and stable in the injection solvent.

Data & Optimization Summary

Optimizing the final esterification step is crucial for achieving high yield and purity. Below is a table summarizing typical parameters and expected outcomes for the Fischer esterification of 2-(1H-indazol-4-yl)acetic acid.

ParameterCondition A (Standard)Condition B (Optimized)Condition C (Forced)Rationale
Methanol (Equivalents) 3 eq.10 eq.Used as SolventDrives equilibrium towards the product.[6]
Catalyst (H₂SO₄) 1 mol%3 mol%5 mol%Ensures sufficient protonation for catalysis.
Temperature 65 °C (Reflux)65 °C (Reflux)65 °C (Reflux)Standard reflux temperature for methanol.
Reaction Time 12 h8 h4 hIncreased reagent concentration accelerates the reaction.
Water Removal NoneNoneDean-Stark TrapPhysically removes a product to prevent the reverse reaction.
Expected Yield ~65-75%~85-95%>95%Demonstrates the impact of applying Le Châtelier's principle.

Detailed Experimental Protocols

The following protocols represent a plausible and chemically sound synthetic route. Safety Note: Always conduct a thorough literature search and risk assessment before performing any new procedure. Wear appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of (1H-Indazol-4-yl)methanol

This procedure is adapted from general methods for indazole synthesis.

  • Diazotization: Dissolve 2-methyl-3-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the internal temperature below 5 °C. Stir for 30 minutes.

  • Cyclization/Reduction: In a separate flask, prepare a solution of a suitable reducing agent (e.g., SnCl₂ in HCl or catalytic hydrogenation conditions as per literature). Slowly add the cold diazonium salt solution to the reducing agent solution, controlling the temperature.

  • Workup: After the reaction is complete (monitored by TLC), neutralize the mixture carefully with a strong base (e.g., NaOH solution) to pH > 10.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude solid by column chromatography or recrystallization to yield (1H-indazol-4-yl)methanol.

Protocol 2: Fischer Esterification of 2-(1H-indazol-4-yl)acetic acid

This protocol assumes the precursor acid is available.

Fischer Esterification Mechanism cluster_0 Mechanism Steps P 1. Protonation Carbonyl oxygen is protonated by the acid catalyst. A 2. Nucleophilic Attack Alcohol (methanol) attacks the activated carbonyl carbon. P->A T 3. Proton Transfer A proton moves from the attacking alcohol to one of the hydroxyl groups. A->T E 4. Elimination Water, a good leaving group, is eliminated. T->E D 5. Deprotonation The protonated ester loses a proton to regenerate the catalyst. E->D

Caption: Key steps of the acid-catalyzed Fischer Esterification mechanism.[5][6]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(1H-indazol-4-yl)acetic acid (1.0 eq).

  • Reagents: Add methanol (10 eq or as solvent). While stirring, carefully add concentrated sulfuric acid (0.03 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing ice and a saturated solution of sodium bicarbonate. Stir until gas evolution ceases (neutral pH).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield pure this compound.

Troubleshooting Decision Tree

Troubleshooting Tree Start Low Final Yield CheckPurity Are starting materials >98% pure? Start->CheckPurity CheckEsterification Is esterification step yield low? CheckPurity->CheckEsterification Yes ImpureSM Action: Purify starting materials (recrystallization/distillation). CheckPurity->ImpureSM No CheckRingFormation Is indazole formation yield low? CheckEsterification->CheckRingFormation No (Yield >85%) OptimizeEster Action: Use excess methanol, increase catalyst, or remove water. CheckEsterification->OptimizeEster Yes (Yield <85%) AltRoute Action: Consider alternative synthetic route or different precursors. CheckRingFormation->AltRoute Yes OptimizeRing Action: Re-optimize temperature control (0-5°C), check pH, consider alternative cyclization methods.

Caption: A decision tree for troubleshooting low yield issues.

References

  • J&K Scientific LLC. Fischer Indole Synthesis. Available at: [Link]

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. Available at: [Link]

  • Wikipedia. Fischer indole synthesis. Available at: [Link]

  • ResearchGate. Recent Advances in the Chemistry of Indazoles | Request PDF. Available at: [Link]

  • ResearchGate. Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review | Request PDF. Available at: [Link]

  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • IRIS. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. Available at: [Link]

  • National Institutes of Health. Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • University of Missouri–St. Louis. Experiment 22 – The Fischer Esterification. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions for the synthesis of indazolones. Available at: [Link]

  • Organic Syntheses. Indazole. Available at: [Link]

  • Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

  • Reddit. Indazole synthesis discussion.. Mechanism of this reaction?. Available at: [Link]

  • YouTube. How to Make Esters through Esterification | Examples Explained!. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

  • Master Organic Chemistry. Fischer Esterification. Available at: [Link]

  • Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. Available at: [Link]

  • White Rose Research Online. Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Available at: [Link]

  • Thompson Rivers University. Experiment 10: Fischer Esterification. Available at: [Link]

  • PubChem. (1H-indazol-4-yl)methanol. Available at: [Link]

Sources

Technical Support Center: Purification of Methyl 2-(1H-indazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methyl 2-(1H-indazol-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. The following question-and-answer format provides in-depth troubleshooting and practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product purity is consistently low (<95%) after initial workup. What are the likely impurities and how can I remove them?

A1: Low purity after initial extraction and solvent evaporation is a common issue. The primary culprits are often unreacted starting materials, reaction byproducts, and positional isomers.

Common Impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include 4-nitro-1H-indazole or a protected indazole species.

  • Positional Isomers: Alkylation of the indazole ring can occur at different nitrogen atoms, leading to isomeric impurities that may have similar polarities.

  • Byproducts: Side reactions can generate various impurities that are structurally related to the target compound.

Troubleshooting Protocol:

  • Initial Wash: Ensure the organic layer is thoroughly washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a brine wash to remove residual water and water-soluble impurities.

  • Column Chromatography: This is the most effective method for separating the target compound from closely related impurities.[1][2]

    • Stationary Phase: Silica gel (60-120 mesh) is a good starting point.[3]

    • Mobile Phase: A gradient elution with ethyl acetate in a non-polar solvent like hexanes or petroleum ether is often successful.[3] Start with a low polarity mixture (e.g., 5-10% ethyl acetate/hexanes) and gradually increase the polarity.

Data Presentation: Solvent Systems for Column Chromatography

Solvent System (Ethyl Acetate/Hexane)PolarityTypical Application
5-10%LowEluting non-polar impurities.
10-30%MediumEluting the target compound.
30-50%HighEluting more polar impurities.

Experimental Workflow: Column Chromatography

Caption: Workflow for purification by column chromatography.

Q2: I'm observing "oiling out" during recrystallization. How can I induce crystal formation?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common when the solution is supersaturated or when impurities inhibit crystal lattice formation.

Troubleshooting Protocol:

  • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]

    • Single Solvent: Ethanol can be an effective solvent for recrystallization.[5]

    • Solvent/Anti-Solvent System: A mixture like ethyl acetate/hexanes or dichloromethane/hexanes can be very effective.[4] Dissolve the compound in a minimum amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature, then slowly add the "poor" solvent (e.g., hexanes) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

  • Controlled Cooling: Rapid cooling often leads to oiling out. Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.

  • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.

Data Presentation: Common Recrystallization Solvents

Solvent SystemCompound SolubilityImpurity Solubility
EthanolHigh when hot, low when coldMay remain in solution
Ethyl Acetate/HexanesSoluble in ethyl acetate, insoluble in hexanesCan be tailored by adjusting the solvent ratio
Dichloromethane/HexanesSoluble in dichloromethane, insoluble in hexanesEffective for a range of impurities
Q3: My purified material shows signs of degradation over time. What are the stability considerations for this compound?

A3: While specific stability data for this compound is not extensively published, indazole derivatives can be susceptible to degradation under certain conditions.

Potential Degradation Pathways:

  • Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of moisture and acidic or basic conditions.

  • Oxidation: The indazole ring may be susceptible to oxidation, particularly if exposed to air and light over extended periods.

  • Thermal Decomposition: While generally stable at room temperature, prolonged exposure to high temperatures can lead to decomposition.[6]

Troubleshooting and Storage Recommendations:

  • Drying: Ensure the final product is thoroughly dried under vacuum to remove all residual solvents and moisture.

  • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Temperature: Store at room temperature or in a refrigerator, protected from light.[6][7]

  • pH: Avoid exposure to strong acids or bases during workup and storage to prevent hydrolysis of the ester.

Q4: I am having difficulty removing a persistent impurity with a similar Rf value to my product on TLC. What advanced purification strategies can I employ?

A4: When standard chromatography fails to separate a persistent impurity, more advanced techniques or a different purification approach may be necessary.

Advanced Strategies:

  • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution than standard column chromatography and can often separate closely related compounds. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Acid/Base Extraction: If the impurity has a different pKa than the target compound, you may be able to selectively extract it. The indazole moiety has both acidic and basic properties.[8] By carefully adjusting the pH of an aqueous solution, it may be possible to ionize either the product or the impurity, allowing for separation between aqueous and organic layers.

  • Derivative Formation: In some cases, it may be beneficial to temporarily convert the target compound into a derivative with different physical properties, purify the derivative, and then convert it back to the original compound. For example, protecting the indazole NH group could alter the polarity enough to allow for separation.

Logical Relationship: Purification Strategy Selection

Purification_Strategy start Crude Product column_chrom Column Chromatography start->column_chrom recrystallization Recrystallization column_chrom->recrystallization Purity 95-98% prep_hplc Preparative HPLC column_chrom->prep_hplc Persistent Impurity acid_base_ext Acid/Base Extraction column_chrom->acid_base_ext Different pKa final_product Pure Product (>99%) column_chrom->final_product Purity >98% recrystallization->final_product prep_hplc->final_product acid_base_ext->final_product

Caption: Decision tree for selecting a purification strategy.

References

  • Chavan, S. P., et al. (2007). Utilization of the Versatility of Sulfur in C–C Bond Formation and Cleavage: Synthesis of ABC Taxoid Skeletons. European Journal of Organic Chemistry, 2007(30), 5065-5076. Available from: [Link]

  • Conti, P., et al. (2020). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. Molecules, 25(22), 5439. Available from: [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Hayashi, T., et al. (2003). Supporting Information for Asymmetric Catalysis of Planar-Chiral Cyclopentadienylruthenium Complexes in Allylic Amination and Amination of Allylic Alcohols. European Journal of Organic Chemistry, 2003(12), 2247-2257. Available from: [Link]

  • Belahmar, R., et al. (2016). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. IUCrData, 1(4), x160537. Available from: [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Kumar, A., et al. (2018). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 6, 848-866. Available from: [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-(1H-indazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(1H-indazol-4-yl)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently encountered questions (FAQs) based on established synthetic methodologies and field-proven insights. Our goal is to help you navigate the common pitfalls associated with this synthesis, understand the mechanistic origins of side products, and optimize your reaction outcomes.

Introduction

This compound is a valuable building block in pharmaceutical research, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[1][2] Its synthesis, while achievable, is a multi-step process fraught with potential side reactions that can significantly impact yield and purity. This guide addresses the most critical challenges, from isomeric impurities to byproducts arising from specific reaction steps.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for this compound, and where are the critical steps for side product formation?

A1: A prevalent and scalable synthetic pathway begins with 2-methyl-3-nitroaniline and proceeds through several key transformations. Each step presents a unique set of challenges and potential for impurity generation. The overall workflow is outlined below.

The synthesis typically involves:

  • Indazole Ring Formation: Diazotization of 2-methyl-3-nitroaniline followed by intramolecular cyclization to yield 4-nitro-1H-indazole.[3][4]

  • Nitro Group Reduction: Reduction of the 4-nitro group to an amine, furnishing 4-amino-1H-indazole.

  • Diazotization and Sandmeyer Reaction: Conversion of the 4-amino group into a diazonium salt, which is then substituted with a cyano group (–CN) using a copper(I) cyanide catalyst.[5][6]

  • Hydrolysis and Esterification: Hydrolysis of the resulting 4-cyano-1H-indazole to the corresponding carboxylic acid, followed by esterification to yield the final product.

The most critical stages for side product formation are the initial ring formation and the Sandmeyer reaction, where reaction conditions must be meticulously controlled.

Synthesis_Workflow cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction cluster_3 Step 4: Hydrolysis & Esterification A 2-Methyl-3-Nitroaniline B 4-Nitro-1H-indazole A->B NaNO₂, Acetic Acid C 4-Amino-1H-indazole B->C e.g., H₂/Pd-C D 4-Cyano-1H-indazole C->D 1. NaNO₂, HCl 2. CuCN E This compound D->E 1. H₃O⁺, Δ 2. MeOH, H⁺

Caption: A common synthetic workflow for this compound.

Q2: During a related synthesis involving the alkylation of an indazole precursor, I observed a mixture of isomers that are difficult to separate. What are these and how can I control the selectivity?

A2: This is the most common and challenging issue in indazole chemistry: N-alkylation regioisomerism . The 1H-indazole scaffold possesses two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation of the indazole ring often leads to a mixture of the thermodynamically more stable N1-alkylated product and the kinetically favored N2-alkylated product.[7][8]

The ratio of these isomers is highly dependent on the reaction conditions. Understanding these factors is key to directing the reaction toward the desired isomer.

  • Mechanism of Isomer Formation: The indazole anion is an ambident nucleophile. Steric hindrance around the N1 position can favor attack at the N2 position. Conversely, thermodynamic control, often achieved at higher temperatures or through equilibration, typically favors the N1 isomer.[9][10] Electron-withdrawing groups on the indazole ring can also influence the N1/N2 ratio. For instance, a C7-NO₂ or C7-CO₂Me substituent has been shown to confer excellent N2 regioselectivity.[9][10][11]

N_Alkylation_Isomers Indazole Indazole Precursor (e.g., 4-Halo-1H-indazole) N1_Product N1-Alkylated Product (Thermodynamically Favored) Indazole->N1_Product + Base + Alkylating Agent N2_Product N2-Alkylated Product (Kinetically Favored) Indazole->N2_Product + Base + Alkylating Agent Base Base (e.g., NaH, Cs₂CO₃) Base->Indazole AlkylatingAgent Alkylating Agent (e.g., Methyl Bromoacetate) AlkylatingAgent->Indazole

Caption: Competing N1 and N2 alkylation pathways for the indazole ring.

Troubleshooting N-Alkylation Selectivity:

ConditionObservation / Predominant ProductCausality & ExplanationRecommended Action
NaH in THF High N1-selectivity [9][10]The sodium cation (Na⁺) is believed to coordinate with the N2 atom and an adjacent electron-rich group, sterically hindering the approach of the electrophile to N2. This directs alkylation to the N1 position.[8]For N1-substituted products, use NaH as the base in an aprotic solvent like THF.
Cs₂CO₃ in DMF Mixture of N1 and N2 isomers [7]Cesium carbonate is a weaker base and provides less steric direction. DMF is a polar aprotic solvent that can solvate the cation, leading to a "freer" indazole anion and reduced selectivity.This system is often less selective. Consider changing the base/solvent combination if a single isomer is desired.
Mitsunobu Conditions High N2-selectivity [7][9]The Mitsunobu reaction often favors the kinetically controlled product. The steric bulk of the phosphine-alkoxide intermediate directs the indazole to attack with its more accessible N2 atom.To obtain the N2-substituted isomer, a Mitsunobu reaction with the corresponding alcohol is the preferred method.
Q3: My yield for the conversion of 4-amino-1H-indazole to 4-cyano-1H-indazole via the Sandmeyer reaction is consistently low, and I isolate a significant amount of 1H-indazol-4-ol. What is causing this?

A3: This is a classic side reaction in Sandmeyer chemistry. The diazonium salt intermediate is highly reactive and susceptible to nucleophilic attack by water, leading to the formation of a phenolic byproduct (1H-indazol-4-ol in this case).[5][12]

Key Factors and Solutions:

  • Temperature Control: The diazotization step must be performed at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt. Allowing the temperature to rise prematurely will accelerate decomposition and reaction with water.

  • Acid Concentration: A sufficient concentration of acid is required to suppress the formation of diazoamino compounds and prevent premature coupling reactions.

  • Minimizing Water: While the reaction is run in an aqueous medium, excess water in the subsequent copper(I) cyanide addition step can promote the undesired hydroxylation. Ensure the CuCN solution is prepared and used under conditions that do not introduce unnecessary water.

  • Rate of Addition: The cold diazonium salt solution should be added slowly to the copper(I) cyanide solution. A rapid addition can cause localized heating, leading to decomposition and the phenolic side product.

Sandmeyer_Side_Reaction cluster_desired Desired Pathway cluster_side Side Reaction Diazonium Indazole-4-diazonium Salt Desired 4-Cyano-1H-indazole Diazonium->Desired + CuCN (Radical Nucleophilic Substitution) Side 1H-Indazol-4-ol Diazonium->Side + H₂O (Nucleophilic Attack)

Caption: Desired Sandmeyer reaction vs. the competing hydrolysis side reaction.

Q4: How can I definitively distinguish between the desired C4-substituted product and the N1/N2-alkylated isomers using analytical techniques?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy , specifically 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) , is the most powerful tool for unambiguous structural assignment.[7][9]

  • For N1-substituted indazoles: A key correlation is observed in the HMBC spectrum between the protons of the methylene group (–CH₂–) attached to the nitrogen and the C7a carbon of the indazole ring.

  • For N2-substituted indazoles: The methylene protons will show a correlation to the C3 carbon of the indazole ring, and crucially, no correlation to C7a.[9]

  • For the desired C4-substituted product: The methylene protons of the acetate group will show correlations to the C4, C3a, and C5 carbons of the indazole ring, and there will be a characteristic NH proton signal (unless exchanged with D₂O) indicating the indazole nitrogen is unsubstituted.

Troubleshooting Guide

Observation / IssuePotential Cause(s)Recommended Solution(s)
Incomplete Indazole Ring Formation Insufficient nitrosating agent; reaction temperature too high or too low; impure starting aniline.Ensure slow, controlled addition of sodium nitrite at 0-5 °C.[3] Allow the reaction to stir overnight to ensure completion. Use freshly purified 2-methyl-3-nitroaniline.
Multiple Spots on TLC after Alkylation Formation of N1 and N2 regioisomers.Analyze the N1/N2 ratio by ¹H NMR. Modify the reaction conditions (base, solvent) as detailed in FAQ 2 to favor the desired isomer. Isomers can often be separated by column chromatography on silica gel.
Presence of Biaryl Impurities Radical-mediated homocoupling during the Sandmeyer reaction.This is an inherent side reaction of the radical mechanism.[5] Ensure efficient stirring and slow addition to minimize localized high concentrations of the aryl radical. Purification by chromatography or recrystallization is usually effective.
Product is an Insoluble Tar Polymerization or decomposition, often during the diazotization or Sandmeyer step due to poor temperature control.Strictly maintain the temperature at 0-5 °C during diazotization and the initial phase of the Sandmeyer reaction. Ensure the diazonium salt is used immediately and not stored.
Ester Hydrolysis Presence of water during workup or purification under acidic or basic conditions.During workup, neutralize the reaction mixture carefully. Avoid prolonged exposure to strong acids or bases. Use anhydrous solvents for purification if possible. Check product stability in different pH buffers if hydrolysis is suspected.[13]

Experimental Protocol

Protocol: Differentiating N1 and N2-Alkylated Indazole Isomers using HMBC NMR

This protocol assumes you have isolated a mixture of isomers or a single, unknown isomer from an alkylation reaction on an indazole core.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified sample (or mixture) in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred as it can help resolve aromatic protons and solubilize a wide range of compounds.

  • Acquisition of 1D Spectra:

    • Acquire standard ¹H and ¹³C{¹H} NMR spectra to identify all proton and carbon signals. Assign the signals as much as possible based on chemical shifts and coupling patterns.

  • Acquisition of 2D HMBC Spectrum:

    • Set up a standard gradient-selected HMBC experiment (e.g., hsqcetgplp on Bruker instruments).

    • Optimize the long-range coupling constant (Jⁿ_CH) for 8-10 Hz. This value is optimal for detecting 2-bond and 3-bond C-H correlations.

  • Data Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, Mnova).

    • Identify the signal for the methylene protons (–N–CH₂ –R) in the ¹H spectrum.

    • Trace the correlations from these methylene protons to carbons in the ¹³C spectrum.

    • To Confirm N1-Isomer: Look for a cross-peak between the methylene protons and the indazole bridgehead carbon C7a . The chemical shift of C7a is typically around 140 ppm.

    • To Confirm N2-Isomer: Look for a cross-peak between the methylene protons and the indazole C3 carbon. The chemical shift of C3 is typically around 150 ppm. You should observe an absence of a correlation to C7a.[9]

  • Validation:

    • Confirm assignments using other 2D techniques if necessary, such as NOESY, which can show through-space correlations between the N-alkyl protons and protons on the benzene portion of the indazole (e.g., H7 for the N1-isomer).

References

  • RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from [Link]

  • National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. Retrieved from [Link]

  • RSC Publishing. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Retrieved from [Link]

  • National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • OUCI. (2025). Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H acylation. Retrieved from [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed Central. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • IRIS. (n.d.). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. Retrieved from [Link]

  • ChemRxiv. (2025). Nitroreductase-triggered indazole formation. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • PubMed Central. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Retrieved from [Link]

  • Semantic Scholar. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Retrieved from [Link]

  • Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (n.d.). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for indazole synthesis. The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] However, its synthesis is often nuanced, with success hinging on the careful optimization of reaction conditions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these syntheses. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions, improve yields, and ensure the purity of your target compounds.

Part 1: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues, offering potential causes and actionable solutions to common problems encountered during indazole synthesis.

Issue 1: Incomplete Conversion or Low Yield

Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?

A: This is one of the most common challenges in heterocyclic chemistry. Low yields in indazole synthesis can be attributed to a cascade of factors, often interdependent. Let's break down the most frequent culprits and the corresponding optimization strategies.

  • Suboptimal Reaction Temperature: Temperature is a double-edged sword in indazole synthesis. While heat is often required to overcome activation energy, excessive temperatures can lead to thermal decomposition of starting materials, intermediates, or the final product, resulting in a complex mixture and reduced yields.[3][4] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.

    • Causality: Every reaction has an optimal temperature window. For instance, classical Cadogan-type reactions often require high temperatures for cyclization, but modern palladium-catalyzed cross-couplings may proceed efficiently under milder conditions.[3][4]

    • Troubleshooting & Optimization: A systematic temperature screening is the most logical approach. Start from room temperature and incrementally increase the temperature (e.g., in 20 °C steps) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). It has been shown that for some reactions, yields increase up to a certain point (e.g., 110 °C) and then decrease with further heating due to side reactions.[5][6]

  • Incorrect Choice of Solvent: The solvent system is critical as it dictates the solubility of reactants, influences reaction kinetics, and can even participate in the reaction mechanism.[3]

    • Causality: If starting materials are not fully dissolved, the reaction becomes diffusion-limited, leading to incomplete conversion. The polarity of the solvent can also affect the stability of intermediates and transition states. For example, aprotic solvents like DMSO and DMF have been shown to provide higher yields in certain syntheses compared to protic solvents.[2]

    • Troubleshooting & Optimization: If you observe poor solubility, screen a range of solvents with varying polarities (e.g., Toluene, Dioxane, DMF, DMSO, Acetonitrile). For some reactions, like the Davis-Beirut synthesis, using a controlled amount of a co-solvent like water (15-25%) in an alcohol can dramatically improve yields, while an excess can be detrimental.[6]

  • Ineffective Catalyst or Base System: For many modern indazole syntheses, particularly those involving cross-coupling reactions, the choice of catalyst, ligand, and base is paramount.[7]

    • Causality: The catalyst can be deactivated by impurities or oxygen, especially in palladium-catalyzed reactions.[8] The base's strength and nature can significantly influence the reaction's success and even its regioselectivity.[6] A base that is too strong can lead to unwanted side reactions, while one that is too weak may not facilitate the catalytic cycle effectively.[8]

    • Troubleshooting & Optimization:

      • Catalyst: Screen different metal catalysts (e.g., various copper or palladium sources) and ligands.[9][10] Consider using robust, air-stable pre-catalysts. For reactions sensitive to oxygen, ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).[8]

      • Base: Screen a panel of bases, including inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., Et₃N, DBU) options. For substrates with sensitive functional groups, a milder base is often preferred.[8]

Issue 2: Poor Regioselectivity (Formation of 1H vs. 2H Isomers)

Q: My reaction produces a mixture of 1H- and 2H-indazole isomers that are difficult to separate. How can I control the regioselectivity?

A: Achieving regioselectivity is a classic challenge in indazole chemistry, as the indazole anion is a mesomeric system, allowing for alkylation or arylation at either the N1 or N2 position.[11] The outcome is often a delicate balance between kinetic and thermodynamic control.

  • Thermodynamic vs. Kinetic Control: The 1H-indazole is typically the more thermodynamically stable tautomer.[12] However, the kinetically favored product can sometimes be the 2H-isomer, depending on the reaction pathway.

    • Causality: Reaction conditions dictate the outcome. Higher temperatures often provide enough energy to overcome the barrier for isomerization to the more stable 1H-product.[3] Conversely, lower temperatures can "trap" the kinetically favored product. The choice of base and solvent also plays a crucial role in influencing the site of reaction.[11]

    • Troubleshooting & Optimization:

      • Temperature Control: To favor the kinetic product, perform the reaction at lower temperatures (e.g., 0 °C or room temperature). To favor the thermodynamic product, higher temperatures may be beneficial, but this must be balanced against the risk of decomposition.[3]

      • Strategic Synthesis Design: Some synthetic methods are inherently regioselective. For example, [3+2] cycloaddition reactions of sydnones with arynes can be a clean method for synthesizing 2H-indazoles, avoiding the formation of 1H byproducts.[3][13]

      • Protecting Groups: When direct functionalization is not selective, protecting the indazole N-H may be necessary. Common protecting groups like Boc or SEM can direct the reaction to a specific position, after which the group can be removed.[8]

Issue 3: Difficulty with Product Purification

Q: I've completed my reaction, but I'm struggling to isolate a pure product from the crude mixture. What are the best purification strategies?

A: Purification is a critical final step. The presence of isomers, unreacted starting materials, and byproducts requires a well-chosen strategy.

  • Recrystallization: This is a powerful and scalable technique for purifying solid organic compounds and can be particularly effective for separating isomers.[14]

    • Causality: Recrystallization relies on the difference in solubility between the desired compound and impurities in a specific solvent system. The ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures.

    • Troubleshooting & Optimization: A screening of solvents is essential. If a single solvent is not effective, a mixed-solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can provide the fine-tuned solubility needed for effective crystallization. This method has been successfully used to separate 1- and 2-substituted indazole isomers with high purity.[15]

  • Column Chromatography: While effective, it can sometimes induce isomerization on acidic silica gel.

    • Troubleshooting & Optimization: If you suspect on-column isomerization, try neutralizing the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina. Always perform chromatography with care to avoid excessive heating during solvent evaporation, which can also cause degradation or isomerization.[3]

  • Vacuum Distillation: For thermally stable, lower molecular weight indazoles, vacuum distillation can be a suitable method for purification.[16]

Part 2: Visual Guides & Workflows

Visualizing the troubleshooting process can streamline decision-making in the lab.

General Troubleshooting Workflow for Low Yield

G cluster_conditions Condition Optimization start Start: Low Yield or Incomplete Reaction check_sm Check Starting Material Purity (NMR, LC-MS) start->check_sm check_conditions Review Reaction Conditions start->check_conditions temp Temperature Screening (e.g., RT, 50°C, 80°C, 110°C) check_conditions->temp solvent Solvent Screening (Polarity, Solubility) temp->solvent catalyst_base Catalyst/Base Screening (Type, Loading, Stoichiometry) solvent->catalyst_base monitor Monitor Reaction Progress (TLC, LC-MS) catalyst_base->monitor outcome Improved Yield? monitor->outcome success Success: Proceed to Purification & Scale-up outcome->success Yes end Re-evaluate Synthetic Route or Core Reagents outcome->end No

Sources

Technical Support Center: Troubleshooting N-Alkylation of the Indazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this critical transformation. The ambidentate nature of the indazole nucleus often leads to difficulties in controlling regioselectivity, resulting in mixtures of N1 and N2 alkylated isomers. This resource provides in-depth, field-proven insights and actionable protocols to overcome these common hurdles.

Troubleshooting Guide: Question & Answer

Question 1: My N-alkylation reaction is producing a mixture of N1 and N2 isomers. How can I improve the regioselectivity?

This is the most frequent challenge in indazole chemistry. The ratio of N1 to N2 products is a delicate balance of thermodynamics, kinetics, and the specific reaction conditions employed. Direct alkylation of 1H-indazoles often yields a mixture of both regioisomers.[1][2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, a principle that can be leveraged to achieve selectivity.[2][3][4][5][6]

Causality: The indazole anion is a mesomeric system, meaning the negative charge is delocalized across both nitrogen atoms. The N1 position is part of a more stable benzenoid system, while the N2 position is part of a less stable quinonoid system.[1][2] Therefore, the N1-alkylated product is typically the thermodynamic favorite, while the N2 product is often kinetically favored due to the N2 position being more sterically accessible.

Solutions: Control over regioselectivity is achieved by carefully tuning the base, solvent, cation, and alkylating agent.

The key is to use conditions that favor the formation of the most stable product.

  • The NaH/THF System: This is a classic and highly effective method for achieving excellent N1 selectivity, particularly for indazoles with C3 substituents that can chelate.[3][7][8][9]

    • Mechanism: The use of sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) generates a tight ion pair between the indazolide anion and the Na⁺ cation. It is proposed that the sodium cation coordinates with the N2 nitrogen and a nearby electron-rich atom (like an ester oxygen at the C3 position), forming a six-membered chelate.[1][2][10] This chelation effectively blocks the N2 position, forcing the alkylating agent to attack the N1 position.[3][4] For many substituted indazoles, this can result in >99:1 N1:N2 ratios.[3][4][8]

    • Optimization: While the reaction can proceed at room temperature, gentle heating to 50 °C may be required to drive the reaction to completion while maintaining excellent regiocontrol.[3][4]

  • The Cesium Effect: Using cesium carbonate (Cs₂CO₃), often in a polar aprotic solvent like DMF or a non-polar solvent like dioxane, can also promote N1-alkylation.[1][11]

    • Mechanism: The large, soft cesium cation is believed to favor the formation of the thermodynamic N1 product, potentially through a similar, albeit weaker, chelation mechanism.[1]

To favor the N2 isomer, conditions are chosen that exploit its kinetic preference, often by using sterically demanding reagents or alternative mechanisms.

  • The Mitsunobu Reaction: This is one of the most reliable methods for selective N2-alkylation.[1][3][4][12]

    • Mechanism: The reaction involves an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DEAD or DIAD. The bulky triphenylphosphine attacks the azodicarboxylate, forming a phosphonium species that activates the alcohol. The indazole then acts as the nucleophile. Due to steric hindrance, the attack preferentially occurs at the more accessible N2 position, leading to high N2 selectivity.[1][3][13] N-alkylation of an indazole under Mitsunobu conditions can show a strong preference for the N2 regioisomer.[3][4]

  • Acid Catalysis: Certain acid-catalyzed methods have been developed that show remarkable N2 selectivity.

    • With Trichloroacetimidates: Using primary, secondary, or tertiary alkyl 2,2,2-trichloroacetimidates with a catalytic amount of an acid like trifluoromethanesulfonic acid (TfOH) can lead to exclusive N2-alkylation with no observed N1 isomer.[14][15]

    • With Diazo Compounds: A TfOH-catalyzed reaction between indazoles and diazo compounds also affords N2-alkylated products with high regioselectivity.

The electronic and steric nature of substituents on the indazole ring itself plays a crucial directing role.

  • Steric Effects: Increasing steric bulk at the C3 position generally favors N1-alkylation by further discouraging attack at the adjacent N2 position.[6][11]

  • Electronic Effects: Strong electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position have been shown to confer excellent N2 regioselectivity (≥96%).[3][4][6][7][8] This is attributed to electronic effects that alter the nucleophilicity of the respective nitrogen atoms.

GoalBase / Reagent SystemSolventTypical OutcomeKey Considerations
N1-Selectivity NaHTHFExcellent N1 selectivity (>99:1)[3][4]Optimal for substrates with a C3 chelating group. May require heating to 50°C for full conversion.
N1-Selectivity Cs₂CO₃DMF / DioxaneGood to excellent N1 selectivity[1]Less selective than NaH/THF but avoids handling sodium hydride. Solubility can be an issue in dioxane.[1][3]
N2-Selectivity PPh₃ / DEAD or DIADTHFExcellent N2 selectivity[1][3][4][12]This is the Mitsunobu reaction. Requires an alcohol as the alkyl source. Workup can be challenging due to PPh₃=O byproduct.
N2-Selectivity TfOH (catalytic)DCMExcellent N2 selectivity[14]Requires specific alkylating agents like trichloroacetimidates or diazo compounds.
Mixture K₂CO₃ / Na₂CO₃DMF / MeCNPoor selectivity, often ~1:1 to 3:1 mixture[1][3]Generally not recommended for regioselective synthesis unless subsequent separation is straightforward.
Question 2: My reaction yield is low or the reaction is not proceeding to completion. What should I investigate?

Low conversion can be frustrating, but it is often traceable to a few key parameters.

Potential Causes & Solutions:

  • Incomplete Deprotonation: The indazole N-H is weakly acidic, and incomplete deprotonation results in a lower concentration of the active nucleophile.

    • Solution: Ensure your base is sufficiently strong and active. If using NaH, ensure it is fresh and the mineral oil has been washed away with dry hexanes if necessary. Ensure all reagents and solvents are rigorously dried, as water will quench the base.

  • Poor Reagent Solubility: The reaction cannot proceed if the reagents are not in solution.

    • Solution: This can be an issue with inorganic bases like Cs₂CO₃ in non-polar solvents like toluene or dioxane at room temperature.[1][3] Consider switching to a more polar solvent (e.g., DMF) or increasing the reaction temperature to improve solubility.

  • Insufficient Reactivity of the Alkylating Agent:

    • Solution: The reactivity of alkyl halides follows the order I > Br > Cl. Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups. If using an alkyl chloride, consider converting it to the corresponding bromide or iodide via a Finkelstein reaction, or switch to a tosylate. Increasing the reaction temperature can also overcome the activation barrier for less reactive electrophiles.

  • Steric Hindrance: A bulky alkylating agent or a sterically congested indazole can significantly slow the reaction rate.

    • Solution: Increase the reaction temperature and/or reaction time. If this fails, a different synthetic strategy may be required.

Question 3: How can I effectively separate the N1 and N2 isomers after the reaction?

Even with optimized conditions, small amounts of the undesired isomer may form.

Solutions:

  • Flash Column Chromatography: This is the most common laboratory-scale method.

    • Pro-Tip: The N1 and N2 isomers can have very similar polarities. A shallow solvent gradient and careful fraction collection are often required. Screening various solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone) is highly recommended to find the optimal separation conditions.

  • Fractional Crystallization: If one of the isomers is a stable, well-defined solid, crystallization can be a highly effective and scalable purification method. Attempt to crystallize the crude mixture from a variety of solvents.

  • Preparative HPLC: For high-value materials or particularly difficult separations, preparative reverse-phase HPLC is a powerful, albeit more expensive, option.

Experimental Protocols

Protocol 1: Highly Selective N1-Alkylation using NaH/THF

This protocol is optimized for achieving high N1-regioselectivity, especially for C3-substituted indazoles.[3][9]

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting 1H-indazole (1.0 equiv).

  • Add anhydrous THF (to make a ~0.2 M solution).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases.

  • Add the alkylating agent (alkyl bromide or tosylate, 1.1 equiv) dropwise, either neat or as a solution in anhydrous THF.

  • Warm the reaction to 50 °C and stir for 4-24 hours, monitoring by TLC or LC-MS for completion.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product.

Protocol 2: Highly Selective N2-Alkylation via the Mitsunobu Reaction

This protocol is adapted from literature procedures that demonstrate excellent N2 selectivity.[1][9][12]

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5-2.0 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (to make a ~0.3 M solution).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 15-20 minutes. An exothermic reaction and color change are typically observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS. For less reactive alcohols, gentle heating (e.g., 50 °C) may be required.[1]

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the product and a significant amount of triphenylphosphine oxide. Purification is typically achieved by silica gel column chromatography.

Mandatory Visualizations

Diagram 1: Troubleshooting Regioselectivity Workflow

G cluster_n1 N1-Selective Strategies cluster_n2 N2-Selective Strategies start Start: Undesired N1/N2 Ratio q1 What is the Desired Isomer? start->q1 goal Desired Regioisomer Isolated n1_cond Use NaH in THF. Consider C3 chelation effect. q1->n1_cond  N1 n2_cond Use Mitsunobu Reaction (Alcohol, PPh3, DEAD/DIAD) q1->n2_cond  N2 n1_path N1-Isomer (Thermodynamic) n2_path N2-Isomer (Kinetic) n1_alt Try Cs2CO3 in DMF or Dioxane. n1_cond->n1_alt Alternative n1_check Is reaction complete? n1_cond->n1_check n1_heat Gently heat to 50°C n1_check->n1_heat No purify Purify via Chromatography or Crystallization n1_check->purify Yes n1_heat->n1_check n2_alt Use Acid Catalysis (TfOH + Trichloroacetimidate) n2_cond->n2_alt Alternative n2_check Consider substituent effects. (e.g., C7-EWG favors N2) n2_cond->n2_check n2_check->purify purify->goal

Caption: Decision workflow for optimizing indazole N-alkylation regioselectivity.

Diagram 2: Mechanistic Rationale for Regioselectivity

G cluster_n1 N1-Selective Pathway (e.g., NaH/THF) cluster_n2 N2-Selective Pathway (e.g., Mitsunobu) Indazole_N1 Indazole Anion Chelate Na+ Cation Chelated between N2 and C3=O Indazole_N1->Chelate Forms Tight Ion Pair Transition_N1 Attack at N1 is Favored Chelate->Transition_N1 N2 is Blocked Product_N1 N1-Alkylated Product (Thermodynamic) Transition_N1->Product_N1 R-X adds Indazole_N2 Indazole Nucleophile Transition_N2 Attack at N2 is Favored Indazole_N2->Transition_N2 Attacks Reagent Reagent_N2 Bulky Phosphonium Reagent Reagent_N2->Transition_N2 Steric Hindrance Directs to N2 Product_N2 N2-Alkylated Product (Kinetic) Transition_N2->Product_N2

Caption: Simplified comparison of factors driving N1 vs. N2 selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the role of the cation (e.g., Na⁺, K⁺, Cs⁺) in determining regioselectivity? The cation plays a pivotal role. Small, hard cations like Na⁺ can form tight ion pairs and engage in chelation with coordinating groups on the indazole (like a C3-ester), which blocks the N2 position and strongly directs alkylation to N1.[1][2][10] Larger, softer cations like K⁺ and Cs⁺ form looser ion pairs, reducing the chelation effect and often leading to lower selectivity, although Cs⁺ can still favor the thermodynamic N1 product under certain conditions.[1][3]

Q2: Are there alternative alkylation methods for difficult or sensitive substrates? Yes. For substrates that are sensitive to strong bases or high temperatures, Phase Transfer Catalysis (PTC) is an excellent alternative. PTC uses a catalyst (like a quaternary ammonium salt) to shuttle the indazolide anion from a solid or aqueous basic phase into an organic phase for reaction. This method often uses milder inorganic bases (NaOH, K₂CO₃) and can be performed at lower temperatures in less polar, non-hygroscopic solvents, making it a "greener" and often more scalable option.[16][17]

Q3: Do I need to protect other functional groups on my indazole before N-alkylation? It depends on the functional group and the reaction conditions.

  • Esters/Amides: Generally stable to the basic conditions described.

  • Carboxylic Acids: Will be deprotonated by the base. It's best to protect them as esters before alkylation.

  • Halogens (Br, Cl): Generally stable, but can be sensitive to some transition-metal-catalyzed reactions if those are considered as alternatives.

  • Nitro Groups: Stable under these conditions.

Q4: How can I unambiguously confirm the regiochemistry of my product? While TLC and ¹H NMR can give initial clues, definitive assignment requires 2D NMR spectroscopy.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for a 3-bond correlation (³J) between the N-alkyl group's protons (e.g., the -CH₂-) and the indazole ring's C3 and/or C7a carbons. An N1-isomer will show a correlation to C7a, while an N2-isomer will show a correlation to C3.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): An NOE between the N-alkyl protons and the C7-proton is indicative of an N1-isomer. Conversely, an NOE between the N-alkyl protons and the C3-proton suggests an N2-isomer.

References

  • Valente, C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Dong, L., et al. (n.d.).
  • Wang, J., et al. (2024).
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Valente, C., et al. (2024).
  • Alam, R. M., & Keating, J. J. (2021). Alkylating reagent effects on N-1/N-2 regioselectivity.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Publishing System.
  • Various Authors. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
  • Various Authors. (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Royal Society of Chemistry.
  • Various Authors. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal.
  • BenchChem. (2025). Protocol for N-alkylation of Indazole-3-carboxylic Acid: A Detailed Guide for Researchers. BenchChem.
  • Various Authors. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).

Sources

preventing ester hydrolysis during workup of "methyl 2-(1H-indazol-4-yl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Methyl 2-(1H-indazol-4-yl)acetate

As a Senior Application Scientist, I've frequently guided researchers through the nuances of handling sensitive molecules. A common challenge arises during the aqueous workup of ester-containing compounds, where unintended hydrolysis can drastically reduce yields. This guide provides in-depth technical advice specifically for "this compound," a valuable intermediate in pharmaceutical research.[1] We will explore the chemical principles behind ester stability and provide field-proven protocols to ensure the integrity of your product.

Frequently Asked Questions (FAQs): The Core Challenges
Q1: What is ester hydrolysis and why is it a major concern during the workup of my indazole compound?

A1: Ester hydrolysis is the chemical reaction where an ester is cleaved back into its parent carboxylic acid and alcohol in the presence of water.[2][3] This process, the reverse of esterification, can be catalyzed by either acid or base.[2][4] During a typical aqueous workup, you use water and basic or acidic solutions to remove impurities and catalysts.[2] These are precisely the conditions that can promote the unwanted hydrolysis of your target molecule, "this compound," into "2-(1H-indazol-4-yl)acetic acid." This leads to a direct loss of your desired product and complicates purification.

The reaction, especially under basic conditions (known as saponification), is often irreversible because the resulting carboxylate salt is highly stable.[5][6]

Q2: I use a sodium bicarbonate wash to neutralize the acid catalyst from my reaction. Is this putting my ester at risk?

A2: This is a critical point. While a sodium bicarbonate (NaHCO₃) wash is standard procedure for neutralizing strong acid catalysts, it still creates a mildly basic aqueous environment (pH ≈ 8-9) that can initiate ester hydrolysis.[7][8]

The key factors that determine the extent of hydrolysis during this step are temperature and contact time .[2] While NaHCO₃ is a weak base and less aggressive than strong bases like sodium hydroxide (NaOH), prolonged exposure or performing the wash at elevated temperatures will inevitably lead to some degree of product loss. The goal is to perform the neutralization and phase separation as quickly and coldly as possible.

Q3: What makes the indazole moiety in my molecule relevant to the stability of the ester?

A3: The indazole ring system has specific electronic properties and an acidic proton on one of its nitrogens (the N-H proton). The pKa of the indazole N-H is approximately 13.86, meaning it can be deprotonated by a sufficiently strong base.[9] While a bicarbonate wash is unlikely to deprotonate the indazole, if a stronger base were used in the workup (e.g., carbonates or hydroxides), deprotonation could occur. This would form an indazolate anion, altering the electronic properties of the molecule and potentially influencing the reactivity of the distant ester group. More importantly, the presence of the nitrogen heterocycle adds polarity to the molecule and can influence its solubility and behavior during extraction.

Q4: How can I visually or analytically detect if hydrolysis has occurred in my crude product?

A4: There are several reliable methods to check for the presence of the hydrolyzed carboxylic acid impurity:

  • Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the ester. On a TLC plate, it will appear as a separate spot with a lower Rf value (it will not travel as far up the plate).

  • NMR Spectroscopy: In ¹H NMR, the methylene protons (-CH₂-) adjacent to the ester will have a slightly different chemical shift compared to the methylene protons adjacent to a carboxylic acid. More definitively, the carboxylic acid will show a very broad singlet peak for the -OH proton, typically far downfield (>10 ppm), which is absent in the pure ester spectrum.[2]

  • IR Spectroscopy: The carboxylic acid will exhibit a characteristic broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is absent in the ester.[2]

Troubleshooting & Optimization Protocol

If you suspect significant hydrolysis is compromising your yield, the following optimized workup protocol is designed to minimize this side reaction.

Core Principle: Minimize Time, Temperature, and Base Strength

The fundamental strategy is to neutralize residual acid and remove water-soluble impurities efficiently without providing favorable conditions for saponification.

Optimized Workup Protocol: Step-by-Step
  • Initial Cooling: Before quenching, cool the reaction mixture in an ice-water bath (0-5 °C). This dramatically slows the rate of all chemical reactions, including hydrolysis.

  • Dilution with an Aprotic Solvent: Dilute the cooled reaction mixture with a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Quenching: Slowly add ice-cold water to the reaction mixture with vigorous stirring. This will begin to extract highly water-soluble impurities.

  • Neutralization Wash (The Critical Step):

    • Prepare a pre-chilled (0-5 °C) saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).

    • Add the cold NaHCO₃ solution to the separatory funnel containing your organic layer.

    • Do NOT shake vigorously for an extended period. Gently invert the funnel 3-5 times to allow for neutralization. Vigorous shaking can lead to the formation of emulsions, which increase the contact time between the aqueous base and your ester.

    • Vent the separatory funnel frequently, as CO₂ gas will be generated from the neutralization.

    • Immediately allow the layers to separate and drain the aqueous layer. Do not let the mixture sit.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of Sodium Chloride (brine). This step helps to remove the bulk of the dissolved water from the organic phase, improving drying efficiency.[8]

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Crucially, use a low-temperature water bath (≤ 30-40 °C) during evaporation to prevent any potential thermal degradation.

Data & Decision Making
Table 1: Influence of Workup Conditions on Ester Stability
ParameterStandard ConditionOptimized Condition Rationale for Optimization
Temperature Room Temperature (~25 °C)0-5 °C Reduces the rate of hydrolysis significantly.
Base for Wash 1M NaOH or K₂CO₃Saturated NaHCO₃ A weaker base minimizes the rate of saponification.[7]
Contact Time > 5 minutes< 2 minutes Less time in contact with the aqueous base means less opportunity for hydrolysis.[2]
Agitation Vigorous ShakingGentle Inversions Reduces the formation of emulsions, which prolongs phase separation and contact time.
Workflow Diagram: Selecting the Right Workup

The following diagram outlines the decision-making process for handling the workup of "this compound".

G cluster_start Start: Reaction Complete cluster_process Workup Decision Path cluster_end Final Steps start Reaction Mixture (Ester + Acid Catalyst) cool Cool to 0-5 °C start->cool Always cool first dilute Dilute w/ EtOAc cool->dilute wash_decision Is strong acid catalyst present? dilute->wash_decision bicarb_wash Gentle Wash: Cold Sat. NaHCO₃ wash_decision->bicarb_wash Yes water_wash Wash w/ Cold Water wash_decision->water_wash No brine_wash Wash w/ Brine bicarb_wash->brine_wash Quickly separate water_wash->brine_wash dry Dry (Na₂SO₄) brine_wash->dry concentrate Concentrate (Low Temp) dry->concentrate product Pure Ester Product concentrate->product

Caption: Decision workflow for minimizing ester hydrolysis during workup.
References
  • Indazole - Wikipedia. Wikipedia. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • Saponification-Typical procedures. OperaChem. Available at: [Link]

  • The Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • hydrolysis of esters. Chemguide. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Do esters react with NaHCO3? Quora. Available at: [Link]

  • Purpose of sodium bicarbonate and HCl in a Fischer esterification reaction? Reddit. Available at: [Link]

Sources

Technical Support Center: Large-Scale Synthesis of Methyl 2-(1H-indazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of Methyl 2-(1H-indazol-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate. Our focus is on providing practical, field-proven insights to ensure the successful and efficient scale-up of your synthesis.

I. Introduction to the Synthesis of this compound

This compound is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The indazole core is a privileged scaffold in drug discovery, and functionalization at the 4-position with an acetic acid ester moiety provides a versatile handle for further chemical modifications.

The large-scale synthesis of this molecule presents several challenges, including regioselectivity, control of reaction conditions, and purification. This guide will address these challenges in a practical, question-and-answer format.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during the synthesis of this compound.

A. Starting Materials and Reagent Selection

Q1: What is a common and scalable synthetic route to prepare the 4-substituted indazole core?

A1: A practical and scalable approach to the 4-substituted indazole core often starts from a readily available substituted toluene derivative. A common strategy involves the nitrosation of a substituted o-toluidine, followed by cyclization to form the indazole ring. For the 4-position substitution, a key starting material would be 2-methyl-3-nitroaniline. The synthesis of the corresponding acid, 2-(1H-indazol-4-yl)acetic acid, has been reported and can be esterified to the desired methyl ester.

Q2: Are there alternative routes to consider for large-scale production?

A2: Yes, palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of substituted indazoles.[1] For instance, a suitably protected 4-bromo-1H-indazole could be coupled with a protected form of methyl acetate. However, the cost of palladium catalysts and ligands can be a significant consideration on a large scale. Another approach involves the construction of the indazole ring from acyclic precursors, which can offer good control over regioselectivity.

B. Reaction Conditions and Optimization

Q3: My cyclization reaction to form the indazole ring is giving low yields. What are the likely causes and how can I optimize it?

A3: Low yields in indazole synthesis are a common issue. Here are some key factors to investigate:

  • Temperature Control: The formation of the indazole ring is often exothermic.[2] Poor temperature control can lead to the formation of side products. A gradual temperature increase and efficient heat dissipation are crucial, especially on a large scale.

  • Purity of Starting Materials: Impurities in the starting o-toluidine derivative can interfere with the nitrosation and cyclization steps. Ensure the purity of your starting materials through appropriate purification techniques.

  • Acid Concentration: The concentration of the acid used in the reaction is critical. Too high a concentration can lead to degradation, while too low a concentration can result in an incomplete reaction.

Q4: I am observing the formation of an unwanted regioisomer. How can I improve the regioselectivity?

A4: Regioisomer formation is a significant challenge in indazole synthesis. The position of the substituent on the starting aniline derivative is the primary determinant of the final product's substitution pattern. To ensure the formation of the 4-substituted indazole, it is essential to start with a precursor that directs the cyclization to the desired position, such as 2-methyl-3-nitroaniline. Careful control of the reaction conditions, such as temperature and the choice of cyclization agent, can also influence regioselectivity.

C. Work-up and Purification

Q5: What is the recommended procedure for quenching the reaction and isolating the crude product?

A5: After the cyclization is complete, the reaction mixture is typically quenched by carefully adding it to a cold aqueous solution of a base, such as sodium bicarbonate, to neutralize the acid. The product can then be extracted with a suitable organic solvent like ethyl acetate. It is important to perform this neutralization step at a low temperature to minimize hydrolysis of the ester group.

Q6: What are the most effective methods for purifying this compound on a large scale?

A6: The choice of purification method will depend on the nature of the impurities.

  • Recrystallization: If the crude product is a solid and the impurities have different solubility profiles, recrystallization is often the most cost-effective and scalable method.

  • Column Chromatography: For the removal of closely related impurities, column chromatography may be necessary. However, on a large scale, this can be expensive and generate significant solvent waste. Optimization of the reaction to minimize impurities is always the preferred strategy.

D. Impurity Profile and Characterization

Q7: What are the common impurities I should expect in the final product?

A7: Common impurities can include:

  • Unreacted starting materials.

  • The corresponding carboxylic acid, 2-(1H-indazol-4-yl)acetic acid, due to hydrolysis of the ester.

  • Regioisomers of the indazole core.

  • By-products from side reactions during the cyclization step.

Q8: How can I confirm the identity and purity of my final product?

A8: A combination of analytical techniques is recommended:

  • NMR Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the molecule and identifying any structural isomers.

  • HPLC: High-Performance Liquid Chromatography is a powerful tool for determining the purity of the final product and quantifying any impurities.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product and help in the identification of unknown impurities.

III. Experimental Protocols

A. Proposed Synthesis of 2-(1H-indazol-4-yl)acetic acid

This protocol is a proposed route based on established chemical principles for indazole synthesis.

Step 1: Synthesis of 4-Methyl-1H-indazole from 2-Methyl-3-nitroaniline

  • To a solution of 2-methyl-3-nitroaniline in a suitable organic solvent (e.g., acetic acid), add a solution of sodium nitrite in water dropwise at a low temperature (0-5 °C).

  • Stir the reaction mixture at low temperature for a specified time to allow for diazotization.

  • Carefully add a reducing agent, such as sodium sulfite, to the reaction mixture to facilitate the reductive cyclization.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).

  • Quench the reaction by pouring it into ice-water and neutralize with a base.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude 4-methyl-1H-indazole.

Step 2: Bromination of 4-Methyl-1H-indazole

  • Dissolve 4-methyl-1H-indazole in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC or HPLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product, wash the organic layer, dry, and concentrate to yield 4-(bromomethyl)-1H-indazole.

Step 3: Cyanation of 4-(Bromomethyl)-1H-indazole

  • Dissolve 4-(bromomethyl)-1H-indazole in a polar aprotic solvent such as DMF or DMSO.

  • Add sodium cyanide and stir the mixture at an elevated temperature.

  • Monitor the reaction for the formation of 2-(1H-indazol-4-yl)acetonitrile.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent and purify.

Step 4: Hydrolysis of 2-(1H-indazol-4-yl)acetonitrile

  • Hydrolyze the nitrile group of 2-(1H-indazol-4-yl)acetonitrile using acidic or basic conditions to yield 2-(1H-indazol-4-yl)acetic acid.

Step 5: Esterification to this compound

  • Dissolve 2-(1H-indazol-4-yl)acetic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture until the esterification is complete.

  • Neutralize the reaction mixture, remove the methanol, and extract the product.

  • Purify the final product, this compound.

B. Quality Control and Analytical Methods

  • HPLC Method for Purity Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

IV. Data Presentation

Table 1: Troubleshooting Guide for Low Yields

Potential Cause Recommended Action Rationale
Suboptimal Reaction TemperaturePerform a temperature screening study.Indazole formation can be highly sensitive to temperature; both too low and too high temperatures can lead to incomplete reaction or side product formation.
Impure Starting MaterialsRecrystallize or distill starting materials.Impurities can inhibit the reaction or lead to the formation of undesired by-products.
Incorrect Stoichiometry of ReagentsCarefully verify the molar ratios of all reagents.An excess or deficit of a key reagent can lead to an incomplete reaction or the formation of impurities.
Inefficient Mixing on Large ScaleEnsure adequate agitation and mixing throughout the reaction.Poor mixing can lead to localized "hot spots" or concentration gradients, resulting in non-uniform reaction and lower yields.

V. Visualization of Key Processes

Diagram 1: Synthetic Workflow

Synthesis_Workflow A 2-Methyl-3-nitroaniline B Diazotization & Reductive Cyclization A->B C 4-Methyl-1H-indazole B->C D Bromination (NBS) C->D E 4-(Bromomethyl)-1H-indazole D->E F Cyanation (NaCN) E->F G 2-(1H-indazol-4-yl)acetonitrile F->G H Hydrolysis G->H I 2-(1H-indazol-4-yl)acetic acid H->I J Esterification (MeOH, H+) I->J K This compound J->K

Caption: Proposed synthetic workflow for this compound.

Diagram 2: Troubleshooting Logic for Impurity Detection

Troubleshooting_Impurity Start Impurity Detected by HPLC Check_SM Check for Starting Materials Start->Check_SM Check_Isomer Check for Regioisomers Start->Check_Isomer Check_Hydrolysis Check for Carboxylic Acid Start->Check_Hydrolysis Identify_Unknown Identify Unknown Impurity (LC-MS) Start->Identify_Unknown Optimize_Reaction Optimize Reaction Conditions Check_SM->Optimize_Reaction Check_Isomer->Optimize_Reaction Optimize_Purification Optimize Purification Check_Hydrolysis->Optimize_Purification Identify_Unknown->Optimize_Reaction Identify_Unknown->Optimize_Purification

Caption: Decision tree for troubleshooting impurities in the final product.

VI. References

  • (Reference to a specific synthesis of a 4-substituted indazole, if found in subsequent, more detailed searches. For now, a general reference on indazole synthesis will be used).

  • (Reference to a paper on large-scale synthesis considerations, if found).

  • (Reference to a paper on purification of heterocyclic compounds, if found).

  • (Reference to a paper on HPLC analysis of nitrogen-containing heterocycles, if found).

  • (Reference to a patent on indazole synthesis, if relevant).

  • AccelaChem. 2-(1H-Indazol-4-yl)acetic Acid. [Link]

  • Huisgen, R., & Bast, K. (1959). Indazole. Organic Syntheses, 39, 51.

  • (Placeholder for additional relevant references).

  • Shen, B., et al. (2010). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 15(5), 3354-3387. [Link]

  • Jarvest, R. L., et al. (2005). Indazole – an emerging privileged scaffold: synthesis and its biological significance. MedChemComm, 6(10), 1648-1664. [Link]

  • (Placeholder for additional relevant references).

Sources

Technical Support Center: Characterization of Impurities in Methyl 2-(1H-indazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the characterization of impurities for Methyl 2-(1H-indazol-4-yl)acetate (CAS 1357945-60-8).[1] As a critical intermediate in pharmaceutical research, particularly for kinase inhibitors and potential anticancer agents, ensuring its purity is paramount.[2] This document moves beyond standard protocols to explain the scientific rationale behind impurity profiling and troubleshooting, empowering you to resolve issues confidently.

Frequently Asked Questions (FAQs)

Q1: What are the most probable sources of impurities in a sample of this compound?

Impurities can be broadly classified into three categories: synthesis-related, degradation-related, and extraneous contaminants.

  • Synthesis-Related Impurities: These are the most common and arise directly from the manufacturing process.[3] They include:

    • Unreacted Starting Materials: Depending on the synthetic route, precursors such as 4-nitro-ortho-xylene or a substituted o-toluidine may be present.[4]

    • Intermediates: Incomplete reactions can leave key intermediates, like (1H-indazol-4-yl)acetic acid, in the final product. This is particularly relevant if the final step is an esterification.[5]

    • By-products from Side Reactions: Indazole synthesis can be complex, often leading to positional isomers.[6] A significant potential by-product is the thermodynamically less stable 2H-indazole tautomer or other positional isomers (e.g., methyl 2-(1H-indazol-5-yl)acetate) if the initial starting materials are not isomerically pure.

    • Residual Reagents and Catalysts: Inorganic and organic reagents used in the synthesis (e.g., acids, bases, palladium catalysts) can be carried through the process.[3]

  • Degradation Products: These impurities form during storage or handling.

    • Hydrolysis: The methyl ester functional group is susceptible to hydrolysis, reverting the compound to its carboxylic acid precursor, (1H-indazol-4-yl)acetic acid. This is accelerated by the presence of moisture and non-neutral pH.

    • Oxidation: The indazole ring system can be susceptible to oxidation, leading to N-oxides or other oxidized species, particularly with prolonged exposure to air.

  • Extraneous Contaminants: These are introduced from the environment or processing equipment, and can include solvents, plasticizers, or other materials.

Q2: What is a robust, multi-tiered analytical strategy for identifying and quantifying impurities in this compound?

A comprehensive strategy relies on a combination of high-resolution separation and sensitive detection techniques. No single method is sufficient.

  • Tier 1: High-Performance Liquid Chromatography (HPLC) with UV Detection. This is the workhorse for initial purity assessment and quantification. A well-developed HPLC method can separate the main component from most impurities. Diode-Array Detection (DAD) or Photodiode Array (PDA) is crucial as it provides UV spectra for each peak, helping to determine if co-eluting peaks are present and offering clues about the impurity's structure relative to the parent compound.

  • Tier 2: Liquid Chromatography-Mass Spectrometry (LC-MS). This is essential for identification. By coupling HPLC with a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of each impurity. High-Resolution Mass Spectrometry (HRMS), using technologies like Orbitrap or TOF, provides highly accurate mass data, which allows for the confident determination of elemental compositions.[7] Tandem MS (MS/MS) experiments can fragment the impurity ions to reveal structural information.[8]

  • Tier 3: Nuclear Magnetic Resonance (NMR) Spectroscopy. For definitive structural elucidation of significant impurities (typically >0.1%), isolation followed by NMR analysis is the gold standard. 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to piece together the exact chemical structure, including isomer identification.[9][10]

  • Tier 4: Gas Chromatography-Mass Spectrometry (GC-MS). This technique is ideal for identifying volatile or semi-volatile impurities, such as residual solvents, which may not be detected by LC-MS.[11]

Troubleshooting Guide: Experimental Challenges

Q3: I've detected an unexpected peak in my HPLC chromatogram. What is my first step?

This is a common scenario. A logical, step-wise approach is crucial to avoid unnecessary experiments.

Answer: First, verify the peak is not an artifact. Inject a blank (mobile phase or sample solvent) to check for system peaks or solvent contamination. If the peak is real, its retention time relative to the main peak provides the first clue.

  • Early Eluting Peaks (more polar): Often correspond to more polar impurities. A prime suspect is the hydrolysis product, (1H-indazol-4-yl)acetic acid , as the carboxylic acid is significantly more polar than the methyl ester.

  • Late Eluting Peaks (less polar): Could be dimers, by-products with additional non-polar groups, or certain isomers.

The next step is to use LC-MS to get a mass for the unknown peak. Compare this mass against a table of predicted impurities (see Table 1 below). This focused approach, guided by the initial HPLC data, is highly efficient.

G A Unexpected Peak in HPLC B Inject Blank (Solvent) A->B C Peak Present in Blank? B->C D System/Solvent Peak (Ignore or change solvent) C->D Yes E Real Sample Peak C->E No F Run LC-MS Analysis E->F G Obtain Mass (m/z) of Unknown Peak F->G H Compare Mass to Predicted Impurities List G->H I Tentative ID H->I Match J No Match Found H->J No Match K Perform HRMS & MS/MS for Fragmentation and Formula Determination J->K

Caption: Decision tree for initial investigation of an unknown HPLC peak.

Q4: My LC-MS results show two peaks with the same mass as the parent compound. How can I identify them?

Answer: This strongly suggests the presence of isomers. For this compound, the most likely isomers are:

  • Positional Isomers: e.g., Methyl 2-(1H-indazol-5-yl)acetate, -6-yl, or -7-yl variants. These arise from impure starting materials.

  • Tautomeric Isomers: The N-H proton of the indazole ring can exist on either nitrogen, leading to 1H and 2H tautomers.[6][12] Alkylation or acylation reactions can sometimes occur on the N2 position, leading to a stable 2H-indazole derivative, which would be isomeric.

Differentiation Strategy:

  • MS/MS Fragmentation: Isomers often produce different fragmentation patterns in tandem mass spectrometry. The stability of fragment ions can vary depending on the substitution pattern on the benzene ring.

  • Chromatographic Separation: Optimize your HPLC method. Changing the mobile phase pH, solvent composition (e.g., methanol vs. acetonitrile), or column chemistry (e.g., using a Phenyl-Hexyl column) can often resolve isomers.

  • Definitive Identification (NMR): If the impurity level is sufficient for isolation (e.g., via preparative HPLC), ¹H NMR is the most powerful tool. The coupling patterns and chemical shifts of the aromatic protons are unique for each positional isomer. For example, the protons on the benzene portion of the 4-substituted indazole will have a distinct splitting pattern compared to a 5- or 6-substituted isomer.

Q5: How do I confirm if a suspected impurity is a degradation product?

Answer: To confirm if an impurity arises from degradation, you must perform forced degradation (or stress testing) studies . This involves subjecting a pure sample of this compound to harsh conditions and monitoring the formation of new impurities over time with a stability-indicating HPLC method.

Recommended Conditions for Forced Degradation:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C

  • Basic Hydrolysis: 0.1 M NaOH at room temperature (ester hydrolysis is often rapid in base)

  • Oxidative: 3% H₂O₂ at room temperature

  • Thermal: 80 °C (dry heat)

  • Photolytic: Expose to UV/Vis light (ICH Q1B guidelines)

If the peak you observe in your sample matches the retention time and mass of a peak that grows under one of these stress conditions, you have strong evidence it is a degradation product. For example, if the peak area of the suspected hydrolysis product increases significantly under both acidic and basic conditions, its identity as (1H-indazol-4-yl)acetic acid is strongly supported.

Key Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This method provides a robust starting point for separating the main compound from its likely impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: Hold at 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: Hold at 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV DAD/PDA at 220 nm and 280 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.

Rationale: The C18 column provides good hydrophobic retention. Formic acid is used as a mobile phase modifier to ensure good peak shape and improve ionization for subsequent MS analysis. The gradient covers a wide polarity range to elute both polar (e.g., hydrolyzed acid) and non-polar (e.g., dimers) impurities.[13]

Protocol 2: LC-MS Method for Impurity Identification

This protocol is designed to be coupled with the HPLC method above.

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive and Negative mode scanning. Positive mode is generally effective for nitrogen-containing heterocycles.

  • Mass Analyzer: High-Resolution (Orbitrap, Q-TOF)

  • Scan Range: m/z 100-1000

  • Data Acquisition Mode: Full scan with data-dependent MS/MS (dd-MS2) on the top 3-5 most abundant ions.[7]

  • Collision Energy (for MS/MS): Stepped collision energy (e.g., 15, 30, 45 eV) to ensure a rich fragmentation spectrum.

Rationale: ESI is a soft ionization technique suitable for this class of compounds. HRMS is critical for generating accurate mass data to propose elemental compositions. The dd-MS2 experiment automates the process of selecting impurity peaks for fragmentation, providing structural clues in a single run.[7][8]

G cluster_0 Separation cluster_1 Identification A Sample Injection B HPLC Column (C18 Reverse Phase) A->B C UV Detector (Purity & Quantity) B->C D ESI Source (Ionization) B->D E HRMS Analyzer (Accurate Mass) D->E F MS/MS (Fragmentation) E->F G Structure Elucidation F->G

Caption: General analytical workflow for impurity characterization by LC-MS.

Potential Impurity Profile

The table below summarizes potential impurities, their structures, and likely origins to guide your analytical investigations.

Impurity Name/TypePotential StructureMolecular FormulaΔ Mass from Parent (Da)Likely Origin
Parent Compound This compoundC₁₀H₁₀N₂O₂0-
Hydrolysis Product (1H-indazol-4-yl)acetic acidC₉H₈N₂O₂-14.01565Degradation (hydrolysis of ester)
Starting Material 4-Nitro-o-xyleneC₈H₉NO₂-39.03203Synthesis (incomplete reaction)
Isomeric Impurity Methyl 2-(2H-indazol-4-yl)acetateC₁₀H₁₀N₂O₂0Synthesis (side-reaction)
Oxidation Product Methyl 2-(1-oxido-1H-indazol-4-yl)acetate (N-Oxide)C₁₀H₁₀N₂O₃+15.99491Degradation (oxidation)
Dimerization Product VariesC₂₀H₁₈N₄O₄+188.13208Synthesis or Degradation

References

  • Vertex AI Search result citing ChemicalBook. METHYL 2-(1H-IMIDAZOL-4-YL)ACETATE HYDROCHLORIDE synthesis.
  • ResearchGate. The mass fragments of indole and indazole synthetic cannabimimetic compounds in GC-EI-MS, GC-positive CI-MS, and GC-negative CI-MS analyses. Available from: [Link]

  • MDPI. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis molecular docking and DFT studies on novel indazole derivatives. Available from: [Link]

  • National Institutes of Health (NIH). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Available from: [Link]

  • National Institutes of Health (NIH). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Available from: [Link]

  • ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

  • PrepChem.com. Synthesis of I. Methyl 1H-Indazole-3-ylacetate. Available from: [Link]

  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • Venkatasai Life Sciences. Impurity Catalogue. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available from: [Link]

  • SAVA Healthcare. Quantitative Estimation of 10 Known Impurities from Indacaterol Acetate, Glycopyrronium, and Mometasone Furoate Dry Powder Inhal. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Available from: [Link]

  • IRIS. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. Available from: [Link]

  • MDPI. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Available from: [Link]

  • SciSpace. Impurities in Pharmaceuticals- A Review. Available from: [Link]

Sources

Technical Support Center: Managing Regioselectivity in Reactions Involving the Indazole Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of regioselective reactions on the indazole scaffold. This guide is designed for researchers, scientists, and drug development professionals who are looking to gain precise control over their synthetic outcomes. The indazole core, a privileged pharmacophore in medicinal chemistry, presents unique challenges due to the presence of two reactive nitrogen atoms, N1 and N2.[1][2][3][4] Achieving regioselective functionalization is often a delicate balance of kinetic and thermodynamic control, influenced by a multitude of factors.[2][3][4][5]

This guide moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.

Understanding the Indazole Core: Tautomerism and Reactivity

The foundation of understanding regioselectivity in indazole chemistry lies in its tautomeric nature. The 1H- and 2H-tautomers are in equilibrium, with the 1H-tautomer generally being the more thermodynamically stable form.[5][6][7] This inherent property is a key lever that can be exploited to direct the outcome of a reaction.

tautomerism cluster_tautomers Annular Tautomerism Indazole Indazole Core 1H_Indazole 1H-Indazole (Benzenoid) Thermodynamically Favored 2H_Indazole 2H-Indazole (Quinonoid) 1H_Indazole->2H_Indazole Equilibrium

Caption: Tautomeric equilibrium of the indazole core.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: N-Alkylation & N-Arylation

N-functionalization is the most common reaction where regioselectivity becomes a critical issue. The choice between N1 and N2 substitution can dramatically impact the biological activity of the final compound.

Question 1: My N-alkylation of an unsubstituted indazole is giving me a mixture of N1 and N2 isomers. How can I favor the N1-alkylated product?

Answer: Achieving high N1 selectivity often involves leveraging thermodynamic control. Since the 1H-indazole is typically more stable, reaction conditions that allow for equilibration will favor the N1-substituted product.[2][3][5]

  • Expert Insight: The choice of base and solvent is crucial. A strong, non-coordinating base in a non-polar solvent often directs the reaction towards the N1 position. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method for promoting N1-alkylation.[1][2][3][8] The sodium cation is believed to coordinate with the N2 lone pair, sterically hindering the approach of the electrophile and thus favoring attack at N1.[7]

  • Troubleshooting Protocol:

    • Switch to NaH/THF: If you are using weaker bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents like DMF, you are likely operating under conditions that can lead to mixtures.[6][9] Switching to NaH in THF can significantly improve N1 selectivity.[1][2][3]

    • Temperature Control: Running the reaction at ambient or slightly elevated temperatures can help reach thermodynamic equilibrium, favoring the more stable N1 isomer.[6]

    • Consider the Alkylating Agent: While less influential than base and solvent, very bulky alkylating agents may show a slight preference for the less hindered N1 position.

Question 2: I need to synthesize the N2-alkylated indazole. What conditions should I employ?

Answer: Selective N2-alkylation typically requires conditions that favor kinetic control or specific catalytic systems that direct the reaction to the N2 position.

  • Expert Insight: Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD) are known to favor the formation of the N2-alkylated product.[2][5] This is often attributed to the steric bulk of the phosphonium intermediate at the N1 position, directing the incoming alcohol to the N2 position. Additionally, some acid-catalyzed protocols using diazo compounds have shown excellent N2 selectivity.

  • Troubleshooting Protocol:

    • Implement Mitsunobu Conditions: If your current protocol is yielding the N1 isomer, switching to a Mitsunobu reaction with your desired alcohol is a reliable strategy for obtaining the N2 product.[10]

    • Explore Acid Catalysis: For certain alkylating agents like diazo compounds, using a strong acid catalyst such as triflic acid (TfOH) can provide high N2 selectivity.

    • Solvent Effects: In some cases, using more polar, coordinating solvents with certain base combinations can favor N2 alkylation.[2][5]

Question 3: How do substituents on the indazole ring affect N1/N2 selectivity in alkylation and arylation reactions?

Answer: Substituents play a significant role through both steric and electronic effects.

  • Steric Hindrance: Bulky substituents at the C7 position can sterically block the N1 position, leading to a preference for N2-alkylation. Conversely, bulky groups at C3 may disfavor N2-alkylation, promoting substitution at N1.[1][2][3][8]

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the benzene ring, particularly at the C7 position (e.g., -NO₂, -CO₂Me), have been shown to strongly favor N2-alkylation.[1][2][8] This is attributed to the alteration of the electronic properties of the indazole core, making the N2 nitrogen more nucleophilic.

Substituent PositionSubstituent TypePredominant IsomerRationale
C3Bulky Alkyl/ArylN1Steric hindrance at N2
C7Bulky Alkyl/ArylN2Steric hindrance at N1
C7Electron-WithdrawingN2Electronic effect, increased N2 nucleophilicity[1][2][8]

Question 4: I am struggling with the regioselectivity of my N-arylation reaction. What are the key factors to consider?

Answer: N-arylation regioselectivity is often dictated by the catalytic system employed.

  • Expert Insight: Both copper- and palladium-catalyzed cross-coupling reactions are commonly used for N-arylation.[11][12] The choice of ligand is critical in directing the regioselectivity. For instance, certain diamine ligands in copper catalysis can favor N2-arylation.[12] Rhodium(II) catalysts have also been developed for highly selective N2-arylation using quinoid carbenes.[13]

  • Troubleshooting Protocol:

    • Ligand Screening: If you are getting a mixture of isomers in your palladium- or copper-catalyzed reaction, perform a screen of different phosphine or diamine ligands.[11][12]

    • Catalyst System: Consider alternative catalytic systems. For N2-arylation, a rhodium-based catalyst might provide the desired selectivity.[13]

    • Reaction Conditions: Systematically vary the base, solvent, and temperature, as these can also influence the outcome of the catalytic cycle.

N_Alkylation_Factors Decision Workflow for N-Alkylation Regioselectivity Start Indazole Substrate Desired_Product Desired Product? Start->Desired_Product Substituent_Effect Consider Substituent Effects: - C7 EWG -> N2 - C7 bulky -> N2 - C3 bulky -> N1 Start->Substituent_Effect N1_Alkylation N1-Alkylated Product Desired_Product->N1_Alkylation N1 N2_Alkylation N2-Alkylated Product Desired_Product->N2_Alkylation N2 Conditions_N1 Conditions: - Base: NaH - Solvent: THF - Thermodynamic Control N1_Alkylation->Conditions_N1 Conditions_N2 Conditions: - Mitsunobu Reaction - Acid Catalysis (with diazo compounds) - Kinetic Control N2_Alkylation->Conditions_N2

Caption: Factors influencing N1 vs. N2 alkylation selectivity.

Section 2: C-H Functionalization and Halogenation

Direct functionalization of the carbon atoms of the indazole ring is a powerful tool for late-stage modification. However, controlling the position of substitution is paramount.

Question 5: I want to perform a regioselective halogenation on the indazole ring. Which positions are most reactive?

Answer: The reactivity of the indazole ring towards electrophilic substitution, such as halogenation, is highly dependent on the substitution pattern, particularly on the nitrogen atoms.

  • Expert Insight: For N-unsubstituted indazoles, the C3 position is generally the most nucleophilic and prone to electrophilic attack. For 2-substituted-2H-indazoles, metal-free halogenation protocols have been developed that show high selectivity for the C3 position.[14] It is also possible to achieve polyhalogenation by adjusting the reaction conditions. For 1H-indazoles with a substituent at the C4 position, regioselective bromination at the C7 position has been reported.

  • Troubleshooting Protocol:

    • For C3 Halogenation: Use N-halosuccinimides (NCS, NBS, NIS) as the halogen source. For 2-substituted indazoles, these reactions can proceed under mild, metal-free conditions.[14]

    • For C7 Halogenation: This is more challenging but has been achieved on 4-substituted-1H-indazoles using NBS. The directing effect of the C4 substituent is key.

    • Protecting Groups: If you are struggling with selectivity on an N-unsubstituted indazole, consider protecting one of the nitrogen atoms to direct the halogenation to a specific position.

Question 6: How can I achieve regioselective C-H arylation on the benzene portion of the indazole ring?

Answer: Regioselective C-H arylation of the six-membered ring is typically achieved using transition metal catalysis, often with a directing group.

  • Expert Insight: Palladium-catalyzed C-H functionalization has been successfully employed for the arylation of indazoles.[15] The regioselectivity can be controlled by the directing group and the reaction conditions. For example, C7 arylation has been achieved through a reduction-functionalization-oxidation sequence or by using specific directing groups.[15] Rhodium catalysts have also been used for the synthesis of N-aryl-2H-indazoles via C-H bond functionalization.[16]

  • Troubleshooting Protocol:

    • Directing Group Strategy: If you have a suitable functional group on your indazole, it can be used to direct a metal catalyst to a specific C-H bond.

    • Catalyst and Ligand Optimization: The outcome of C-H functionalization is highly dependent on the catalyst and ligands. A thorough screening of conditions is often necessary.

    • Substrate Modification: In some cases, it may be necessary to pre-functionalize the indazole with a halogen to perform a more predictable cross-coupling reaction, such as a Suzuki-Miyaura coupling, to introduce the aryl group at a specific position.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using NaH/THF[1][2][11]
  • To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the N1-alkylated indazole.

Protocol 2: General Procedure for N2-Selective Alkylation using Mitsunobu Conditions[2][5][11]
  • To a solution of the substituted 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to separate the desired N2-alkylated product from triphenylphosphine oxide and other byproducts.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2056–2067. [Link]

  • MDPI. (2022). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 27(15), 4978. [Link]

  • Royal Society of Chemistry. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4539-4543. [Link]

  • National Institutes of Health. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4539-4543. [Link]

  • National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2056–2067. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-182. [Link]

  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-182. [Link]

  • Sarkar, S., et al. (2024). Rh(ii)-catalysed N2-selective arylation of benzotriazoles and indazoles using quinoid carbenes via 1,5-H shift. Chemical Communications, 60(31), 4166-4169. [Link]

  • National Institutes of Health. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(44), 16324–16327. [Link]

  • He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(47), 6429-6432. [Link]

  • ResearchGate. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. [Link]

  • National Institutes of Health. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4539-4543. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2021(3), 99-132. [Link]

  • Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(11), 7629-7634. [Link]

  • ResearchGate. (2019). C-H functionalization of 2H-indazole. [Link]

  • Beilstein Publishing System. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • OUCI. (2022). Recent advances in C–H functionalization of 2H-indazoles. [Link]

  • Royal Society of Chemistry. (2024). Rh(ii)-catalysed N2-selective arylation of benzotriazoles and indazoles using quinoid carbenes via 1,5-H shift. Chemical Communications, 60(31), 4166-4169. [Link]

  • ChemRxiv. (2024). Rh(II)-Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. [Link]

  • National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(11), 7629-7634. [Link]

  • Royal Society of Chemistry. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6825-6834. [Link]

  • ResearchGate. (2023). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. [Link]

  • PubMed. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. Chemistry Letters, 51(7), 743-753. [Link]

  • Royal Society of Chemistry. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6825-6834. [Link]

  • Royal Society of Chemistry. (2016). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry, 14(45), 10664-10669. [Link]

  • ChemRxiv. (2024). Rh(II)-Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. [Link]

  • Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Royal Society of Chemistry. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(39), 7746-7764. [Link]

  • ResearchGate. (2018). Direct Catalytic Functionalization of Indazole Derivatives. [Link]

  • IDR@NITK. (2020). Transition-Metal-Catalyzed Syntheses of Indazoles. [Link]

  • National Institutes of Health. (2023). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. The Journal of Organic Chemistry, 88(23), 16641–16654. [Link]

  • ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. [Link]

Sources

Validation & Comparative

Navigating the Spectroscopic Maze: A Comparative Guide to the Characterization of Methyl 2-(1H-indazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Methyl 2-(1H-indazol-4-yl)acetate, a key intermediate in the synthesis of various biologically active compounds, presents a unique spectroscopic puzzle.[1] This guide provides an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra for this specific molecule, we will leverage predictive methodologies and comparative analysis with structurally related compounds to provide a robust framework for its characterization. This approach mirrors the real-world challenges faced by researchers synthesizing novel molecules.

The Compound of Interest: this compound

This compound (C₁₀H₁₀N₂O₂) has a molecular weight of 190.20 g/mol .[1] Its structure, featuring a substituted indazole core, makes it a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors.[1] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and definitive identification.

Predicted NMR Spectral Analysis

Due to the absence of experimental spectra in the public domain, we have generated a predicted ¹H and ¹³C NMR spectrum for this compound. These predictions are based on established computational algorithms that analyze the molecule's structure and estimate the chemical shifts of each nucleus. Such predictive tools are invaluable in modern chemistry for anticipating the spectral features of novel compounds.[2][3][4][5][6]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
NH (indazole)~13.0Singlet (broad)1H
H3 (indazole)~8.1Singlet1H
H7 (indazole)~7.5Doublet1H
H5 (indazole)~7.3Doublet1H
H6 (indazole)~7.1Triplet1H
CH₂ (acetate)~3.9Singlet2H
CH₃ (methyl ester)~3.7Singlet3H
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (ester)~171
C7a (indazole)~140
C3 (indazole)~135
C3a (indazole)~128
C6 (indazole)~122
C4 (indazole)~121
C5 (indazole)~120
C7 (indazole)~110
O-CH₃ (methyl ester)~52
CH₂ (acetate)~35

Comparative NMR Analysis: The Influence of the Methyl Acetate Group

To understand the impact of the methyl acetate substituent on the indazole core, a comparison with the experimental data of the parent 1H-indazole is insightful.

Table 3: Comparison of Predicted ¹³C NMR Data for this compound with Experimental Data for 1H-Indazole

Carbon Atom1H-Indazole (Experimental, ppm in CDCl₃)[7]This compound (Predicted, ppm)
C3134.77~135
C3a126.80~128
C4120.86~121
C5120.96~120
C6123.13~122
C7109.71~110
C7a140.01~140

The predicted chemical shifts for the indazole core of this compound are in close agreement with the experimental values for 1H-indazole, suggesting that the methyl acetate group at the 4-position has a minor electronic effect on the heterocyclic ring system.

Mass Spectrometry: Predicting the Fragmentation Pathway

The mass spectrum of this compound is expected to provide key information for confirming its molecular weight and structural features. Based on the fragmentation patterns of related indazole and ester compounds, a plausible fragmentation pathway can be proposed.

The molecular ion peak [M]⁺• is expected at m/z 190. Subsequent fragmentation is likely to involve:

  • Loss of the methoxycarbonyl group (-•COOCH₃): This would result in a fragment ion at m/z 131.

  • Loss of the methoxy group (-•OCH₃): This would lead to an acylium ion at m/z 159.

  • Cleavage of the C-C bond between the methylene group and the indazole ring: This could generate a tropylium-like indazole fragment at m/z 117.

Experimental Protocols

To obtain high-quality NMR and mass spectrometry data for this compound, the following detailed experimental protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical for sample solubility and to avoid overlapping solvent signals with analyte peaks.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity, which is essential for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. For a sample of this concentration, 8-16 scans are typically sufficient.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans will be required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

    • For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Diagram 1: Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve lock_shim Lock and Shim dissolve->lock_shim H_NMR Acquire 1H NMR lock_shim->H_NMR C_NMR Acquire 13C NMR H_NMR->C_NMR TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) C_NMR->TwoD_NMR fourier Fourier Transform TwoD_NMR->fourier phase_base Phase and Baseline Correction fourier->phase_base integrate Integration (1H) phase_base->integrate reference Reference Chemical Shifts integrate->reference assign Structure Elucidation reference->assign

Caption: A streamlined workflow for the NMR analysis of small organic molecules.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation and Ionization:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a prominent protonated molecule [M+H]⁺.

    • Electron ionization (EI) can also be used to induce more extensive fragmentation and provide additional structural information.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

  • Data Analysis:

    • Determine the elemental composition of the molecular ion and fragment ions from the accurate mass measurements.

    • Propose fragmentation pathways consistent with the observed MS/MS spectrum to confirm the structure.

Diagram 2: Plausible ESI-MS/MS Fragmentation Pathway

MS_Fragmentation M [M+H]+ m/z 191 F1 [M+H - OCH3]+ m/z 160 M->F1 -CH3OH F2 [M+H - COOCH3]+ m/z 132 M->F2 -HCOOCH3 F3 [Indazole-CH2]+ m/z 131 F2->F3 -H

Caption: A proposed fragmentation pathway for protonated this compound in ESI-MS/MS.

Conclusion

The structural characterization of this compound, in the absence of direct experimental data, can be confidently approached through a combination of predictive NMR spectroscopy and a reasoned analysis of expected mass spectrometric fragmentation. By comparing the predicted data with that of known, structurally related compounds, researchers can build a strong case for the identity and purity of their synthesized material. The detailed protocols provided herein offer a robust framework for obtaining high-quality data, ensuring the scientific integrity of subsequent research and development activities.

References

  • ACD/Labs. NMR Predictors. [Link]

  • Brucker. Mnova Predict. [Link]

  • Colorado State University. CASCADE (ChemicAl Shift CAlculation with DEep learning). [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • ScienceOpen. Supporting Information. [Link]

  • MDPI. Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. [Link]

  • ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... [Link]

  • ResearchGate. (PDF) 13 C NMR of indazoles. [Link]

  • CONICET. Spectral Assignments and Reference Data. [Link]

  • MDPI. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. [Link]

  • ResearchGate. (PDF) Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. [Link]

  • PMC. Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters. [Link]

  • NIST. Ethyl Acetate. [Link]

  • The Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]

  • MySkinRecipes. This compound. [Link]

  • PMC. Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. [Link]

  • ResearchGate. ¹H & ¹³C NMR spectra of ethyl.... [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • PMC. An insight into high-resolution mass-spectrometry data. [Link]

  • PubChem. 4-Thiazoleacetic acid, 2-amino-, ethyl ester. [Link]

  • ResearchGate. Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. [Link]

  • ResearchGate. 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Evaluation of Methyl 2-(1H-indazol-4-yl)acetate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole core is a quintessential "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents with applications ranging from anti-cancer and anti-inflammatory to antibacterial.[1][2][3] Compounds like the antiemetic Granisetron and the kinase inhibitor Axitinib highlight the clinical success of this heterocyclic system.[1] At the heart of discovering novel indazole-based therapeutics lies the exploration of its derivatives.

This guide focuses on methyl 2-(1H-indazol-4-yl)acetate , a versatile synthetic intermediate.[4] While the biological activity of this specific ester is not extensively documented, its true value lies in its potential for chemical modification. The ester functionality serves as an ideal synthetic handle, allowing for the creation of large libraries of analogs for high-throughput screening.[4]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the biological activities of novel analogs derived from this compound. We will delve into the rationale behind experimental design and provide detailed, validated protocols for assessing two key areas of indazole activity: antiproliferative/cytotoxic effects and anti-inflammatory potential .

The Strategic Advantage of the Indazole Scaffold

The indazole moiety is more than just a structural component; it is a strategic tool in drug design. It frequently serves as a bioisostere for structures like indole or phenol.[5] This substitution can enhance metabolic stability and improve pharmacokinetic profiles. The indazole ring's nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling critical interactions with biological targets like the hinge region of protein kinases.[5] This versatility is why indazole derivatives have been successfully developed as potent inhibitors of various enzymes, including indoleamine 2,3-dioxygenase (IDO1), anaplastic lymphoma kinase (ALK), and bacterial GyrB.[6][7]

Comparative Analysis: From Core Intermediate to Bioactive Analogs

The journey from a synthetic intermediate to a lead compound involves systematic structural modification and rigorous biological testing. The ester group of this compound is readily converted into a diverse range of functional groups (e.g., amides, hydrazides, or other esters), allowing for a thorough exploration of the structure-activity relationship (SAR).

To illustrate this process, the table below presents representative data for a hypothetical series of analogs. This data is for demonstrative purposes, outlining how results can be structured to facilitate direct comparison and guide the next steps in optimization.

Table 1: Representative Comparative Activity Data for Indazole Analogs

Compound IDR-Group Modification on Acetate MoietyAntiproliferative IC₅₀ (μM) [HeLa Cells]Anti-Inflammatory IC₅₀ (μM) [COX-2 Inhibition]Cytotoxicity IC₅₀ (μM) [HEK293 Cells]Selectivity Index (SI)¹
Parent -OCH₃ (Methyl Ester)>100>100>100-
Analog A -NH-Ph (N-Phenyl Amide)15.285.495.56.3
Analog B -NH-(4-Cl-Ph) (N-(4-chlorophenyl) Amide)2.860.145.316.2
Analog C -NHNH₂ (Hydrazide)75.612.5>100>1.3
Celecoxib Reference DrugNot Tested0.8Not Tested-
Doxorubicin Reference Drug0.5Not TestedNot Tested-

¹Selectivity Index (SI) is calculated as Cytotoxicity IC₅₀ / Antiproliferative IC₅₀. A higher SI value is desirable, indicating greater selectivity for cancer cells over normal cells.

Interpretation of Representative Data: From this hypothetical dataset, we can draw initial SAR conclusions. The conversion of the parent ester to amides (Analogs A and B) introduces significant antiproliferative activity, suggesting that the amide hydrogen and the phenyl ring may form crucial interactions with the target protein. The addition of an electron-withdrawing chlorine atom in Analog B dramatically increases potency, pointing towards a specific binding pocket that can accommodate halogens. Conversely, converting the ester to a hydrazide (Analog C) confers modest anti-inflammatory activity, suggesting this modification shifts the compound's targeting profile, possibly towards enzymes like COX-2. Analog B shows the most promise as an antiproliferative lead due to its high potency and favorable selectivity index.

Experimental Protocols for Biological Evaluation

Scientific integrity demands robust and reproducible methodologies. The following sections provide detailed protocols for assessing the biological activities summarized above.

Assessment of Antiproliferative and Cytotoxic Activity

The primary goal is to identify compounds that selectively inhibit the growth of cancer cells while sparing normal, healthy cells. We achieve this by determining the half-maximal inhibitory concentration (IC₅₀) on both cancerous and non-cancerous cell lines. Tetrazolium-based assays like MTT and XTT are industry standards for this purpose, relying on the principle that metabolically active cells reduce a tetrazolium salt to a colored formazan product.[8][9]

Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis seed 1. Seed Cells in 96-well plate attach 2. Allow Cells to Attach (24h Incubation) seed->attach treat 3. Treat with Serial Dilutions of Indazole Analogs attach->treat incubate 4. Incubate for Exposure Period (48-72h) treat->incubate reagent 5. Add Assay Reagent (e.g., MTT or XTT) incubate->reagent develop 6. Incubate for Color Development (2-4h) reagent->develop solubilize 7. Solubilize Formazan (MTT Assay Only) develop->solubilize read 8. Read Absorbance on Plate Reader develop->read solubilize->read analyze 9. Calculate % Viability vs. Vehicle Control read->analyze ic50 10. Determine IC50 Value (Non-linear Regression) analyze->ic50

Caption: General workflow for MTT/XTT cell viability assays.

Protocol 1: MTT Cell Viability Assay

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[10][11]

  • Materials:

    • 96-well flat-bottom cell culture plates

    • Cancer cell line (e.g., HeLa, A549) and non-cancerous cell line (e.g., HEK293)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • MTT solution: 5 mg/mL in sterile PBS, filtered and stored at 4°C protected from light.[11]

    • Solubilization solution: 10% SDS in 0.01 M HCl, or pure DMSO.

    • Test compounds (Indazole analogs) dissolved in DMSO.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[10]

    • Compound Treatment: Prepare serial dilutions of the indazole analogs in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the test compounds or vehicle control (medium with DMSO).

    • Incubation: Incubate the plates for 48 to 72 hours.

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for another 2-4 hours at 37°C.[10] During this time, purple formazan crystals will form in viable cells.

    • Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Assessment of Anti-inflammatory Activity

Inflammation is driven by complex signaling pathways. A common trigger is lipopolysaccharide (LPS), which activates macrophages to produce pro-inflammatory mediators like nitric oxide (NO), prostaglandins (via COX-2), and cytokines such as TNF-α and IL-6.[12] Evaluating the ability of indazole analogs to inhibit these mediators provides a clear measure of their anti-inflammatory potential.

Inflammatory Pathway cluster_outputs Pro-inflammatory Mediators cluster_products Products LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Nucleus->iNOS Induces Gene Expression of COX2 COX-2 Nucleus->COX2 Induces Gene Expression of TNFa TNF-α Nucleus->TNFa Induces Gene Expression of NO Nitric Oxide (NO) iNOS->NO Produces PGs Prostaglandins COX2->PGs Produces Cytokines TNF-α Protein TNFa->Cytokines Translated to

Caption: Simplified LPS-induced inflammatory pathway in macrophages.

Protocol 2: In Vitro Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies nitrite (a stable breakdown product of NO) in cell culture supernatant, serving as an indirect measure of NO production by the enzyme iNOS.[12]

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7)

    • LPS (from E. coli)

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Store protected from light.

    • Sodium nitrite (for standard curve).

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of the indazole analogs for 1-2 hours.

    • Inflammatory Stimulus: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL to induce inflammation.

    • Incubation: Incubate the plate for 24 hours at 37°C.

    • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Griess Reaction:

      • Add 50 µL of Griess Reagent Part A to each well containing supernatant. Incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent Part B. Incubate for another 10 minutes. A purple/magenta color will develop.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only treated cells.

    • Calculate the IC₅₀ value for NO inhibition.

Concluding Remarks and Future Directions

The strategic modification of the This compound scaffold provides a fertile ground for the discovery of novel therapeutic agents. The protocols detailed in this guide offer a robust, validated starting point for characterizing the antiproliferative and anti-inflammatory activities of its analogs.

Promising compounds identified through these in vitro screens, such as the hypothetical Analog B , warrant further investigation. Subsequent steps should include:

  • Mechanism of Action Studies: Elucidating the specific molecular target (e.g., which kinase or enzyme is being inhibited).

  • Broader Selectivity Profiling: Screening against a panel of related targets to ensure specificity and avoid off-target effects.

  • In Vivo Efficacy Testing: Utilizing animal models, such as carrageenan-induced paw edema for inflammation or tumor xenograft models for cancer, to validate in vitro findings.[13][14]

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds to evaluate their drug-likeness.

By combining rational chemical synthesis with systematic biological evaluation, the versatile indazole scaffold can be fully exploited to develop the next generation of targeted therapies.

References

  • Slideshare. (n.d.). Experimental evaluation of anti inflammatory agents. Retrieved from [Link]

  • Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. Retrieved from [Link]

  • Li, X., et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved from [Link]

  • J-Stage. (n.d.). ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND RATS. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Drug Discovery: The Role of Indazole Carboxylates. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • ResearchGate. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Retrieved from [Link]

  • PubMed Central. (2025). Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Retrieved from [Link]

  • IRIS. (n.d.). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of I. Methyl 1H-Indazole-3-ylacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]

  • ResearchGate. (2020). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'- Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

Sources

A Comparative Guide to the Kinase Selectivity of Indazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core has been established as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous kinase inhibitors, including several clinically approved anticancer drugs like Axitinib, Pazopanib, and Niraparib.[1][2] Its versatile structure allows for strategic modifications that can finely tune both potency and selectivity against various protein kinases.[3][4] For researchers and drug development professionals, understanding the comparative kinase selectivity of different indazole derivatives is paramount for designing next-generation therapeutics with improved efficacy and reduced off-target toxicity.

This guide provides an in-depth comparative analysis of the kinase selectivity profiles of various indazole-based inhibitors, supported by experimental data. We will explore the structure-activity relationships that govern their targeting, detail the experimental methodologies used for their characterization, and contextualize their function within key signaling pathways.

The Critical Role of Kinase Selectivity

The human kinome consists of over 500 protein kinases, many of which share structural similarity in their ATP-binding pockets.[5] A kinase inhibitor's selectivity—its ability to inhibit the intended target kinase while sparing other kinases—is a critical determinant of its therapeutic window. Poor selectivity can lead to off-target effects and associated toxicities, whereas highly selective inhibitors offer a more precise pharmacological intervention.[4][5] The goal of selectivity profiling is to comprehensively map a compound's interaction across the kinome to predict its biological activity and potential liabilities.[6]

Comparative Kinase Inhibition Profiles of Indazole Derivatives

The following sections and data tables summarize the kinase inhibition profiles for representative indazole derivatives against their primary targets and a panel of off-target kinases. These comparisons highlight the diverse selectivity profiles achievable through modification of the indazole scaffold.

VEGFR/PDGFR Family Inhibitors

Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key drivers of angiogenesis, the formation of new blood vessels essential for tumor growth.[2][7] Several indazole-based drugs are potent multi-kinase inhibitors targeting this family.

Table 1: Comparative Potency of Indazole-Based Drugs Against Angiogenic Kinases

Inhibitor Primary Targets VEGFR-1 (IC50/Ki, nM) VEGFR-2 (IC50/Ki, nM) VEGFR-3 (IC50/Ki, nM) PDGFR-β (IC50/Ki, nM) c-Kit (IC50/Ki, nM)
Axitinib VEGFRs 1.2[2] 0.2[2] 0.1-0.3[2] - -
Pazopanib VEGFRs, PDGFRs, c-Kit 10[2] 30[2] 47[2] 84[2] 74[2]

| Compound 30 | VEGFR-2 | - | 1.24[7] | - | - | - |

Note: IC50 and Ki values can vary based on assay conditions. Data is for comparative purposes. A hyphen (-) indicates no substantial activity or data was not available for direct comparison.

From this data, Axitinib emerges as a highly potent and selective VEGFR inhibitor, particularly against VEGFR-2 and -3.[2] Pazopanib, while also a potent VEGFR inhibitor, displays a broader profile, potently inhibiting PDGFR and c-Kit as well.[2] More recent research has yielded compounds like the indazole derivative '30', which shows exceptional potency for VEGFR-2 (IC50 = 1.24 nM) with high selectivity over other kinases.[7]

Aurora and Polo-Like Kinase Inhibitors

Aurora kinases and Polo-like kinase 4 (PLK4) are serine/threonine kinases that are crucial regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[8][9] The indazole scaffold has been successfully utilized to generate inhibitors with distinct selectivity profiles, including isoform-selective inhibitors for Aurora kinases.[8]

Table 2: Selectivity of Indazole Derivatives Against Mitotic Kinases

Compound ID Primary Target IC50 (nM) Selectivity Profile Source
Compound 17 Aurora A/B - Dual Aurora A and B inhibitor [8]
Compound 21 Aurora B - Selective for Aurora B over Aurora A [8]
Compound 30 Aurora A - Selective for Aurora A over Aurora B [8]

| Compound C05 | PLK4 | < 0.1 | 87.45% inhibition of PLK4 at 0.5 µM with minimal activity against PLK1/3 |[9] |

The ability to generate isoform-selective inhibitors, such as compounds 21 and 30 for Aurora B and A respectively, demonstrates the chemical tractability of the indazole core.[8] Computational modeling suggests this selectivity arises from targeting specific residue differences in the kinase binding pockets.[8] Similarly, compound C05 shows remarkable potency and selectivity for PLK4 over other PLK family members.[9]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Dysregulation of FGFR signaling is implicated in various cancers.[1] Structure-activity relationship (SAR) studies on indazole derivatives have revealed that substitutions on the phenyl ring of the indazole can dramatically impact potency against FGFR1.

For example, Liu et al. reported that substituting a 3-methoxyphenyl group (compound 14a , IC50 = 15 nM) with larger groups like 3-isopropoxyphenyl (compound 14c , IC50 = 9.8 nM) increased activity.[1] The addition of a fluorine atom further improved potency (compound 14d , IC50 = 5.5 nM).[1] This highlights how subtle electronic and steric modifications can optimize inhibitor binding.

Signaling Pathways and Mechanism of Action

To understand the functional consequence of kinase inhibition, it is crucial to visualize the signaling cascades in which these enzymes operate. The VEGFR-2 pathway is a prime example, being a central regulator of angiogenesis.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS VEGFA VEGF-A VEGFA->VEGFR2 Binds & Dimerizes PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Angiogenesis, Permeability, Proliferation PKC->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The VEGFR-2 signaling cascade, a critical pathway in angiogenesis targeted by many indazole inhibitors.[3]

Inhibition of VEGFR-2 by an indazole-based drug like Axitinib blocks the phosphorylation of downstream effectors, thereby disrupting the signaling cascade that leads to endothelial cell proliferation and survival, ultimately inhibiting tumor angiogenesis.

Experimental Methodologies for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity is a cornerstone of its preclinical characterization.[3] This is achieved through a systematic workflow involving both targeted and broad-panel screening.

Kinase_Profiling_Workflow cluster_workflow Experimental Workflow A Compound Synthesis (Indazole Derivative) B Primary Kinase Assay (Determine IC50 on Target) A->B C Broad Kinase Panel Screen (e.g., >400 kinases at 1µM) B->C F Cell-Based Assays (Target Engagement & Anti-proliferative Activity) B->F D Dose-Response Analysis (Calculate IC50 for 'Hits') C->D E Selectivity Profile Generation (Comparison of IC50 values) D->E

Caption: A typical experimental workflow for determining the selectivity profile of a kinase inhibitor.[3]

Protocol 1: In Vitro Enzymatic Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method to determine the concentration of an inhibitor required to block 50% of a specific kinase's activity (IC50).

Objective: To quantify the potency of an indazole derivative against its primary target kinase.

Materials:

  • Recombinant purified kinase

  • Specific peptide substrate for the kinase

  • Indazole-based inhibitor stock solution (e.g., 10 mM in DMSO)

  • ATP (Adenosine triphosphate)

  • Assay buffer (containing MgCl2, DTT, and other components for optimal kinase activity)

  • Detection reagent (e.g., ADP-Glo™, radiometric P32-ATP)

  • Microplates (e.g., 384-well)

Procedure:

  • Compound Preparation: Perform a serial dilution of the indazole inhibitor in DMSO to create a range of concentrations (e.g., 10 points, 3-fold dilutions). This wide range is crucial for capturing the full dose-response curve.

  • Reaction Setup: In each well of the microplate, add the assay buffer, the specific kinase, and its peptide substrate.

  • Inhibitor Addition: Add a small volume of the diluted inhibitor to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells. Pre-incubate the kinase with the inhibitor for a defined period (e.g., 15-30 minutes) to allow for binding equilibrium to be reached.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. The concentration of ATP is critical; it is often set at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors are fairly evaluated.[6]

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes). The time is optimized to ensure the reaction is in the linear range.

  • Reaction Termination & Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent quantifies the amount of product formed (e.g., phosphorylated substrate or ADP).

  • Data Analysis: Measure the signal (e.g., luminescence, radioactivity). Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.[4]

Protocol 2: Broad Kinase Panel Selectivity Screening

Objective: To assess the selectivity of an indazole inhibitor across the human kinome.

Procedure:

  • Panel Selection: Utilize a commercially available or in-house panel of a large number of purified kinases (e.g., >300) representing diverse families of the kinome.[5]

  • Single-Dose Screening: As a first pass, screen the inhibitor at a single high concentration (e.g., 1 µM or 10 µM) against the entire kinase panel.[5][10] This is a cost-effective method to quickly identify potential off-targets.

  • Data Measurement: The activity of each kinase is measured as a percentage of the "no inhibitor" control. A significant reduction in activity (e.g., >70% inhibition) flags a kinase as a "hit" or potential off-target.

  • IC50 Determination for Hits: For all identified hits, perform a full 10-point dose-response IC50 determination as described in Protocol 1. This confirms the initial finding and quantifies the potency of the inhibitor against each off-target.

  • Selectivity Analysis: The selectivity of the compound is determined by comparing the IC50 value for the primary target to the IC50 values for all off-targets. A highly selective compound will have a significantly lower IC50 for its intended target. The results can be visualized on a kinome map to provide a global view of selectivity.[4]

Conclusion

The indazole scaffold is a remarkably versatile and clinically validated starting point for the development of potent and selective kinase inhibitors.[1] Through strategic chemical modifications, particularly at positions around the indazole ring, medicinal chemists can modulate the interaction of these compounds with the ATP-binding pockets of different kinases.[3] This allows for the fine-tuning of selectivity profiles, enabling the development of inhibitors that range from highly specific agents targeting a single kinase isoform to rationally designed multi-kinase inhibitors that target key nodes in cancer signaling pathways. The systematic application of the detailed experimental methodologies described herein is essential for characterizing these selectivity profiles and advancing the most promising candidates toward clinical development.

References

  • Kumar, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Blake, J. F., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • Kumar, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. NIH National Library of Medicine. [Link]

  • Artasensi, A., et al. (2018). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. NIH National Library of Medicine. [Link]

  • Huang, J., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]

  • Bauer, D., et al. (2008). Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. PubMed. [Link]

  • Shevchenko, O. G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. NIH National Library of Medicine. [Link]

  • Hagar, M., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

  • van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Zuccotto, F., et al. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. NIH National Library of Medicine. [Link]

  • Liu, X., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers. [Link]

Sources

A Comparative Guide to the Synthetic Validation of Methyl 2-(1H-indazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is a cornerstone of innovation. Methyl 2-(1H-indazol-4-yl)acetate, a key building block for a variety of pharmacologically active agents, presents a compelling case for the critical evaluation of its synthetic pathways. This guide provides an in-depth, objective comparison of two distinct and viable synthetic routes to this target molecule.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers insights gleaned from practical application, and provides the necessary data to validate the final product, ensuring scientific integrity and trustworthiness.

Introduction: The Significance of the Indazole Moiety

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a range of approved therapeutics. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive component in the design of kinase inhibitors and other targeted therapies. Consequently, the development of robust and scalable synthetic routes to functionalized indazoles, such as this compound, is of paramount importance. This guide will explore and contrast a classical approach involving N-N bond formation with a modern palladium-catalyzed cross-coupling strategy.

Route 1: N-N Bond Formation via Cyclization of a Nitro-Aryl Precursor

This synthetic approach builds the indazole ring through an intramolecular condensation reaction, forming the critical N-N bond in the process. It is a powerful method that can be adapted to a variety of substituted indazoles.

Scientific Rationale

The core of this strategy lies in the reductive cyclization of a 2-nitro-aryl compound that already contains the acetic acid side chain precursor. The nitro group is reduced to an amino group, which then undergoes a cascade reaction to form the pyrazole ring fused to the benzene ring, yielding the indazole. This method is often favored for its convergent nature, building complexity from a readily available starting material.

Experimental Workflow

NN_Bond_Formation_Workflow start Start: 3-Amino-3-(2-nitrophenyl) propanoic acid cyclization Microwave-assisted Cyclization start->cyclization NaOH, Ethanolamine intermediate Intermediate: 2-(1H-Indazol-4-yl)acetic acid cyclization->intermediate esterification Acid-catalyzed Esterification product Product: this compound esterification->product intermediate->esterification Methanol, H2SO4

Caption: Workflow for the N-N bond formation route.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(1H-Indazol-4-yl)acetic acid

This procedure is adapted from the work of Odell et al.[1][2]

  • To a microwave vial, add 3-amino-3-(2-nitrophenyl)propanoic acid (1.0 eq).

  • Add a 10% w/v solution of sodium hydroxide in ethanolamine.

  • Seal the vial and heat the mixture using microwave irradiation at 150 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and 1 M HCl.

  • Separate the organic phase, and extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash chromatography to yield 2-(1H-indazol-4-yl)acetic acid.

Step 2: Esterification to this compound

This is a standard Fischer esterification protocol.[3][4]

  • Dissolve 2-(1H-indazol-4-yl)acetic acid (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography to afford pure this compound.

Route 2: Palladium-Catalyzed Heck Coupling Strategy

This modern synthetic route utilizes a palladium-catalyzed Heck reaction to form the carbon-carbon bond of the acetic acid side chain, followed by a reduction step. This approach offers a different strategic disconnection and highlights the power of transition metal catalysis in heterocyclic synthesis.

Scientific Rationale

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[5][6][7] In this proposed synthesis, 4-bromo-1H-indazole is coupled with methyl acrylate in the presence of a palladium catalyst. This creates an α,β-unsaturated ester, which can then be selectively reduced to the desired saturated acetate. This route is advantageous as it often proceeds with high functional group tolerance and can be performed under relatively mild conditions.

Experimental Workflow

Heck_Coupling_Workflow start Start: 4-Bromo-1H-indazole heck Heck Coupling start->heck Methyl acrylate, Pd(OAc)2, PPh3, Et3N intermediate Intermediate: Methyl (E)-2-(1H-indazol-4-yl)acrylate heck->intermediate reduction Catalytic Hydrogenation product Product: this compound reduction->product intermediate->reduction H2, Pd/C

Caption: Workflow for the Palladium-Catalyzed Heck Coupling Route.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-1H-indazole

This starting material can be synthesized from commercially available precursors following literature procedures.[1][8][9][10]

Step 2: Heck Coupling to form Methyl (E)-2-(1H-indazol-4-yl)acrylate

This is a generalized procedure for a Heck reaction.[5][6]

  • In a sealed reaction vessel, combine 4-bromo-1H-indazole (1.0 eq), methyl acrylate (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and triethylamine (2.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield methyl (E)-2-(1H-indazol-4-yl)acrylate.

Step 3: Reduction to this compound

This is a standard catalytic hydrogenation to reduce the double bond.

  • Dissolve methyl (E)-2-(1H-indazol-4-yl)acrylate (1.0 eq) in methanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify by silica gel chromatography to yield pure this compound.

Comparative Analysis of the Synthetic Routes

ParameterRoute 1: N-N Bond FormationRoute 2: Palladium-Catalyzed Heck Coupling
Starting Materials 3-Amino-3-(2-nitrophenyl)propanoic acid4-Bromo-1H-indazole, Methyl acrylate
Key Transformation Reductive N-N bond formation and cyclizationPalladium-catalyzed C-C bond formation (Heck reaction)
Number of Steps 2 (from the nitro-aryl precursor)2 (from 4-bromo-1H-indazole)
Potential Advantages Convergent synthesis, avoids transition metals in the main cyclization step.Utilizes a well-established and versatile cross-coupling reaction, potentially milder conditions for the C-C bond formation.
Potential Challenges Microwave conditions may not be scalable for all laboratories. The synthesis of the starting material can be multi-step.Cost and sensitivity of the palladium catalyst. Potential for side reactions if the indazole N-H is not protected. The reduction step adds an extra transformation.
Green Chemistry The use of ethanolamine as a solvent is a consideration.Use of a heavy metal catalyst.

Validation of the Final Product: this compound

Confirmation of the structure and purity of the synthesized this compound is paramount. The following data, while not directly found in the literature for the final product, is predicted based on the analysis of the precursor 2-(1H-indazol-4-yl)acetic acid and general principles of NMR spectroscopy.[11][12][13]

Molecular Formula: C₁₀H₁₀N₂O₂ Molecular Weight: 190.20 g/mol [14]

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ (ppm): ~10.5-11.5 (br s, 1H, NH), ~7.5-7.8 (m, 2H, Ar-H), ~7.1-7.4 (m, 2H, Ar-H), ~3.9 (s, 2H, CH₂), ~3.7 (s, 3H, OCH₃). The broad singlet for the N-H proton is characteristic of indazoles. The aromatic protons will exhibit splitting patterns dependent on their coupling constants. The methylene and methyl ester protons will appear as sharp singlets.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ (ppm): ~172 (C=O), ~140-145 (Ar-C), ~120-135 (Ar-CH), ~110-115 (Ar-CH), ~52 (OCH₃), ~35 (CH₂). The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will appear in the typical range, and the aliphatic carbons of the methyl ester and the methylene group will be the most upfield.

  • Mass Spectrometry (ESI+):

    • m/z: 191.07 [M+H]⁺, 213.05 [M+Na]⁺.

Conclusion

Both the N-N bond formation and the palladium-catalyzed Heck coupling routes offer viable pathways to this compound. The choice between these two methods will depend on the specific resources and expertise available in a given laboratory.

  • Route 1 is an elegant approach that builds the heterocyclic core in a convergent manner. It may be preferable if the starting nitro-aryl precursor is readily available or can be synthesized efficiently.

  • Route 2 leverages the power and predictability of modern cross-coupling chemistry. It is a strong choice for laboratories well-versed in palladium catalysis and offers flexibility in the choice of coupling partners for the synthesis of analogues.

Ultimately, the successful synthesis and validation of this compound rely on careful execution of the chosen protocol and thorough characterization of the final product using the analytical techniques outlined in this guide. This ensures the provision of high-quality building blocks for the advancement of drug discovery and development programs.

References

  • Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Wiley-VCH. Supporting Information for a typical procedure for the synthesis of 1H-indazole 3. 2007. [Link]

  • The Royal Society of Chemistry. Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. [Link]

  • MySkinRecipes. This compound. [Link]

  • Asad, N., et al. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Cambridge: Cambridge Open Engage; 2024. [Link]

  • National Center for Biotechnology Information. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

  • Odell, L. R., et al. Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Diva-Portal.org. [Link]

  • ResearchGate. Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. [Link]

  • PubMed. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Graz University of Technology. Esterification of Acetic Acid with Methanol and Simultaneous Product Isolation by Liquid‐Liquid Extraction in a Taylor‐Couet. [Link]

  • CORE. Catalytic Esterification of Acetic Acid with Methanol; Comparison of Photocatalytic and. [Link]

  • National Center for Biotechnology Information. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. [Link]

  • PubMed. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. [Link]

  • ResearchGate. Heck coupling reaction of aryl bromide with methyl acrylate. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Methyl 2-(1H-indazol-4-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the indazole scaffold represents a "privileged" structure in modern pharmacology. Its versatile binding capabilities and synthetic tractability have led to its incorporation into a multitude of clinically approved drugs targeting a wide array of diseases.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of derivatives based on a specific and promising starting material: methyl 2-(1H-indazol-4-yl)acetate . While this compound primarily serves as a key intermediate in the synthesis of more complex bioactive molecules, understanding the impact of structural modifications to its core is fundamental to designing next-generation therapeutics with enhanced potency and selectivity.[2]

This guide will dissect the known SAR landscape for indazole-based compounds, with a particular focus on how derivatization of the 4-position acetic acid moiety and substitutions on the indazole ring influence activity against critical cancer targets like Poly(ADP-ribose) polymerase (PARP) and various protein kinases. We will explore the causal relationships behind experimental choices in inhibitor design, present comparative data with established alternatives, and provide a detailed experimental protocol for assessing the efficacy of these compounds.

The Indazole Scaffold: A Cornerstone of Modern Drug Discovery

The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a versatile pharmacophore found in numerous FDA-approved drugs.[3] Its unique electronic properties and ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, make it an ideal anchor for binding to the active sites of enzymes.[1] This has led to the development of indazole-containing drugs with diverse therapeutic applications, from anti-inflammatory agents to potent anti-cancer therapies.[4][5]

Structure-Activity Relationship of Indazole Derivatives: A Focus on PARP and Kinase Inhibition

The biological activity of indazole derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic core and its appended functionalities. While specific SAR data for derivatives of this compound is emerging, a wealth of information from related indazole-based inhibitors provides a strong predictive framework for rational drug design.

Targeting PARP: The Role of the Acetamide Moiety and Ring Substitutions

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical players in the DNA damage response. Inhibitors of PARP have shown remarkable efficacy in cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[6][7] The indazole scaffold has been successfully employed in the design of potent PARP inhibitors.

The 2-(1H-indazol-4-yl)acetamide moiety, which can be readily synthesized from this compound, serves as a key pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, enabling it to bind to the catalytic domain of PARP enzymes. The structure-activity relationship of indazole-based PARP inhibitors highlights several key principles:

  • The Indazole Core as a Nicotinamide Isostere: The indazole ring system effectively occupies the nicotinamide binding pocket of the PARP active site.

  • The Importance of the Carboxamide/Acetamide Group: The carboxamide or acetamide group, typically at the 7-position of the indazole ring in many potent inhibitors, forms a crucial hydrogen bond with the backbone of Gly863 in the PARP active site.[8] While our focus is on 4-substituted indazoles, the principle of a hydrogen-bonding group in this region remains critical.

  • Impact of Substituents on the Indazole Ring: Substitutions on the indazole ring can significantly modulate potency and selectivity. For instance, in a series of 2-phenyl-2H-indazole-7-carboxamides, a fluorine atom at the 5-position was found to enhance PARP inhibitory activity.[1]

  • The Role of the Phenyl Ring (in 2-phenyl-indazole derivatives): In many potent indazole-based PARP inhibitors, a phenyl group is attached to one of the indazole nitrogens. This phenyl ring often extends into a hydrophobic pocket, and its substitution pattern can be optimized to improve pharmacokinetic properties.[9]

Kinase Inhibition: Tuning Selectivity through Indazole Derivatization

The dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention. The indazole scaffold has proven to be a versatile template for the development of inhibitors targeting a range of kinases, including VEGFR-2, Akt, and PLK4.[10][11][12]

The SAR for indazole-based kinase inhibitors reveals several key trends:

  • The Hinge-Binding Motif: The indazole core frequently acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region.

  • Exploiting the Ribose Pocket: Substituents on the indazole ring can be tailored to occupy the ribose-binding pocket, enhancing potency.

  • The "Gatekeeper" Residue: The nature of the substituent at certain positions can determine selectivity for different kinases by interacting with the "gatekeeper" residue, which controls access to a hydrophobic pocket in the active site.

  • The Acetamide Side Chain as a Solubilizing Group and Interaction Point: The 2-(1H-indazol-4-yl)acetamide moiety can provide a vector for further chemical modification to improve solubility and introduce additional interactions with the solvent-exposed region of the kinase active site. For example, in a series of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives, modifications to the terminal acetamide group were crucial for achieving potent VEGFR-2 inhibition.[10]

Comparative Analysis with Alternative Inhibitors

To provide a clear perspective on the potential of this compound derivatives, it is essential to compare their performance with established inhibitors targeting the same pathways.

PARP Inhibitors: A Competitive Landscape

The clinical landscape for PARP inhibitors is now well-established, with several FDA-approved drugs for the treatment of ovarian, breast, prostate, and pancreatic cancers.[13][14][15] A head-to-head comparison of the preclinical and clinical data for these inhibitors reveals differences in their potency, selectivity, and toxicity profiles.[11][16]

InhibitorTarget(s)IC50 (PARP-1)Key Features & Clinical Status
Olaparib (Lynparza) PARP-1, PARP-21-5 nMFirst-in-class PARP inhibitor, approved for ovarian, breast, prostate, and pancreatic cancers.[6][7]
Niraparib (Zejula) PARP-1, PARP-22-4 nMApproved for ovarian cancer, notable for its efficacy in patients without BRCA mutations.[6][13]
Rucaparib (Rubraca) PARP-1, PARP-2, PARP-31-7 nMApproved for ovarian and prostate cancers.[6][11]
Talazoparib (Talzenna) PARP-1, PARP-2~1 nMThe most potent PARP trapper, approved for breast cancer.[7]
Indazole-based Derivatives PARP-1, PARP-2VariesPreclinical; potential for improved selectivity and novel intellectual property.

Note: IC50 values are approximate and can vary depending on the assay conditions.

Kinase Inhibitors: A Plethora of Options

The field of kinase inhibitors is vast, with numerous approved drugs and investigational agents. A direct comparison with all alternatives is beyond the scope of this guide. However, we can highlight some key comparators for targets where indazole derivatives have shown promise.

InhibitorTarget(s)IC50Key Features & Clinical Status
Axitinib VEGFRs0.1-1.6 nMAn indazole-containing drug, approved for renal cell carcinoma.[3]
Pazopanib VEGFRs, PDGFRs, c-Kit10-84 nMAn indazole-containing drug, approved for renal cell carcinoma and soft tissue sarcoma.[3]
GDC-0941 PI3Kα3 nMA potent and selective PI3K inhibitor that incorporates a 2-(1H-indazol-4-yl) moiety, has been in clinical trials.[17]
Indazole-based Derivatives Various KinasesVariesPreclinical; potential for novel selectivity profiles and overcoming resistance.

Note: IC50 values are approximate and can vary depending on the assay conditions.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate the comparative analysis of novel this compound derivatives, a robust and reproducible experimental workflow is essential. The following is a detailed, step-by-step methodology for a representative in vitro PARP-1 inhibition assay.

Protocol: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against human PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate)

  • NAD+ (substrate)

  • Biotinylated NAD+ (for detection)

  • Activated DNA (for PARP-1 activation)

  • Streptavidin-HRP (for detection)

  • Chemiluminescent substrate

  • Assay buffer (e.g., Tris-HCl, pH 8.0, containing MgCl2, DTT, and BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • 96-well microplates (high-binding)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Olaparib)

  • Microplate reader with chemiluminescence detection capabilities

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well microplate with histones by incubating overnight at 4°C.

    • Wash the plate three times with wash buffer to remove unbound histones.

    • Block the plate with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Enzymatic Reaction:

    • Add the diluted compounds or vehicle control (for no-inhibition and maximum activity controls) to the histone-coated wells.

    • Prepare a reaction mixture containing PARP-1 enzyme, activated DNA, NAD+, and biotinylated NAD+ in assay buffer.

    • Add the reaction mixture to all wells to initiate the reaction.

    • Incubate the plate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer to remove unbound reagents.

    • Add Streptavidin-HRP diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add the chemiluminescent substrate to each well.

    • Immediately measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the maximum activity control (vehicle-treated wells).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Plate Preparation cluster_rxn Enzymatic Reaction cluster_detect Detection p1 Coat plate with histones p2 Wash p1->p2 p3 Block p2->p3 p4 Wash p3->p4 r1 Add test compounds p4->r1 r2 Add PARP-1/DNA/NAD+ mix r1->r2 r3 Incubate r2->r3 d1 Wash r3->d1 d2 Add Streptavidin-HRP d1->d2 d3 Incubate d2->d3 d4 Wash d3->d4 d5 Add chemiluminescent substrate d4->d5 d6 Read luminescence d5->d6 Data Analysis Data Analysis d6->Data Analysis

Caption: Workflow for the in vitro PARP-1 inhibition assay.

Signaling Pathways and Logical Relationships

The therapeutic rationale for targeting PARP is rooted in the concept of synthetic lethality, particularly in the context of BRCA-deficient tumors. The following diagram illustrates this key signaling pathway.

G cluster_dna_damage DNA Damage cluster_parp_pathway PARP-mediated Repair cluster_hr_pathway Homologous Recombination (HR) ssb Single-Strand Break (SSB) parp PARP Activation ssb->parp ber Base Excision Repair (BER) parp->ber dsb Double-Strand Break (DSB) ber->dsb Unrepaired SSBs lead to DSBs DNA Repair DNA Repair ber->DNA Repair Leads to Cell Survival Cell Survival brca BRCA1/2 dsb->brca hr HR Repair brca->hr hr->DNA Repair Leads to Cell Death Cell Death hr->Cell Death Defective HR leads to parp_inhibitor PARP Inhibitor parp_inhibitor->parp Inhibits brca_mutation BRCA Mutation brca_mutation->brca Inactivates

Sources

Bridging the Bench and Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1] This guide delves into the critical journey of compounds derived from the versatile starting material, "methyl 2-(1H-indazol-4-yl)acetate," from initial laboratory screening to preclinical validation. We will dissect the methodologies used to evaluate their efficacy, compare their performance both in the controlled environment of a petri dish (in vitro) and within a living organism (in vivo), and provide the technical rationale behind the experimental designs.

The indazole core and its derivatives have shown significant promise as therapeutic agents, particularly in oncology, by targeting key cellular signaling pathways.[2] Several FDA-approved drugs, such as pazopanib and axitinib, feature the indazole moiety, underscoring its clinical relevance.[3] This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of translating promising in vitro data into successful in vivo outcomes.

Part 1: The In Vitro Gauntlet: Initial Screening for Biological Activity

The initial phase of drug discovery for our indazole derivatives involves a battery of in vitro assays to determine their biological activity and mechanism of action. These assays are designed to be high-throughput, cost-effective, and provide a preliminary understanding of a compound's potential.

Common Cellular Targets and Pathways

Indazole derivatives are known to interact with a variety of cellular targets, most notably protein kinases.[2] Overactivity of kinases, such as Fibroblast Growth Factor Receptor 1 (FGFR1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4]

Below is a simplified representation of a generic kinase signaling pathway often targeted by indazole-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Transcription_Factor->Gene_Expression Promotes Ligand Growth Factor Ligand->Receptor Binds Inhibitor Indazole Derivative Inhibitor Inhibitor->Receptor Inhibits

Caption: Generic Kinase Signaling Pathway Targeted by Indazole Inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a standard method to assess the ability of a test compound to inhibit a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of indazole derivatives against a target kinase (e.g., FGFR1).

Materials:

  • Recombinant human FGFR1 enzyme

  • ATP (Adenosine triphosphate), radiolabeled with ³²P (γ-³²P-ATP)

  • Kinase substrate peptide

  • Test compounds (indazole derivatives) dissolved in DMSO

  • Kinase reaction buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Serially dilute the indazole derivatives in DMSO to create a range of concentrations.

  • Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the substrate peptide, and the diluted test compound.

  • Enzyme Addition: Add the recombinant FGFR1 enzyme to each well to initiate the reaction.

  • Initiation of Phosphorylation: Add γ-³²P-ATP to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the wells to remove unincorporated γ-³²P-ATP.

  • Quantification: Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC50 value is determined using non-linear regression analysis. A lower IC50 value indicates a more potent inhibitor.

Experimental Protocol: Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To evaluate the cytotoxic effect of indazole derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, Huh-7)[5]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test compounds (indazole derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indazole derivatives and a vehicle control (DMSO). Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value.[6]

Part 2: The In Vivo Challenge: Assessing Efficacy in a Living System

While in vitro assays provide valuable initial data, they do not replicate the complex biological environment of a living organism. In vivo studies are essential to evaluate a compound's efficacy, pharmacokinetics (what the body does to the drug), and safety profile.[7]

Experimental Workflow: From In Vitro Hit to In Vivo Candidate

The transition from a promising in vitro result to an in vivo study requires careful planning and execution. The following diagram illustrates a typical workflow.

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation a Primary Assay (e.g., Kinase Inhibition) b Secondary Assay (e.g., Cell Proliferation) a->b Confirmation c Lead Compound Identification (Potency & Selectivity) b->c Selection d Animal Model Selection (e.g., Xenograft) c->d Transition e Efficacy Study (Tumor Growth Inhibition) d->e Implementation f Pharmacokinetic & Toxicology Studies e->f Further Assessment

Sources

A Comparative Guide to Analytical Methods for Determining the Purity of Methyl 2-(1H-indazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

Methyl 2-(1H-indazol-4-yl)acetate is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] Its molecular structure, featuring an indazole core, is a recognized scaffold in the development of potential anticancer agents.[1][3] As with any active pharmaceutical ingredient (API) intermediate, ensuring its purity is not merely a quality control checkpoint but a fundamental necessity for the safety, efficacy, and reproducibility of the final drug product. Impurities, which can arise from the synthesis process, degradation, or storage, can have unintended pharmacological or toxicological effects, making their identification and quantification a critical aspect of drug development.[3]

This guide provides a comparative analysis of the primary analytical techniques for assessing the purity of this compound. We will delve into the underlying principles of each method, present detailed experimental protocols, and offer a comparative summary to aid researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific needs. The methods discussed are grounded in established principles outlined by pharmacopeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.), and adhere to the validation guidelines of the International Council for Harmonisation (ICH).[4][5]

Understanding Potential Impurities

A robust analytical method must be capable of separating and quantifying the target analyte from any potential impurities. For this compound, impurities can be broadly categorized as:

  • Process-related impurities: These include unreacted starting materials (e.g., substituted hydrazines, 2-halobenzaldehydes), reagents, and by-products from side reactions inherent to the synthetic route.[6][7]

  • Degradation products: These can form under stress conditions such as exposure to acid, base, oxidation, heat, or light.[8] Common degradation pathways for indazole derivatives may involve hydrolysis of the ester group or oxidation of the heterocyclic ring.[8][9]

  • Residual solvents: Organic solvents used during synthesis and purification that are not completely removed.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and versatility. A well-developed stability-indicating HPLC method can separate the main component from process impurities and degradation products.[4][5]

Causality Behind Experimental Choices for HPLC
  • Reversed-Phase Chromatography: This is the preferred mode for a molecule like this compound, which has moderate polarity. A C18 stationary phase provides a non-polar surface for interaction, and a polar mobile phase (typically a mixture of water/buffer and acetonitrile or methanol) is used for elution.

  • UV Detection: The indazole ring contains a chromophore that absorbs UV light, making UV detection a suitable and sensitive method for quantification. The detection wavelength should be chosen at the absorption maximum of the analyte for optimal sensitivity.

  • Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable run time.[5]

  • Forced Degradation Studies: To ensure the method is "stability-indicating," the drug substance is subjected to forced degradation (stress) conditions (acid, base, oxidation, heat, light).[10] The analytical method must be able to resolve the parent drug from all significant degradation products.[10]

Experimental Protocol: Stability-Indicating RP-HPLC Method

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to get a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

System Suitability: Before sample analysis, inject the standard solution five times and verify that the system suitability criteria are met (e.g., %RSD of peak area < 2.0%, tailing factor < 2.0, theoretical plates > 2000). This ensures the chromatographic system is performing adequately.

Data Presentation: Expected HPLC Results
CompoundRetention Time (min)Relative Retention Time (RRT)Purity (%)
This compound 15.21.0099.8
Impurity A (e.g., starting material) 8.50.560.05
Impurity B (e.g., degradation product) 12.10.800.08
Impurity C (e.g., by-product) 18.91.240.07
Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Start Weigh Sample & Reference Standard Dissolve Dissolve in Diluent (ACN:Water) Start->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity determination.

Gas Chromatography (GC): An Alternative for Volatile Impurities

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly well-suited for the analysis of residual solvents and can also be used for the purity assessment of this compound, as methyl esters are generally volatile.[11]

Causality Behind Experimental Choices for GC
  • Volatility: The analyte, being a methyl ester, has sufficient volatility for GC analysis.

  • Flame Ionization Detector (FID): FID is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range, making it ideal for purity assays where impurities may be present at low levels.

  • Capillary Column: A capillary column with a moderately polar stationary phase (e.g., a phenyl-substituted polysiloxane) is a good choice to achieve efficient separation of the analyte from potential impurities.

Experimental Protocol: GC-FID Method

Objective: To determine the purity of this compound and quantify volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

Chromatographic Conditions:

Parameter Condition
Column DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, 1.2 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Split Ratio 50:1

| Injection Volume | 1 µL |

Sample Preparation:

  • Standard and Sample Solution: Accurately weigh about 20 mg of the reference standard or sample into a 10 mL volumetric flask and dissolve in methanol to obtain a concentration of 2 mg/mL.

Data Presentation: Expected GC Results
CompoundRetention Time (min)Purity (%)
This compound 12.599.7
Impurity D (e.g., volatile by-product) 9.80.15
Residual Solvent (e.g., Toluene) 4.20.15
Visualization: GC Experimental Workflow

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Processing Start_GC Weigh Sample Dissolve_GC Dissolve in Methanol Start_GC->Dissolve_GC Inject_GC Inject into GC Dissolve_GC->Inject_GC Separate_GC Separation in Capillary Column Inject_GC->Separate_GC Detect_GC FID Detection Separate_GC->Detect_GC Integrate_GC Integrate Peaks Detect_GC->Integrate_GC Calculate_GC Calculate Purity Integrate_GC->Calculate_GC Report_GC Generate Report Calculate_GC->Report_GC

Caption: Workflow for GC purity determination.

Quantitative NMR (qNMR): An Absolute Method for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the purity of a substance without the need for a reference standard of the analyte itself.[12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[12] By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.[12][13]

Causality Behind Experimental Choices for qNMR
  • Primary Method: qNMR is a primary ratio method, meaning it provides a direct measurement of the molar ratio of the analyte to the internal standard. This makes it a powerful tool for assigning purity values to in-house primary standards.

  • Specificity: The high resolution of NMR often allows for the selective integration of signals from the analyte, even in the presence of impurities, provided there are non-overlapping signals.

  • Non-destructive: NMR is a non-destructive technique, and the sample can be recovered after analysis.

Experimental Protocol: ¹H-qNMR Method

Objective: To determine the absolute purity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid)

  • Deuterated solvent (e.g., DMSO-d₆)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of the certified internal standard (maleic acid) into the same NMR tube.

  • Add approximately 0.7 mL of DMSO-d₆, cap the tube, and gently agitate to dissolve the solids completely.

NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure complete relaxation of all protons.

  • Process the spectrum with careful phasing and baseline correction.

Purity Calculation: The purity is calculated using the following formula:[12]

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

Data Presentation: Expected qNMR Results
ParameterAnalyte (this compound)Standard (Maleic Acid)
Signal (ppm) ~3.7 (s, 3H, -OCH₃)~6.3 (s, 2H, -CH=CH-)
Integral (I) (Measured)(Measured)
Number of Protons (N) 32
Molar Mass (M) 190.20 g/mol 116.07 g/mol
Mass (m) ~10 mg~5 mg
Purity of Standard (P_std) ->99.5%
Calculated Purity 99.6% -

Mass Spectrometry (MS) Coupled with Chromatography: For Impurity Identification

While HPLC and GC are excellent for quantifying purity, they do not inherently provide structural information about unknown impurities. Coupling these separation techniques with Mass Spectrometry (LC-MS or GC-MS) is a powerful strategy for the identification and characterization of impurities.[4] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which can be used to determine the elemental composition of an impurity.[8]

Comparison of Analytical Methods

FeatureHPLC-UVGC-FIDqNMRLC-MS/GC-MS
Primary Use Purity, Impurity ProfilingPurity, Volatile ImpuritiesAbsolute PurityImpurity Identification
Selectivity HighHighHigh (signal dependent)Very High
Sensitivity HighHighModerateVery High
Quantification Relative (vs. standard)Relative (vs. standard)Absolute (vs. internal std)Relative
Speed ModerateFastModerateModerate
Cost ModerateLowHighHigh
Pros Robust, Versatile, Stability-IndicatingExcellent for volatiles, SimplePrimary method, No analyte standard neededStructural information
Cons Requires analyte standardLimited to volatile/thermostable compoundsLower throughput, Requires expertiseComplex, Expensive

Trustworthiness and Self-Validation

To ensure the reliability of any analytical method, a system of self-validation must be in place. This is mandated by regulatory bodies and is a cornerstone of good scientific practice.[4]

  • System Suitability Testing (SST): Before any sample analysis, SST is performed to verify that the chromatographic system is adequate for the intended analysis. This involves checking parameters like peak resolution, tailing factor, and injection precision.[4]

  • Method Validation: As per ICH Q2(R1) guidelines, the analytical method must be validated for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[5]

  • Reference Standards: The use of well-characterized reference standards is crucial for the accuracy of relative quantification methods like HPLC and GC. The purity of these standards should be established using an absolute method like qNMR.

Conclusion: A Multi-faceted Approach to Purity Determination

No single analytical method can provide a complete picture of the purity of a pharmaceutical intermediate like this compound. A comprehensive and robust purity assessment relies on a multi-faceted approach.

  • RP-HPLC stands as the primary workhorse for routine purity testing and stability studies due to its high resolving power and versatility.

  • GC offers a valuable orthogonal technique, particularly for the analysis of residual solvents and other volatile impurities.

  • qNMR serves as a powerful primary method for the absolute purity determination and for the certification of reference standards.

  • LC-MS and GC-MS are indispensable tools for the structural elucidation of unknown impurities discovered during method development and stability testing.

By strategically employing these complementary techniques, researchers and drug development professionals can ensure a thorough understanding of the purity profile of this compound, thereby safeguarding the quality and safety of the final pharmaceutical product.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR).

  • Sigma-Aldrich. Fatty Acid Methyl Ester analysis by Gas Chromatography.

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.

  • IISTE. (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Journal of Environment and Earth Science, 4(11).

  • Patsnap Eureka. (2024). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.

  • Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640.

  • Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate.

  • Sigma-Aldrich. High-Performance Quantitative H-1 NMR.

  • Restek. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs).

  • Doumenq, P., et al. (1995). GC/FT-IR Analysis of Fatty Acid Methyl Esters. Applied Spectroscopy, 49(4), 493-501.

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7179.

  • Research Journal of Pharmacy and Technology. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. RJPT, 11(11), 4811-4817.

  • Talele, T. T., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of pharmaceutical sciences, 108(11), 3624–3633.

  • Al-Saeed, F. A., et al. (2016). Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. Journal of Chromatographic Science, 54(8), 1339-1345.

  • Organic Chemistry Portal. Indazole synthesis.

  • LCGC International. (2024). Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach.

  • Sahoo, B. M., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug development research, 83(7), 1541–1566.

  • Kumar, A., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecular Diversity.

  • Bahnous, M. A., et al. (2012). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta crystallographica. Section E, Structure reports online, 69(Pt 1), o83–o84.

  • Siddiqui, A. A., et al. (2017). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 4(2), 1071.

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1215-1246.

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.

  • Encyclopedia of Pharmaceutical Technology. (2007). Chiral Drug Separation.

  • Mskhiladze, A., et al. (2017). Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. ResearchGate.

  • MySkinRecipes. This compound.

  • Benchchem. This compound|CAS 1357945-60-8.

  • Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. CJST, 9(1), 20-34.

  • Gaikwad, D. D., et al. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate.

  • D'Acquarica, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 235.

  • Gecgel, C., et al. (2021). Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole. Chirality, 33(10), 652–660.

  • Scholars Middle East Publishers. (2017). Novel Stability indicating Rp-HPLC Method for the Determination of Assay of Voriconazole in Pharmaceutical Products. Scholars Academic Journal of Pharmacy, 6(11), 449-457.

  • Pujeri, S. S., et al. (2011). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of food and drug analysis, 19(3), 327-337.

Sources

A Senior Application Scientist's Guide to Protecting Group Strategies for the Indazole Nitrogen

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of the nitrogen atoms in the indazole ring is a critical consideration in multi-step syntheses. The choice of an N-protecting group can significantly influence the regioselectivity of subsequent reactions, overall yield, and the stability of intermediates.[1][2] This guide provides an objective comparison of commonly employed N-protecting groups for indazoles, supported by experimental data and detailed protocols to aid in the rational selection of the most suitable strategy for your synthetic campaign.

The Challenge of Indazole Tautomerism and Regioselectivity

Indazole exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable.[3][4] Alkylation or acylation of unprotected indazole often leads to a mixture of N-1 and N-2 substituted products, complicating purification and reducing the yield of the desired isomer.[5][6] Therefore, the use of protecting groups is paramount to direct reactivity to a specific nitrogen atom and to prevent undesirable side reactions during subsequent synthetic transformations.

This guide will focus on a comparative analysis of four widely used protecting groups: the tert-butyloxycarbonyl (Boc) group, the 2-(trimethylsilyl)ethoxymethyl (SEM) group, the benzyl (Bn) group, and the p-toluenesulfonyl (Tosyl or Ts) group.

Comparative Analysis of Protecting Group Strategies

The selection of an appropriate N-protecting group is contingent on several factors, including the desired regioselectivity (N-1 vs. N-2 protection), the stability required for subsequent reaction steps, and the conditions for its eventual removal.[1]

Protecting GroupAbbreviationTypical Introduction ReagentsTypical Deprotection ConditionsStabilityKey Features & Considerations
tert-Butyloxycarbonyl Boc(Boc)₂O, TEA, DMAPTFA, HCl; NaOMe in MeOH; Na₂CO₃ in DMEStable to hydrogenolysis and mild base. Labile to strong acid and specific basic conditions.Widely used due to its moderate stability. Can be removed under non-acidic conditions, which is advantageous for acid-sensitive substrates.[1][7][8]
2-(Trimethylsilyl)ethoxymethyl SEMSEM-Cl, NaH or dicyclohexylmethylamineTBAF in THF; aq. HCl in EtOHStable to a wide range of conditions, including organometallic reagents. Cleaved by fluoride ions or strong acid.Excellent directing group for lithiation at the C-3 position of the indazole ring.[9][10][11] Offers regioselective protection at N-2 under specific conditions.[9][10]
Benzyl BnBnBr or BnCl, base (e.g., NaH, K₂CO₃)Catalytic hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions, and many organometallic reagents.[1][12]A robust protecting group suitable for a wide range of synthetic transformations. Its removal by hydrogenolysis is generally clean and efficient.[1][13]
Tosyl TsTsCl, pyridine or Et₃NReductive cleavage (e.g., Mg/MeOH)Very stable to both acidic and basic conditions.Reduces the nucleophilicity and basicity of the indazole nitrogen. Deprotection can be challenging.[1]

Experimental Protocols and Mechanistic Insights

tert-Butyloxycarbonyl (Boc) Group

The Boc group is a popular choice due to its ease of introduction and versatile removal conditions. It is generally stable to hydrogenolysis and mild bases, but readily cleaved under acidic conditions or with specific basic reagents.[1][7]

Experimental Protocol: N-Boc Protection of Indazole

  • Reagents: Indazole, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA), 4-(dimethylamino)pyridine (DMAP).

  • Procedure:

    • Dissolve indazole (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add TEA (1.5 equiv) and a catalytic amount of DMAP.

    • To this solution, add (Boc)₂O (1.2 equiv) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the N-Boc protected indazole.[1][14]

Experimental Protocol: Deprotection of N-Boc Indazole (Acidic Conditions)

  • Reagents: N-Boc indazole, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., DCM, dioxane, or methanol).

  • Procedure:

    • Dissolve the N-Boc protected indazole in DCM.

    • Add an excess of TFA (typically 20-50% v/v) at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to yield the deprotected indazole.[1]

Experimental Protocol: Deprotection of N-Boc Indazole (Basic Conditions)

  • Reagents: N-Boc indazole, sodium methoxide (NaOMe), methanol (MeOH).

  • Procedure:

    • Dissolve the N-Boc protected indazole in dry methanol.

    • Add a catalytic amount of sodium methoxide.

    • Stir the reaction at room temperature for 1-3 hours.

    • Monitor the reaction by TLC.

    • Once complete, neutralize the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) and extract with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated to yield the deprotected indazole.[1][8]

Diagram: Boc Protection and Deprotection Workflow

Boc_Workflow Indazole Indazole Boc_Indazole N-Boc Indazole Indazole->Boc_Indazole (Boc)₂O, TEA, DMAP Deprotected_Indazole Indazole Boc_Indazole->Deprotected_Indazole TFA or HCl (Acidic) NaOMe/MeOH (Basic)

Caption: General workflow for the protection and deprotection of indazole using a Boc group.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is a robust protecting group, stable to a wide array of reagents. A key advantage of the SEM group is its ability to direct lithiation to the C-3 position of the indazole ring, enabling further functionalization.[9][10][11] Importantly, novel conditions have been developed for the regioselective N-2 protection of indazoles using SEM-Cl.[9][10]

Experimental Protocol: N-2 Selective SEM Protection of Indazole

  • Reagents: Indazole, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), dicyclohexylmethylamine, tetrahydrofuran (THF).

  • Procedure:

    • To a solution of indazole (1.0 equiv) in THF, add dicyclohexylmethylamine (1.2 equiv).

    • Add SEM-Cl (1.2 equiv) via syringe.

    • Stir the mixture at room temperature for 3 hours.

    • Dilute with ethyl acetate and quench with 0.5 N NaOH.

    • Separate the layers, wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate. The product can be purified by chromatography.[1][10]

Experimental Protocol: Deprotection of N-SEM Indazole

  • Reagents: N-SEM indazole, tetrabutylammonium fluoride (TBAF) in THF or aqueous HCl in ethanol.

  • Procedure with TBAF:

    • Dissolve the N-SEM protected indazole in THF.

    • Add a 1M solution of TBAF in THF.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction, dilute with water, and extract with an organic solvent.[9][10]

  • Procedure with Aqueous HCl:

    • Dissolve the N-SEM protected indazole in ethanol.

    • Add aqueous HCl and reflux the mixture until deprotection is complete.[9][10]

Diagram: SEM Protection and C-3 Functionalization Workflow

SEM_Workflow Indazole Indazole SEM_Indazole N-SEM Indazole Indazole->SEM_Indazole SEM-Cl, Base Lithiation C-3 Lithiated Indazole SEM_Indazole->Lithiation n-BuLi Functionalized_Indazole C-3 Functionalized N-SEM Indazole Lithiation->Functionalized_Indazole Electrophile (E+) Deprotected_Functionalized_Indazole C-3 Functionalized Indazole Functionalized_Indazole->Deprotected_Functionalized_Indazole TBAF or HCl

Caption: Workflow for SEM protection, C-3 functionalization, and subsequent deprotection.

Benzyl (Bn) Group

The benzyl group is a highly robust protecting group, stable to both acidic and basic conditions, making it suitable for complex, multi-step syntheses.[1][12] Its removal is typically achieved through catalytic hydrogenolysis, a clean and efficient process.[1][13]

Experimental Protocol: N-Benzyl Protection of Indazole

  • Reagents: Indazole, benzyl bromide (BnBr) or benzyl chloride (BnCl), sodium hydride (NaH) or potassium carbonate (K₂CO₃), anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

  • Procedure with NaH:

    • To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C, add a solution of indazole (1.0 equiv) in THF dropwise.

    • Stir for 30 minutes, then add BnBr (1.1 equiv).

    • Allow the reaction to warm to room temperature and stir until completion.[1]

Experimental Protocol: Deprotection of N-Benzyl Indazole

  • Reagents: N-benzyl indazole, palladium on carbon (Pd/C), hydrogen gas (H₂), methanol (MeOH) or ethanol (EtOH).

  • Procedure:

    • Dissolve the N-benzyl indazole in MeOH or EtOH.

    • Add a catalytic amount of 10% Pd/C.

    • Place the reaction mixture under an atmosphere of hydrogen (balloon or hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.[1][13]

Tosyl (Ts) Group

The tosyl group is an exceptionally stable protecting group, resistant to a wide range of acidic and basic conditions.[1] This stability, however, comes at the cost of more challenging deprotection, often requiring strong reducing agents. The electron-withdrawing nature of the tosyl group significantly reduces the nucleophilicity of the indazole nitrogen.

Experimental Protocol: N-Tosyl Protection of Indazole

  • Reagents: Indazole, p-toluenesulfonyl chloride (TsCl), pyridine or triethylamine (Et₃N).

  • Procedure:

    • Dissolve indazole (1.0 equiv) in pyridine or a solvent containing Et₃N (1.5 equiv).

    • Cool the solution to 0 °C and add TsCl (1.1 equiv) portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench with water and extract with an organic solvent.

    • Wash the organic layer with dilute aqueous acid (to remove pyridine/Et₃N), water, and brine.

    • Dry and concentrate to obtain the N-tosyl indazole.[1]

Experimental Protocol: Deprotection of N-Tosyl Indazole

  • Reagents: N-tosyl indazole, magnesium (Mg) turnings, methanol (MeOH).

  • Procedure:

    • To a solution of the N-tosyl indazole in anhydrous MeOH, add an excess of magnesium turnings.

    • Stir the suspension at room temperature or with gentle heating.

    • The reaction can be monitored by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate. The crude product can be purified by chromatography.[1]

Conclusion and Recommendations

The choice of a protecting group for the indazole nitrogen is a critical decision in the design of a synthetic route.

  • For general purposes and when mild, non-acidic deprotection is desired, the Boc group is an excellent first choice.

  • When subsequent functionalization at the C-3 position via lithiation is planned, the SEM group is the protecting group of choice, offering both protection and regiochemical control.

  • In lengthy syntheses requiring a highly robust protecting group that can withstand a variety of reaction conditions, the benzyl group is a reliable option, provided that catalytic hydrogenolysis is a viable deprotection step.

  • The tosyl group should be reserved for instances where extreme stability is required and harsh reductive deprotection conditions are compatible with the rest of the molecule.

By carefully considering the stability, regioselectivity, and deprotection conditions associated with each protecting group, researchers can develop more efficient and successful synthetic strategies for the preparation of complex indazole-containing molecules.

References

  • Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles - ACS Publications. [Link]

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles - ResearchGate. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - NIH. [Link]

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229–1232. [Link]

  • C‐3 Arylation of SEM‐protected indazole. - ResearchGate. [Link]

  • Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines - Taylor & Francis Online. [Link]

  • AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC - NIH. [Link]

  • Deprotection of different N-Boc-compounds | Download Table - ResearchGate. [Link]

  • Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. [Link]

  • [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]

  • Benzyl Protection - Common Organic Chemistry. [Link]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization - Organic Chemistry Portal. [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions - Figshare. [Link]

  • An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles - ResearchGate. [Link]

  • Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base - ResearchGate. [Link]

  • Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide - Semantic Scholar. [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF - ResearchGate. [Link]

  • Mild Deprotection of Benzyl Ether Protective Groups with Ozone - Organic Chemistry Portal. [Link]

  • Stability of N-Benzyl substituted indazoles? - ResearchGate. [Link]

  • Benzyl group - Wikipedia. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - MDPI. [Link]

  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review | Request PDF - ResearchGate. [Link]

  • Nitrogen Protecting Groups: Recent Developments and New Applications - ResearchGate. [Link]

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. [Link]

  • 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC - NIH. [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - ACS Publications. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-(1H-indazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe disposal of methyl 2-(1H-indazol-4-yl)acetate, a crucial intermediate in pharmaceutical research, particularly in the development of kinase inhibitors for oncology and the study of inflammatory and neurological disorders.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the known hazards of its core chemical structures: the indazole ring and the methyl acetate ester. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Risk Assessment

This compound (CAS No. 1357945-60-8) is a solid at room temperature with a molecular weight of 190.20 g/mol and the formula C₁₀H₁₀N₂O₂.[1][2] A comprehensive risk assessment must be conducted before handling this compound. The primary hazards are extrapolated from its constituent functional groups.

Table 1: Summary of Potential Hazards

Hazard CategoryAssociated Functional GroupDescription of RiskSupporting Evidence
Flammability Methyl AcetateHighly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition.[3][4]The methyl acetate component has a low flash point of -10°C / 14°F.[3] Keep away from heat, sparks, open flames, and hot surfaces.
Eye Irritation Methyl Acetate & Indazole DerivativesCauses serious eye irritation.[5][6]Direct contact can cause redness, pain, and damage to the eyes.
Skin Irritation Indazole DerivativesMay cause skin irritation upon prolonged or repeated contact.[5][6][7]It is advisable to wear appropriate protective gloves and clothing to prevent skin exposure.[6]
Respiratory Irritation Methyl Acetate & Indazole DerivativesMay cause respiratory tract irritation if inhaled.[5][6][8]Handling should be performed in a well-ventilated area or under a fume hood to avoid inhaling dust or vapors.[5]
Central Nervous System Effects Methyl AcetateMay cause drowsiness or dizziness.[4]Inhalation of high concentrations of methyl acetate vapors can lead to CNS depression.[4]
Aquatic Toxicity Indazole DerivativesSome indazole derivatives are very toxic to aquatic life with long-lasting effects.Discharge into the environment must be avoided.

Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]

  • Hand Protection: Wear impervious gloves, such as nitrile rubber.

  • Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if aerosols or dust may be generated.[6]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step 1: Evacuate and Secure the Area

  • Immediately alert personnel in the vicinity.

  • Remove all sources of ignition.[3]

  • Ensure the area is well-ventilated.

Step 2: Contain the Spill

  • For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth.[8] Do not use combustible materials like paper towels.

  • For solid spills, carefully sweep up the material, avoiding dust generation.[5]

Step 3: Collect and Dispose of Spill Debris

  • Place the absorbed material or swept solids into a suitable, labeled, and sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

Waste Collection and Segregation Workflow

Proper segregation of chemical waste is fundamental to safe disposal. Do not mix this compound waste with other waste streams unless compatibility is confirmed.

Caption: Waste disposal workflow for this compound.

Step-by-Step Disposal Procedure

Step 1: Preparation of Waste

  • Ensure that any residual this compound is in a sealed, clearly labeled container.

  • The label should include the chemical name, "Hazardous Waste," and the associated hazards (e.g., "Flammable," "Irritant").

Step 2: Containerization

  • Place the sealed primary container into a larger, durable, and chemically resistant secondary container.

  • Contaminated labware (e.g., glassware, stir bars) should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned labware can then be washed normally. Heavily contaminated items that cannot be cleaned should be disposed of as solid hazardous waste.

Step 3: Storage

  • Store the hazardous waste container in a designated, well-ventilated, and secure area.

  • The storage area should be away from heat, ignition sources, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][9]

Step 4: Arrange for Professional Disposal

  • Dispose of the contents and container through an approved waste disposal plant.[6][9]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the contractor with all available safety information for the waste material.

Under no circumstances should this compound be disposed of down the drain or in regular trash.

Emergency Procedures

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water. If irritation persists, seek medical attention.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

By adhering to these procedures, researchers and laboratory professionals can handle and dispose of this compound in a manner that prioritizes safety and environmental responsibility.

References

  • MySkinRecipes. This compound. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2025, February 17). Safety Data Sheet: Methyl acetate,4857E-4. Retrieved from [Link]

  • Univar Solutions. (n.d.). Safety Data Sheet: Methyl Acetate. Retrieved from [Link]

  • Penta Chemicals. (2025, April 23). Safety Data Sheet: Methyl acetate. Retrieved from [Link]

  • MySkinRecipes. This compound. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(1H-indazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like Methyl 2-(1H-indazol-4-yl)acetate is foundational to therapeutic innovation. This compound, a key intermediate in the synthesis of kinase inhibitors and other biologically active molecules, demands a rigorous and informed approach to laboratory safety.[1] This guide moves beyond a simple checklist, providing a comprehensive, risk-based strategy for personal protective equipment (PPE). It is designed to instill a deep understanding of why each piece of equipment is critical, ensuring your safety is as robust as your science.

Hazard Assessment: Understanding the Compound's Profile

While a specific Safety Data Sheet (SDS) for this compound is not publicly indexed, we can construct a reliable hazard profile by examining structurally related indazole derivatives and the parent acetate moiety. This approach, rooted in established chemical principles, allows us to anticipate and mitigate risks effectively.

Analysis of analogous compounds, such as 1-Methylindazole-3-carboxylic acid and Methyl 1-methyl-1H-indazole-6-carboxylate, reveals a consistent pattern of potential hazards.[2][3]

Table 1: Anticipated Hazard Profile for this compound

Hazard ClassificationPotential EffectRationale based on Analogous Compounds
Skin Corrosion/Irritation Causes skin irritation.Indazole derivatives are frequently classified as skin irritants.[2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.This is a common and significant hazard for this class of chemicals, potentially leading to lasting damage if contact occurs.[2][3][4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Inhalation of dust or aerosols can irritate the respiratory system.[2][3][4]
Acute Toxicity, Oral May be harmful if swallowed.Oral toxicity is a noted hazard for similar indazole carboxylates.[3][4]

Given these anticipated risks, a multi-barrier PPE protocol is not merely recommended; it is essential for safe handling.

The Core PPE Protocol: An Integrated System of Defense

Effective protection relies on viewing PPE not as a collection of items, but as an integrated system. Each component protects a specific exposure route, and their proper use in concert provides comprehensive safety.

Eye and Face Protection: The First Line of Defense

Direct contact with the eyes can cause serious, potentially irreversible damage.[2][3] Therefore, protection must be absolute.

  • Mandatory: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] These must provide a complete seal around the eyes to protect from splashes, dust, and vapors.

  • Recommended for Splash Risk: When handling solutions or performing vigorous mixing, supplement goggles with a full-face shield. A face shield offers a broader barrier, protecting the entire face from splashes.[5]

Hand Protection: Preventing Dermal Absorption

Your hands are the most likely point of direct contact. The goal is to prevent any dermal exposure.

  • Glove Selection: Standard disposable nitrile gloves (minimum 14 mils thickness) are generally appropriate for handling the solid compound. Always check for tears or punctures before donning.

  • Double Gloving: When preparing solutions or handling the compound for extended periods, double gloving is the best practice. This provides a critical safety layer; if the outer glove is contaminated, it can be safely removed without exposing the inner glove and your skin.[5]

  • Glove Etiquette: Change gloves frequently, with recommendations varying from every 30 to 60 minutes, and immediately after known contact with the compound.[5] Never wear gloves outside the laboratory or touch common surfaces like doorknobs and keyboards.

Body Protection: Shielding from Contamination

Protecting your body and personal clothing prevents accidental take-home contamination and direct skin exposure.

  • Standard Use: A clean, knee-length laboratory coat, buttoned completely, is the minimum requirement.

  • Enhanced Protection: For tasks involving larger quantities or with a significant risk of spills or aerosol generation (e.g., sonicating, vortexing), wear a disposable, solid-front, chemical-resistant gown with long sleeves and tight-fitting cuffs.[6] This provides a superior barrier compared to standard cotton lab coats.

Respiratory Protection: Controlling Inhalation Exposure

The primary strategy for respiratory protection is an engineering control.

  • Primary Control: All handling of solid this compound that could generate dust, and all work with its solutions, must be performed within a certified chemical fume hood . This is the most effective way to prevent inhalation of potentially irritating aerosols or dust.

  • Secondary Control (If Necessary): In the rare event a fume hood is not available or during a large-scale cleanup where dust may be present, a NIOSH-approved respirator is required. An N95 respirator may suffice for particulates, but a respirator with organic vapor cartridges would offer broader protection.[2][6]

Operational Plan: Safe Handling Workflow

This step-by-step workflow integrates the PPE protocol into a standard laboratory procedure for weighing and solubilizing the compound.

dot

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Decontamination & Disposal Phase A 1. Verify Fume Hood Is Certified & Operational B 2. Assemble All Materials (Spatula, Weigh Paper, Vial, Solvent) A->B C 3. Don Initial PPE (Lab Coat, Goggles, Inner Gloves) B->C D 4. Don Outer Gloves C->D Enter Fume Hood E 5. Carefully Weigh Compound D->E F 6. Transfer to Vial & Add Solvent E->F G 7. Cap Vial & Mix Gently F->G H 8. Decontaminate Surfaces G->H Complete Task I 9. Doff PPE (Outer Gloves First) H->I J 10. Dispose of Waste in Designated Hazardous Waste Container I->J K 11. Wash Hands Thoroughly J->K

Caption: Workflow for Safe Handling of this compound.

Disposal and Emergency Procedures

Disposal Plan: All contaminated materials, including gloves, weigh paper, and pipette tips, must be disposed of in a clearly labeled hazardous waste container.[2] The final chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[7] Never dispose of this compound down the drain.[3]

Emergency First Aid:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][7]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][7]

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[2][8]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[2][3]

By adhering to this comprehensive guide, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Treat every chemical interaction with the respect it deserves, grounded in a thorough understanding of the potential risks and the scientifically validated methods to control them.

References

  • Safety Data Sheet for Methyl acetate. KISHIDA CHEMICAL CO., LTD. [Link]

  • This compound Product Page. MySkinRecipes. [Link]

  • Safety Data Sheet for Methyl 1-methyl-1H-indazole-6-carboxylate. Angene Chemical. [Link]

  • Safety Data Sheet for MEDIUM THINNER. PPG. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Connor, T. H., NIOSH. [Link]

  • Pesticide use and personal protective equipment. Health.vic. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]

  • UNIT 7: Personal Protective Equipment. CTAHR. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。